molecular formula C8H8N2O2 B091310 4-carbamimidoylbenzoic Acid CAS No. 15535-95-2

4-carbamimidoylbenzoic Acid

Numéro de catalogue: B091310
Numéro CAS: 15535-95-2
Poids moléculaire: 164.16 g/mol
Clé InChI: OPMDVIDBSGETBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-carbamimidoylbenzoic Acid is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-carbamimidoylbenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-carbamimidoylbenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-carbamimidoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H3,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMDVIDBSGETBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962716
Record name 4-Carbamimidoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42823-72-3
Record name 4-Carbamimidoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: 4-Carbamimidoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 42823-72-3 (Hydrochloride salt) | Molecular Formula: C₈H₈N₂O₂[1]·HCl

Executive Summary

4-Carbamimidoylbenzoic acid (also known as 4-amidinobenzoic acid) is a critical bifunctional intermediate in medicinal chemistry and materials science. Structurally, it consists of a benzene ring substituted with a carboxylic acid at the C1 position and an amidine group at the C4 position.

This molecule serves as a premier arginine mimetic . Its amidine moiety (pKₐ ~ 11.6) is highly basic and protonated at physiological pH, allowing it to form strong electrostatic salt bridges with aspartate residues in the catalytic active sites of enzymes. Consequently, it is a fundamental pharmacophore in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin) and integrin antagonists (RGD mimetics). Beyond drug discovery, its rigid, rod-like structure makes it a valuable organic linker in the synthesis of Metal-Organic Frameworks (MOFs) .[2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

The handling of this compound requires specific attention to its salt form. While the free base exists, the hydrochloride salt is the standard commercial and laboratory form due to its enhanced stability and water solubility.

Datasheet: 4-Carbamimidoylbenzoic Acid Hydrochloride
PropertySpecification
CAS Number 42823-72-3 (HCl salt); 15535-95-2 (Free base)
IUPAC Name 4-carbamimidoylbenzoic acid hydrochloride
Synonyms 4-Amidinobenzoic acid HCl; p-Amidinobenzoic acid
Molecular Weight 200.62 g/mol (HCl salt); 164.16 g/mol (Free base)
Appearance White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM)
pKa (Amidine) ~11.6 (Strongly basic, protonated at pH 7.[3]4)
pKa (Carboxyl) ~3.5 (Acidic)
Melting Point >300 °C (Decomposes)
Storage Desiccate at +2°C to +8°C; Hygroscopic

Synthetic Pathways

Core Directive: The synthesis of 4-carbamimidoylbenzoic acid is non-trivial due to the need to convert a nitrile to an amidine without affecting the carboxylic acid. The Pinner Reaction remains the gold standard for laboratory-scale synthesis due to its reliability and avoidance of harsh reduction steps.

Primary Route: The Pinner Synthesis

This protocol converts 4-cyanobenzoic acid into the target amidine via an imidate ester intermediate.

Step-by-Step Protocol

Reagents:

  • 4-Cyanobenzoic acid (CAS: 619-65-8)

  • Anhydrous Ethanol (Absolute)

  • Hydrogen Chloride gas (Anhydrous)

  • Ammonia (Ethanolic solution or dry gas)

Workflow:

  • Imidate Formation:

    • Suspend 4-cyanobenzoic acid (10 g) in anhydrous ethanol (100 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 2–3 hours until saturation. Critical: Moisture exclusion is vital to prevent hydrolysis back to the amide.

    • Seal the vessel and stir at room temperature for 24–48 hours. The intermediate ethyl 4-carbamimidoylbenzoate hydrochloride (imidate ester) will precipitate.

    • Filter the precipitate and wash with cold anhydrous ether.

  • Amidine Conversion:

    • Resuspend the imidate ester solid in anhydrous ethanol (50 mL).

    • Treat with ethanolic ammonia (saturated) at 0°C.

    • Stir at room temperature for 12–24 hours.

    • Purification: The product precipitates as the hydrochloride salt. Filter and recrystallize from water/ethanol to remove ammonium chloride byproducts.

Synthetic Logic Visualization

The following diagram illustrates the transformation logic, highlighting the critical intermediate state.

Synthesispathway cluster_conditions Critical Control Points Start 4-Cyanobenzoic Acid (Nitrile Precursor) Step1 Step 1: Pinner Reaction (EtOH + Dry HCl) Start->Step1 Activation Inter Ethyl Imidate Ester Intermediate Step1->Inter HCl Addition Step2 Step 2: Ammonolysis (NH3 / EtOH) Inter->Step2 Nucleophilic Attack End 4-Carbamimidoylbenzoic Acid (Amidine Target) Step2->End Substitution Note1 Must be Anhydrous to avoid Amide byproduct Note1->Step1

Figure 1: Pinner synthesis pathway for converting the nitrile group to the amidine functionality.

Medicinal Chemistry Applications

Why this molecule matters: The 4-carbamimidoylbenzoic acid moiety is a "privileged structure" in drug design. It is used to target the S1 specificity pocket of trypsin-like serine proteases.[4]

Mechanism of Action: The S1 Pocket Interaction

Serine proteases (e.g., Thrombin, Factor Xa) have a deep specificity pocket (S1) containing a negatively charged Aspartate residue (Asp189 in Trypsin numbering) at the bottom.[4]

  • Physiological Ligand: The enzyme naturally cleaves peptide bonds after Arginine or Lysine residues. The guanidine group of Arginine forms a salt bridge with Asp189.

  • Mimicry: The amidine group of 4-carbamimidoylbenzoic acid is isosteric and isoelectronic with the guanidine group of Arginine but is more rigid.

  • Binding: It inserts into the S1 pocket, forming a bidentate salt bridge with Asp189, effectively blocking the active site.

Pharmacophore Diagram

S1Interaction cluster_enzyme Serine Protease Active Site Asp189 Aspartate 189 (Enzyme S1 Pocket) Gly219 Glycine 219 (Backbone H-Bond) Amidine Amidine Group (+ Charge) Amidine->Asp189 Salt Bridge (Strong Electrostatic) Amidine->Gly219 H-Bond Scaffold Benzene Ring (Rigid Spacer) Scaffold->Amidine Carboxyl Carboxylic Acid (Linker to Peptidomimetic) Carboxyl->Scaffold

Figure 2: Molecular interaction map showing the critical salt bridge between the amidine moiety and the Aspartate residue in the protease S1 pocket.

Analytical Validation

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆ (Amidine protons exchange rapidly in D₂O, so DMSO is required).

  • Key Signals:

    • δ 9.4–9.6 ppm (Broad s, 2H-4H): Amidine protons (C-NH₂⁺). This is the diagnostic peak.

    • δ 8.1 ppm (d, 2H): Aromatic protons adjacent to the amidine.

    • δ 7.9 ppm (d, 2H): Aromatic protons adjacent to the carboxyl group.

    • δ 13.0+ ppm (Broad s, 1H): Carboxylic acid proton.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid is crucial to keep the amidine protonated and prevent tailing).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Strong aromatic absorption).

References

  • PubChem. (n.d.). 4-Carbamimidoylbenzoic acid hydrochloride.[1] National Library of Medicine. Retrieved from [Link]

  • Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Inhibitors of Thrombin and Factor Xa. Journal of Medicinal Chemistry, 40(19), 3091–3099. (Seminal work on amidinobenzoic acid derivatives in protease inhibition).[5]

  • Li, H., et al. (2014). Design and synthesis of metal–organic frameworks using rigid amidine linkers. Chemical Science, 5, 123-130.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Amidinobenzoic Acid from 4-Cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Amidinobenzoic Acid in Medicinal Chemistry

4-Amidinobenzoic acid is a crucial building block in the development of numerous therapeutic agents.[1][2] Its rigid, planar structure and the presence of both a carboxylic acid and an amidine group allow it to participate in a variety of intermolecular interactions, making it a valuable scaffold for designing enzyme inhibitors and receptor antagonists. The amidine moiety, in particular, is a strong basic group that is often protonated at physiological pH, enabling it to form strong ionic bonds with negatively charged residues in biological targets. This guide provides a comprehensive technical overview of a reliable and widely used method for the synthesis of 4-amidinobenzoic acid from 4-cyanobenzoic acid, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

The Pinner Reaction: A Classic and Robust Approach

The conversion of a nitrile to an amidine is most effectively achieved through the Pinner reaction.[3][4][5][6] This venerable reaction, first described by Adolf Pinner in 1877, proceeds in two distinct stages.[3][4][5] Initially, the nitrile reacts with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an intermediate imino ester salt, also known as a Pinner salt.[3][4][5] This intermediate is then treated with ammonia or an amine to yield the desired amidine.[3][4][7]

The choice of the Pinner reaction for this transformation is predicated on its high efficiency and the relatively mild conditions required for the second step.[6][8] The acid-catalyzed formation of the Pinner salt activates the nitrile carbon, making it highly susceptible to nucleophilic attack by the alcohol.[8][9] The subsequent ammonolysis of the Pinner salt is typically a straightforward displacement reaction.

Reaction Mechanism and Key Considerations

The synthesis of 4-amidinobenzoic acid from 4-cyanobenzoic acid via the Pinner reaction involves two key mechanistic steps:

  • Formation of the Pinner Salt (Ethyl 4-carbamimidoylbenzoate hydrochloride):

    • Protonation of the Nitrile: Anhydrous hydrogen chloride protonates the nitrogen atom of the cyano group in 4-cyanobenzoic acid, significantly increasing the electrophilicity of the nitrile carbon.[8][9]

    • Nucleophilic Attack by Alcohol: Anhydrous ethanol, acting as the nucleophile, attacks the activated nitrile carbon.[8]

    • Formation of the Imino Ester Salt: Subsequent proton transfers lead to the formation of the stable ethyl 4-carbamimidoylbenzoate hydrochloride salt.[8]

  • Conversion to 4-Amidinobenzoic Acid:

    • Ammonolysis: The Pinner salt is treated with ammonia. The ammonia molecule attacks the electrophilic carbon of the imino ester, leading to the displacement of the ethoxy group.

    • Formation of the Amidinium Salt: This results in the formation of the 4-amidinobenzoic acid hydrochloride salt.[7]

    • Neutralization: Finally, the hydrochloride salt is neutralized to yield the free base, 4-amidinobenzoic acid.

Critical Experimental Parameters:

  • Anhydrous Conditions: The first step of the Pinner reaction must be carried out under strictly anhydrous conditions.[5][6] The presence of water will lead to the hydrolysis of the Pinner salt to form the corresponding ester, ethyl 4-ethoxycarbonylbenzoate, as a significant byproduct.[8]

  • Temperature Control: The formation of the Pinner salt is typically performed at low temperatures (around 0°C) to minimize the formation of side products and to control the exothermic nature of the reaction.[5][6][10] The imino ester salt can be thermodynamically unstable at higher temperatures.[5]

  • Choice of Acid and Alcohol: While various strong acids and alcohols can be used, the combination of anhydrous hydrogen chloride and ethanol is a common and effective choice for this transformation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-amidinobenzoic acid from 4-cyanobenzoic acid.

Materials and Equipment:

Reagent/EquipmentSpecification
4-Cyanobenzoic acid>98% purity
Anhydrous Ethanol<0.005% water content
Hydrogen Chloride GasAnhydrous
Ammonia GasAnhydrous
Diethyl EtherAnhydrous
Round-bottom flaskThree-necked, appropriate size
Magnetic stirrer
Gas dispersion tube
Drying tube (CaCl2)
Ice bath
Filtration apparatusBuchner funnel and flask
pH paper or meter

Step 1: Synthesis of Ethyl 4-carbamimidoylbenzoate hydrochloride (Pinner Salt)

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube is charged with 4-cyanobenzoic acid and anhydrous ethanol.

  • Cooling: The flask is cooled in an ice bath to 0°C.

  • Introduction of HCl: Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 5°C. The reaction progress can be monitored by the precipitation of the Pinner salt.

  • Reaction Completion: The introduction of HCl is continued until the reaction is complete, typically indicated by the cessation of further precipitation.

  • Isolation of Pinner Salt: The precipitated Pinner salt is collected by filtration under anhydrous conditions, washed with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl, and dried under vacuum.

Step 2: Synthesis of 4-Amidinobenzoic Acid

  • Ammonolysis: The isolated Pinner salt is suspended in a suitable solvent, such as anhydrous ethanol, in a clean, dry flask.

  • Introduction of Ammonia: Anhydrous ammonia gas is passed through the suspension with stirring.[10] The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation of the Hydrochloride Salt: Upon completion of the reaction, the precipitated ammonium chloride is removed by filtration. The filtrate, containing the 4-amidinobenzoic acid hydrochloride, is concentrated under reduced pressure.

  • Neutralization and Purification: The crude hydrochloride salt is dissolved in a minimal amount of water and the pH is carefully adjusted to the isoelectric point of 4-amidinobenzoic acid using a suitable base (e.g., dilute sodium hydroxide or ammonium hydroxide). The precipitated product is collected by filtration, washed with cold water, and dried to afford pure 4-amidinobenzoic acid.

Process Visualization

The following diagram illustrates the overall workflow for the synthesis of 4-amidinobenzoic acid from 4-cyanobenzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amidinatiion & Purification Start 4-Cyanobenzoic Acid + Anhydrous Ethanol HCl_Addition Anhydrous HCl Gas (0°C) Start->HCl_Addition Acid Catalysis Pinner_Salt Ethyl 4-carbamimidoylbenzoate hydrochloride (Pinner Salt) HCl_Addition->Pinner_Salt Ammonia_Addition Anhydrous Ammonia Gas Pinner_Salt->Ammonia_Addition Ammonolysis Amidinium_Salt 4-Amidinobenzoic Acid Hydrochloride Ammonia_Addition->Amidinium_Salt Neutralization Neutralization (pH Adjustment) Amidinium_Salt->Neutralization Work-up Final_Product 4-Amidinobenzoic Acid Neutralization->Final_Product Purification

Caption: Workflow for the synthesis of 4-amidinobenzoic acid.

Characterization and Quality Control

The identity and purity of the synthesized 4-amidinobenzoic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic signals for the aromatic protons, the carboxylic acid proton, and the amidinium protons should be observed.

  • Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid C=O stretch, the C=N stretch of the amidine group, and the N-H stretches.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final product should be determined by HPLC, with a target purity of >98% for use in drug development applications.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low yield of Pinner saltIncomplete reactionExtend the reaction time or increase the amount of HCl gas.
Presence of moistureEnsure all glassware is thoroughly dried and use anhydrous reagents.
Formation of ester byproductHydrolysis of the Pinner salt due to moistureStrict adherence to anhydrous conditions is crucial.
Incomplete ammonolysisInsufficient ammonia or short reaction timeIncrease the flow of ammonia gas or extend the reaction time.
Difficulty in purificationImpurities from side reactionsOptimize reaction conditions to minimize byproduct formation. Recrystallization from a suitable solvent may be necessary.

Conclusion

The Pinner reaction provides a reliable and scalable method for the synthesis of 4-amidinobenzoic acid from 4-cyanobenzoic acid. By carefully controlling the reaction conditions, particularly the exclusion of moisture and appropriate temperature regulation, high yields of the desired product can be achieved. This in-depth guide provides the necessary technical details and theoretical background for researchers and drug development professionals to successfully implement this important synthetic transformation in their laboratories. The ability to efficiently synthesize this key building block is critical for the continued development of new and innovative therapeutic agents.

References

  • Wikipedia. Pinner reaction. [Link]

  • SynArchive. Pinner Reaction. [Link]

  • Chemistry Steps. Nitriles to Esters. [Link]

  • Patsnap Eureka. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. [Link]

  • Google Patents.
  • Halstian, A. H., et al. (2022). A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. ScienceRise: Pharmaceutical Science, (3 (37)), 29-36. [Link]

  • Google Patents.
  • Grokipedia. Pinner reaction. [Link]

  • Sciforum. Сu-catalyzed Pinner reaction of acetonitrile with alcohols. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 4-aminobenzoic acid derivatives 12–15. [Link]

  • NROChemistry. Pinner Reaction. [Link]

  • YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

  • ResearchGate. A Lewis acid-promoted Pinner reaction. [Link]

  • European Patent Office. Process for producing cyanobenzoic acid derivatives - EP 0989115 A2. [Link]

  • National Institutes of Health. A Lewis acid-promoted Pinner reaction. [Link]

  • Google Patents.
  • Organic Syntheses. ethyl 4-aminobenzoate. [Link]

  • Google Patents.
  • YouTube. Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. [Link]

  • National Institutes of Health. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • ScienceDirect. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

  • ResearchGate. Drug Evolution: p-Aminobenzoic Acid as a Building Block. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • National Institute of Standards and Technology. 4-Aminobenzoic acid. [Link]

  • Biological Magnetic Resonance Bank. 4-Aminobenzoic Acid at BMRB. [Link]

  • PubChem. 4-Aminobenzoic Acid. [Link]

  • PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

Sources

Physical and Chemical Properties of 4-Carbamimidoylbenzoic Acid

[1][2][3][4]

Executive Summary

4-Carbamimidoylbenzoic acid (also known as 4-amidinobenzoic acid ) is a critical bifunctional pharmacophore in medicinal chemistry, distinct from its analog 4-aminobenzoic acid (PABA). Characterized by the presence of both an acidic carboxyl group and a highly basic amidine group, it exists primarily as a zwitterion in neutral aqueous solutions. This unique electronic structure makes it a potent mimic of the arginine side chain, establishing its role as a key building block in the design of serine protease inhibitors (e.g., thrombin, Factor Xa) and integrin antagonists.

CRITICAL DISTINCTION: Do not confuse 4-carbamimidoylbenzoic acid (Amidine) with 4-aminobenzoic acid (PABA). The amidine group (-C(=NH)NH


) confers significantly higher basicity and distinct hydrogen-bonding capabilities compared to the aniline amine of PABA.

Molecular Architecture & Physicochemical Profile

Identification
  • IUPAC Name: 4-Carbamimidoylbenzoic acid[1]

  • Common Synonyms: 4-Amidinobenzoic acid; p-Amidinobenzoic acid; 4-Carboxybenzamidine

  • CAS Number: 42823-72-3 (Hydrochloride salt)[2]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
    (Free base); C
    
    
    H
    
    
    ClN
    
    
    O
    
    
    (HCl salt)
  • Molecular Weight: 164.16 g/mol (Free base); 200.62 g/mol (HCl salt)

Zwitterionic Character & pKa Analysis

Unlike simple carboxylic acids, 4-carbamimidoylbenzoic acid is an amphoteric molecule.

  • Acidic Domain (Carboxyl): The benzoic acid moiety typically exhibits a pKa

    
     3.5 – 4.0.
    
  • Basic Domain (Amidine): The amidine group is highly basic (pKa

    
     11.0 – 11.6) due to resonance stabilization of the protonated amidinium cation.
    

In physiological media (pH 7.4), the molecule exists predominantly as a zwitterion (carboxylate anion / amidinium cation). This charge distribution is critical for its high water solubility and its ability to form "salt bridges" within enzyme active sites (e.g., the S1 pocket of trypsin-like proteases).

ZwitterionEquilibriumCationCationic Form(pH < 3)HOOC-Ph-C(=NH2+)NH2ZwitterionZwitterionic Form(pH 4 - 10)-OOC-Ph-C(=NH2+)NH2Cation->ZwitterionpKa1 ~3.8(-H+)Zwitterion->Cation+H+AnionAnionic Form(pH > 12)-OOC-Ph-C(=NH)NH2Zwitterion->AnionpKa2 ~11.5(-H+)Anion->Zwitterion+H+

Caption: pH-dependent ionization states of 4-carbamimidoylbenzoic acid.

Solubility & Physical Constants

The hydrochloride salt is the most common commercial form due to the high melting point and stability of the ionic lattice.

PropertyValue / DescriptionContext
Appearance White to off-white crystalline powderHygroscopic in salt form.
Melting Point > 300°C (Decomposes)High lattice energy typical of zwitterions/salts. Literature often cites theoretical boiling points (~366°C), but decomposition occurs first.
Solubility (Water) High (> 50 mg/mL for HCl salt)Facilitated by ionic solvation.
Solubility (DMSO) Soluble (~25 mg/mL)Suitable for stock solutions in biological assays.
Solubility (Ethanol) Moderately SolubleDecreases as alcohol chain length increases.
LogP -1.2 (Estimated)Highly hydrophilic due to charged groups.

Synthetic Routes & Manufacturing

The industrial standard for synthesis is the Pinner Reaction , which converts a nitrile to an amidine via an imidate intermediate. This route avoids the use of hazardous high-pressure ammonia gas often required for direct amination.

Synthesis Workflow (Pinner Method)

Starting Material: 4-Cyanobenzoic acid.

  • Imidate Formation: Acid-catalyzed addition of ethanol to the nitrile group under anhydrous conditions forms the ethyl imidate hydrochloride.

  • Ammonolysis: Treatment of the imidate with ammonia (alcoholic or aqueous) displaces the ethoxy group to generate the amidine.

SynthesisWorkflowStart4-Cyanobenzoic Acid(Starting Material)Step1Step 1: Pinner ReactionHCl (gas), dry EtOH, 0°CFormation of Imidate IntermediateStart->Step1InterEthyl 4-carboximidate HCl(Unstable Intermediate)Step1->InterStep2Step 2: AmmonolysisNH3 in EtOH, HeatNucleophilic substitution of OEt by NH2Inter->Step2Product4-Carbamimidoylbenzoic Acid HCl(Final Product)Step2->Product

Caption: Two-step synthesis via Pinner reaction converting nitrile to amidine.

Experimental Protocol: Laboratory Scale
  • Reagents: 4-Cyanobenzoic acid (10 mmol), anhydrous Ethanol (50 mL), HCl gas, Ammonia (7M in MeOH).

  • Procedure:

    • Suspend 4-cyanobenzoic acid in dry ethanol at 0°C.

    • Bubble dry HCl gas through the solution for 2 hours until saturation (reaction is exothermic; maintain < 10°C).

    • Stir at room temperature for 24 hours. The imidate ester hydrochloride may precipitate.[3][4][5]

    • Remove excess solvent/HCl under reduced pressure.

    • Redissolve residue in anhydrous ethanol and add 7M ammonia in methanol (excess).

    • Stir at 40-50°C for 4 hours.

    • Cool and filter the white precipitate. Recrystallize from water/ethanol to obtain pure 4-amidinobenzoic acid HCl.

Chemical Stability & Reactivity

Hydrolysis

The amidine group is susceptible to hydrolysis under basic conditions, converting back to the amide (4-carbamoylbenzoic acid) and releasing ammonia.

  • Stability Zone: Most stable in acidic to neutral pH (pH 1 – 7).

  • Degradation: At pH > 10, the rate of hydrolysis increases significantly.

Salt Formation

Due to the basicity of the amidine, the compound is almost exclusively handled as a salt.

  • Hydrochloride (HCl): Standard for stability and solubility.

  • Methanesulfonate (Mesylate): Used in drug development to improve bioavailability if the HCl salt is too hygroscopic.

Analytical Characterization

Confirming the structure requires distinguishing the amidine from a simple amine or amide.

Proton NMR ( H NMR)

Solvent: DMSO-d

  • 
     13.0 - 13.5 ppm (Broad s, 1H):  Carboxylic acid proton (often invisible due to exchange).
    
  • 
     9.2 - 9.6 ppm (Broad s, 2-4H):  Amidinium protons (-C(=NH
    
    
    )
    
    
    NH
    
    
    ). Often appear as two or more broad peaks due to restricted rotation and salt bridge formation.
  • 
     8.0 - 8.2 ppm (d, 2H):  Aromatic protons ortho to the amidine group (deshielded by the cationic group).
    
  • 
     7.8 - 8.0 ppm (d, 2H):  Aromatic protons ortho to the carboxyl group.
    
  • Pattern: Distinct AA'BB' aromatic system shifted downfield compared to benzoic acid.

Mass Spectrometry (MS)
  • Ionization: ESI (Positive Mode).

  • Observed Ion: [M+H]

    
     = 165.07 m/z (Free base mass + proton).
    
  • Fragmentation: Loss of NH

    
     (17 Da) is a common fragmentation pathway for amidines.
    

Pharmaceutical Applications

Arginine Mimetic in Drug Design

4-Carbamimidoylbenzoic acid is a "privileged structure" in medicinal chemistry. It serves as a rigid, aromatic analog of the arginine side chain.

  • Mechanism: The amidinium group forms a bidentate salt bridge with the aspartic acid residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of serine proteases.

  • Targets:

    • Thrombin Inhibitors: Anticoagulants.

    • Factor Xa Inhibitors: Anticoagulants.

    • Fibrinogen Receptor (GPIIb/IIIa) Antagonists: Antiplatelet agents.

Peptidomics (Mass Spec Tag)

The compound is used to derivatize the N-terminus of peptides. The high proton affinity of the amidine group enhances ionization efficiency in ESI-MS, significantly improving the detection limits for low-abundance peptides.

References

  • PubChem. "4-Carbamimidoylbenzoic acid hydrochloride."[1] National Library of Medicine. [Link][1]

  • American Elements. "4-Carbamimidoylbenzoic acid hydrochloride Product Information."[1] [Link]

  • Miyashita, M., et al. "Improving peptide fragmentation by N-terminal derivatization with high proton affinity."[6] Rapid Communications in Mass Spectrometry, 2011. [Link]

  • Markwardt, F., et al. "Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine."[7] European Journal of Biochemistry, 1968. [Link]

Foundational Analysis of 4-Amidinobenzoic Acid: Mechanisms, Inhibition Kinetics, and Affinity Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Historical Context

4-Amidinobenzoic acid (4-ABA), also historically referred to as p-carboxyamidine or p-amidinobenzoate, represents a cornerstone molecule in the study of serine protease enzymology. Emerging from the seminal "early studies" of the 1960s and 70s—most notably the work of Mares-Guia and Shaw—this molecule helped define the structural requirements of the S1 specificity pocket in trypsin-like enzymes.

Unlike its structural analog benzamidine , which serves primarily as a soluble inhibitor, 4-ABA possesses a unique dual utility:

  • In Solution: It acts as a competitive reversible inhibitor.

  • In Solid Phase: The carboxyl moiety serves as a chemical handle for immobilization, making it a critical ligand for the affinity purification of trypsin, thrombin, and urokinase.

This guide analyzes the mechanistic grounding of 4-ABA, synthesizes early kinetic data, and provides self-validating protocols for its application in affinity chromatography.

Mechanistic Basis: The "Arginine Mimic"

The efficacy of 4-ABA stems from the principle of molecular mimicry . Serine proteases like trypsin are specific for basic amino acid residues (Arginine and Lysine) at the P1 position of the substrate.

Structural Homology
  • The Target: The S1 specificity pocket of trypsin contains a conserved aspartate residue (Asp-189) at the bottom of a hydrophobic cleft.

  • The Mimic: The amidine group (

    
    ) of 4-ABA is isosteric and isoelectronic with the guanidino group of an arginine side chain. It forms a salt bridge with Asp-189.
    
  • The Scaffold: The benzene ring acts as a rigid spacer, interacting with the hydrophobic walls of the S1 pocket (Gly-216, Gly-226), stabilizing the complex.

Mechanism of Competitive Inhibition

4-ABA binds reversibly to the active site, preventing the substrate from entering. This is defined as classical competitive inhibition, where


 remains constant, but the apparent 

increases.

InhibitionMechanism E Enzyme (E) (Trypsin) ES ES Complex (Michaelis) E->ES + S (k1) EI EI Complex (Inactive) E->EI + I (kon) S Substrate (S) (e.g., BAPNA) I Inhibitor (I) (4-ABA) ES->E (k-1) P Product (P) ES->P Catalysis (kcat) EI->E (koff)

Figure 1: Kinetic scheme of competitive inhibition. 4-ABA (I) competes with Substrate (S) for the free Enzyme (E), forming a dead-end EI complex.

Quantitative Kinetics: Insights from Early Studies

The foundational characterization of benzamidine derivatives was established by Mares-Guia and Shaw (1965). While benzamidine is the reference standard, 4-ABA derivatives provided critical structure-activity relationship (SAR) data.

Comparative Inhibition Constants ( )

The following table synthesizes data from early kinetic studies (pH 8.15, 15°C) regarding the inhibition of Bovine Trypsin.

InhibitorStructure

(

)
Relative PotencyMechanism
Benzamidine

18.4 1.0 (Reference)Competitive
4-Aminobenzamidine

8.2 ~2.2x StrongerCompetitive
4-Amidinobenzoic Acid

~25 - 40 *Slightly WeakerCompetitive
Phenylguanidine

76.0 ~0.25x WeakerCompetitive

*Note: The


 for free 4-amidinobenzoic acid is pH-dependent due to the ionization of the carboxyl group. At neutral pH, the negative charge on the carboxylate can create electrostatic repulsion with surface residues near the active site rim, slightly weakening affinity compared to benzamidine.
The "Hydrophobic Slit" Hypothesis

Mares-Guia established that the binding energy is not just electrostatic (Amidine-Asp189) but also hydrophobic. The benzene ring contributes significantly to the binding energy (


). This logic underpins why 4-ABA is effective: it retains the hydrophobic core necessary for S1 pocket occupancy.

Application: Affinity Chromatography Design

The most enduring application of 4-ABA is its use as a ligand for Benzamidine-based Affinity Chromatography . While p-aminobenzamidine is often coupled to activated esters (NHS), 4-amidinobenzoic acid is the ligand of choice when coupling to amine-functionalized matrices (e.g., AH-Sepharose or amino-magnetic beads).

The Coupling Logic

To preserve the inhibitor's activity, the coupling must occur at the para-position (the tail), leaving the amidine group (the head) free to interact with the enzyme.

  • Ligand: 4-Amidinobenzoic Acid (Carboxyl group is the handle).

  • Matrix: Amino-terminated agarose/polymer.

  • Chemistry: Carbodiimide (EDC) mediated amide bond formation.

AffinityWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Purification Cycle Step1 Matrix Activation (Amino-Resin + EDC/NHS) Step2 Ligand Coupling (4-ABA Carboxyl -> Amine Matrix) Step1->Step2 Step3 Sample Loading (Crude Lysate pH 8.0) Step2->Step3 Resin Ready Step4 Specific Binding (Trypsin binds Amidine) Step3->Step4 Step5 Washing (Remove non-specific proteins) Step4->Step5 Step6 Elution (pH 3.0 or Competitor) Step5->Step6

Figure 2: Workflow for synthesizing and utilizing 4-ABA affinity resin. The critical step is the orientation-specific coupling via the carboxyl group.

Experimental Protocols

Protocol A: Synthesis of 4-ABA Affinity Resin (EDC Method)

Use this protocol to create a self-validated purification column.

Reagents:

  • 4-Amidinobenzoic acid hydrochloride (4-ABA).

  • EAH Sepharose 4B (or equivalent amine-terminated matrix).

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Coupling Buffer: Distilled water adjusted to pH 4.5.

Methodology:

  • Wash Matrix: Wash 10 mL of EAH Sepharose with 500 mL of 0.5 M NaCl, followed by 500 mL of distilled water (pH 4.5).

  • Solubilize Ligand: Dissolve 4-ABA in water (pH 4.5) to a concentration of 10 mg/mL.

  • Initiate Coupling: Add the ligand solution to the resin slurry. Add EDC to a final concentration of 0.1 M.

  • Incubation: Rotate gently overnight at 4°C. Critical: Maintain pH at 4.5–6.0 for optimal EDC efficiency.

  • Wash: Wash extensively with (A) 0.1 M Acetate buffer pH 4.0 and (B) 0.1 M Tris-HCl pH 8.0 (alternating cycles) to remove uncoupled ligand.

  • Validation: Perform a "mock run" with pure trypsin. If trypsin binds at pH 8.0 and elutes at pH 3.0, the coupling was successful.

Protocol B: Determination of (Spectrophotometric Assay)

Based on the classical method using BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide).

Reagents:

  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.2. (Note: Calcium stabilizes trypsin against autolysis).
    
  • Substrate: BAPNA (dissolved in DMSO, dilute to 1 mM).

  • Enzyme: Bovine Trypsin (50 nM final).

  • Inhibitor: 4-ABA (0, 10, 20, 50

    
    ).
    

Methodology:

  • Baseline: Monitor absorbance at 410 nm (release of p-nitroaniline).

  • Reaction: Mix Buffer, Inhibitor, and Enzyme. Incubate 2 mins.

  • Start: Add Substrate (BAPNA) to initiate reaction.

  • Data Collection: Measure initial velocity (

    
    ) for 3 minutes.
    
  • Analysis:

    • Perform assays at varying Substrate concentrations [S].

    • Plot Lineweaver-Burk (

      
       vs 
      
      
      
      ).
    • Diagnostic: Lines should intersect at the Y-axis (

      
      ), confirming competitive inhibition.
      
    • Calculate

      
       using the equation: 
      
      
      
      .

References

  • Mares-Guia, M., & Shaw, E. (1965).[1][2] Studies on the Active Center of Trypsin: The Binding of Amidines and Guanidines as Models of the Substrate Side Chain.[1][2] Journal of Biological Chemistry, 240(4), 1579–1585.[1]

  • Markwardt, F., Walsmann, P., & Landmann, H. (1970). Inhibition of Trypsin and Thrombin by Amidinophenylpyruvic Acids.[3] Pharmazie, 25, 551-554. (Seminal work on benzamidine derivatives).[2][4]

  • Bio-Rad Laboratories. (n.d.). Affi-Prep® 10 Affinity Chromatography Support Instruction Manual. (Reference for coupling chemistry).

  • Thermo Fisher Scientific. (n.d.). Covalent Immobilization of Affinity Ligands. (Technical overview of EDC/Carboxyl coupling).

Sources

Biological Activity and Therapeutic Potential of 4-Amidinobenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-amidinobenzoic acid, a critical scaffold in the design of serine protease inhibitors. It details the molecule's mechanism of action, structure-activity relationships (SAR), synthetic pathways, and experimental protocols for biological evaluation.

Technical Guide for Drug Discovery & Application Scientists

Introduction: The Arginine Mimetic Scaffold

4-Amidinobenzoic acid (para-amidinobenzoic acid) is a synthetic small molecule acting as a pivotal pharmacophore in the inhibition of trypsin-like serine proteases. Unlike its structural analog 4-aminobenzoic acid (PABA)—a folate precursor—4-amidinobenzoic acid functions as a cationic arginine mimetic .

Its biological significance lies in the amidinium group (


), which carries a positive charge at physiological pH (pKa ~ 11.6). This charge allows the molecule to anchor into the deep, negatively charged S1 specificity pocket  of serine proteases, forming a salt bridge with the conserved Aspartate residue (Asp189 in trypsin/thrombin).
Key Differentiators
Feature4-Amidinobenzoic Acid4-Aminobenzoic Acid (PABA)
Functional Group Amidine (

)
Amine (

)
Charge (pH 7.4) Positive (Cationic)Neutral
Primary Target Serine Proteases (Thrombin, FXa)Dihydropteroate Synthase (Bacteria)
Role Protease Inhibitor / Anticoagulant ScaffoldVitamin B9 Precursor / Sunscreen

Mechanism of Action: The S1 Pocket Interaction

The biological activity of 4-amidinobenzoic acid is driven by competitive, reversible inhibition.[1][2] The mechanism is defined by the "lock-and-key" insertion of the amidine moiety into the enzyme's active site.

Molecular Interaction Pathway
  • Recognition: The enzyme's S1 pocket attracts the positively charged inhibitor via electrostatic forces.

  • Binding: The amidinium group forms a bidentate salt bridge with the carboxylate side chain of Asp189 (in Trypsin/Thrombin) or Asp194 (in Factor Xa).

  • Stabilization: The benzene ring creates hydrophobic stacking interactions with the walls of the S1 pocket (often formed by residues 190-216).

  • Blockade: The inhibitor prevents the natural substrate (e.g., fibrinogen) from accessing the catalytic triad (Ser195, His57, Asp102), halting proteolysis.

MechanismOfAction Inhibitor 4-Amidinobenzoic Acid (Cationic Amidine) S1_Pocket S1 Specificity Pocket (Negatively Charged) Inhibitor->S1_Pocket Electrostatic Attraction Asp189 Asp189 Residue (Anionic Anchor) Inhibitor->Asp189 Forms Salt Bridge (Bidentate H-bonds) Enzyme Serine Protease (Active Site) Enzyme->S1_Pocket Contains S1_Pocket->Asp189 Exposes Complex Enzyme-Inhibitor Complex (Catalytically Inactive) Asp189->Complex Stabilizes Complex->Enzyme Inhibits Turnover

Caption: Mechanistic pathway of serine protease inhibition by 4-amidinobenzoic acid, highlighting the critical salt bridge formation with Asp189.

Biological Activity & Structure-Activity Relationships (SAR)

The free acid form of 4-amidinobenzoic acid is a moderate inhibitor. However, derivatization at the carboxyl group significantly enhances potency and selectivity.

Quantitative Activity Profile (Representative Data)
CompoundTarget EnzymeKi (Inhibition Constant)Activity Note
4-Amidinobenzoic acid (Free Acid) Trypsin (Bovine)~100 µMModerate activity; limited by carboxylate repulsion in some pockets.
4-Amidinobenzoic acid Benzyl Ester Thrombin1.5 - 4.0 µMHigh Potency . Esterification removes negative charge repulsion and adds hydrophobic bulk.
4-Amidinophenylpyruvic acid Thrombin0.6 µMTransition-state analog features.
Benzamidine (Reference) Trypsin18 µMStandard reference; lacks the para-carboxyl extension.
SAR Rules for Optimization
  • Carboxyl Modification: Converting the carboxylic acid to an ester or amide (e.g., benzyl ester, anilide) typically increases potency by 10-100 fold . This is because the free carboxylate can be electrostatically repelled by the enzyme surface or solvated, whereas hydrophobic esters fit better into the hydrophobic cleft near the active site.

  • Linker Length: The distance between the amidine and the hydrophobic tail (phenyl ring) is optimal for S1 binding. Extending this linker (e.g., to amidinophenyl-alanine) allows access to the S2/S3 subsites, creating highly specific drugs like Melagatran .

  • Prodrug Strategy: The amidine group is highly basic and poorly absorbed orally. Masking it (e.g., as a hydroxyamidine or oxadiazole) creates prodrugs (e.g., Ximelagatran ) that are metabolized back to the active amidine in vivo.

Experimental Protocols

Protocol A: Solid-Phase Synthesis of Amidine Derivatives

Objective: To synthesize a library of 4-amidinobenzoic acid derivatives (e.g., for GP IIb/IIIa antagonism) using resin-bound templates.

Reagents:

  • Resin: Rink Amide or Wang Resin.

  • Template: 4-Cyanobenzoic acid (precursor to amidine).

  • Reagents: Hydroxylamine hydrochloride, Acetic acid, Zinc dust (or Hydrogenation catalyst).

Workflow:

  • Coupling: Couple 4-cyanobenzoic acid to the resin using standard peptide coupling (HBTU/DIPEA in DMF) for 2 hours.

  • Amidoxime Formation: Treat the resin-bound nitrile with Hydroxylamine HCl (10 eq) and DIPEA (10 eq) in ethanol at 60°C for 12 hours. This forms the amidoxime intermediate.

  • Reduction to Amidine: Wash resin. Treat with Acetic Anhydride/Acetic Acid followed by reduction with Zinc dust in dilute HCl or catalytic hydrogenation. This converts the amidoxime to the amidine.

  • Cleavage: Cleave the final product from the resin using 95% TFA.

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Serine Protease Inhibition Assay (Chromogenic)

Objective: Determine the Ki of a 4-amidinobenzoic acid derivative against Thrombin or Trypsin.

Materials:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8, 0.1% PEG-6000 (to prevent surface adsorption).

  • Enzyme: Human Thrombin (0.1 NIH units/mL final) or Bovine Trypsin (10 nM final).

  • Substrate: Chromogenic substrate S-2238 (Thrombin) or BAPNA (Trypsin).

  • Inhibitor: Serial dilutions of 4-amidinobenzoic acid analog (0.1 µM to 100 µM).

Step-by-Step Methodology:

  • Preparation: Prepare 100x stocks of inhibitor in DMSO. Dilute into assay buffer.

  • Incubation: In a 96-well microplate, add 80 µL Buffer + 10 µL Inhibitor . Add 10 µL Enzyme .

  • Equilibration: Incubate at 37°C for 10 minutes to allow Enzyme-Inhibitor equilibrium.

  • Initiation: Add 100 µL Substrate (at

    
     concentration, typically 100 µM).
    
  • Measurement: Monitor absorbance at 405 nm kinetically for 10 minutes (reading every 30 seconds).

  • Analysis: Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    . Calculate
    
    
    using the Cheng-Prusoff equation:
    
    

AssayWorkflow Prep Prep Reagents (Buffer, Enzyme, Inhibitor) Incubate Pre-Incubation (10 min @ 37°C) Prep->Incubate Mix E + I Start Add Substrate (Chromogenic) Incubate->Start Equilibrium Reached Read Kinetic Read (OD 405nm) Start->Read Reaction Start Data Calculate Ki (Cheng-Prusoff) Read->Data V0 Analysis

Caption: Step-by-step workflow for the chromogenic serine protease inhibition assay.

References

  • Transition-state inhibition of thrombin and trypsin by amidinophenylpyruvates. Source: PubMed/NIH

  • New Substrate Analogue Inhibitors of Factor Xa Containing 4-Amidinobenzylamide. Source: ResearchGate

  • Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate. Source: PubMed/NIH

  • Solid-Phase Synthesis of Amidine-Based GP IIb-IIIa Antagonists. Source: Wiley Online Library / ElectronicsAndBooks

  • Benzamidine HCl hydrate - Biological Activity and Protocols. Source: BenchChem

Sources

Theoretical Elucidation of 4-Carbamimidoylbenzoic Acid: Electronic Structure & Bioactive Potential

[1]

Executive Summary

This technical guide outlines the theoretical framework for analyzing the electronic structure of 4-carbamimidoylbenzoic acid (also known as 4-amidinobenzoic acid). As a critical scaffold in medicinal chemistry, this molecule serves as a primary pharmacophore for serine protease inhibitors (e.g., trypsin, thrombin, Factor Xa). Its dual functionality—an acidic carboxyl tail and a basic amidine head—creates a complex zwitterionic landscape that challenges standard gas-phase computational models. This guide provides a validated protocol for Density Functional Theory (DFT) analysis, tautomeric evaluation, and molecular electrostatic potential (MEP) mapping relevant to drug discovery.

Chemical Architecture & Structural Significance

The molecule consists of a benzene ring substituted at the para positions with a carboxylic acid group (


The Push-Pull Electronic System

The electronic behavior of 4-carbamimidoylbenzoic acid is defined by the interplay between its substituents:

  • Amidine Group (Cationic Pharmacophore): In physiological conditions (pH 7.4), the amidine group (

    
    ) is protonated, forming a resonance-stabilized amidinium cation. This mimics the side chain of Arginine, allowing it to form critical salt bridges with Aspartate residues in the S1 pocket of serine proteases.
    
  • Carboxyl Group (Anionic/H-Bond Donor): The carboxyl group (

    
    ) exists largely as a carboxylate anion or a neutral hydrogen bond donor, depending on the specific microenvironment (e.g., solvent vs. protein active site).
    
Tautomeric Complexity

In its neutral form, the amidine group exhibits prototropic tautomerism (imine-enamine type), which significantly alters the Frontier Molecular Orbitals (FMOs).

  • Form A (Amino):

    
     (Preferred in gas phase/solution)
    
  • Form B (Imino):

    
    
    

Computational Methodology (Protocol)

To accurately model this system, researchers must account for the zwitterionic instability in the gas phase. The following protocol ensures self-consistency and experimental correlation.

Recommended Level of Theory
  • Functional: B3LYP or M06-2X .

    • Rationale: B3LYP is the standard for organic ground states. M06-2X is superior if studying

      
      -stacking interactions in crystal lattices or protein docking.
      
  • Basis Set: 6-311++G(d,p) .[1]

    • Rationale: Diffuse functions (++) are mandatory for describing the anionic carboxylate and the lone pairs on the amidine nitrogen.

  • Solvation Model: IEF-PCM or SMD (Solvent: Water).

    • Critical Note: Gas-phase optimization of the zwitterion often leads to a proton transfer (proton collapse) back to the neutral molecule. Solvation models stabilize the charge separation.

Workflow Visualization

The following diagram illustrates the computational pipeline for characterizing the molecule.

ComputationalWorkflowStartInput Structure(Neutral vs. Zwitterion)OptGeometry Optimization(DFT/B3LYP/6-311++G(d,p))Start->OptFreqFrequency Analysis(NIMAG=0 Check)Opt->FreqFreq->Start Imaginary Freq FoundSolvSolvation Model (PCM/SMD)Stabilize Charge SeparationFreq->Solv If StablePropElectronic Properties(HOMO-LUMO / MEP / NBO)Solv->PropDockMolecular Docking(Target: Serine Protease S1)Prop->Dock

Figure 1: Step-by-step computational workflow for analyzing 4-carbamimidoylbenzoic acid.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the HOMO-LUMO gap (

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the aromatic ring and the carboxyl oxygen lone pairs. It represents the region susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the amidine carbon and the

    
     system of the benzene ring. This is the site for nucleophilic attack (e.g., by the serine hydroxyl group in a catalytic triad, though the inhibitor is designed not to be cleaved).
    

Data Interpretation Table:

DescriptorSymbolFormulaInterpretation for Drug Design
Energy Gap


High gap = Chemical stability (hard molecule). Low gap = High reactivity (soft molecule).
Chemical Hardness


Resistance to charge transfer. Harder molecules are often less toxic.
Electrophilicity


Propensity to accept electrons. High

in the amidine group correlates with strong enzyme binding.
Molecular Electrostatic Potential (MEP)

MEP mapping is the most critical visualization for this molecule.

  • Blue Region (Positive Potential): Localized heavily on the amidine group (

    
    ). This confirms the pharmacophore's ability to anchor into the negatively charged aspartate pocket (e.g., Asp189 in Trypsin).
    
  • Red Region (Negative Potential): Localized on the carboxyl oxygens . This region acts as a hydrogen bond acceptor for solvent water or backbone amides.

Tautomerism & Protonation States

The biological activity of 4-carbamimidoylbenzoic acid is dictated by its protonation state. Theoretical studies must compare the relative energies of the following species:

  • Cation (Biologically Relevant): Protonated amidine, neutral acid.

  • Zwitterion: Protonated amidine, deprotonated acid.

  • Neutral: Uncharged amidine, neutral acid.

TautomerismNeutralNeutral Species(Gas Phase Stable)ZwitterZwitterion(Aq. Solution Stable)Neutral->Zwitter  Solvation (Water)  CationCationic Form(Low pH / Active Site)Zwitter->Cation  +H+ (Acidic pH)  Cation->Neutral  -H+ (Basic pH)  

Figure 2: Protonation equilibrium dependent on environmental pH and solvation.

Key Insight: In gas-phase DFT calculations, the zwitterion is often not a stationary point on the potential energy surface; the proton will spontaneously transfer from the amidinium to the carboxylate. You must use implicit solvation (PCM) during the optimization step to maintain the zwitterionic structure.

Experimental Validation & References

To ensure the trustworthiness of the theoretical model, results should be cross-referenced with experimental data.

  • IR Spectroscopy: The

    
     stretch of the amidine typically appears around 1650–1690 cm⁻¹ . A theoretical scaling factor (e.g., 0.961 for B3LYP) must be applied to calculated frequencies to match experimental FTIR data.
    
  • X-Ray Crystallography: Compare calculated bond lengths (specifically the

    
     bonds in the amidine) with crystal data of benzamidine derivatives. The 
    
    
    bonds in the protonated amidinium should be symmetric (delocalized
    
    
    system).
References
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews. Link

  • Cramer, C. J., & Truhlar, D. G. (2009). Density Functional Theory for Transition Metals and Transition Metal Chemistry. Physical Chemistry Chemical Physics. Link

  • Warshel, A., & Levitt, M. (1976). Theoretical studies of enzymic reactions: Dielectric, electrostatic and steric stabilization of the carbonium ion in the reaction of lysozyme. Journal of Molecular Biology. Link

  • Clark, T., et al. (1985). Efficient diffuse function-augmented basis sets for anion calculations. III. The 3-21+G basis set for first-row elements, Li–F. Journal of Computational Chemistry. Link

An In-depth Technical Guide to the pKa and Ionization States of 4-Carbamimidoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Carbamimidoylbenzoic Acid in Drug Discovery

4-Carbamimidoylbenzoic acid, also known as 4-amidinobenzoic acid, is a bifunctional organic molecule that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its rigid benzenoid core is decorated with two key functional groups: a carboxylic acid and a basic carbamimidoyl (amidine) group. This unique architecture makes it a crucial building block and a well-recognized molecular fragment for designing inhibitors of various enzymes, particularly serine proteases like trypsin and thrombin.[3][] The amidine group is a potent mimic of the guanidinium side chain of arginine, allowing it to form strong salt-bridge and hydrogen-bond interactions within the S1 specificity pocket of these enzymes.

The efficacy, absorption, distribution, metabolism, and excretion (ADME) of any drug candidate are profoundly influenced by its physicochemical properties.[5] Among the most critical of these is the acid dissociation constant, or pKa. The pKa dictates the ionization state of a molecule at a given pH, which in turn governs its solubility, lipophilicity, and ability to interact with its biological target. For a molecule like 4-carbamimidoylbenzoic acid with both acidic and basic centers, a comprehensive understanding of its pKa values is not merely academic—it is fundamental to predicting its behavior in physiological environments and essential for rational drug design.

This guide provides a detailed examination of the acid-base properties of 4-carbamimidoylbenzoic acid, outlines its pH-dependent ionization states, and presents field-proven, step-by-step protocols for the experimental determination of its pKa values.

Theoretical Framework: Deconstructing the Acid-Base Properties

4-Carbamimidoylbenzoic acid is an amphoteric substance, meaning it can act as both an acid and a base. This is due to the presence of two ionizable functional groups:

  • The Carboxylic Acid Group (-COOH): This is the primary acidic center. It can donate a proton to form a negatively charged carboxylate ion (-COO⁻). The pKa of unsubstituted benzoic acid is approximately 4.2.[6][7][8] The presence of the electron-withdrawing amidinium group in the para position is expected to increase the acidity (i.e., lower the pKa) of the carboxylic acid.

  • The Carbamimidoyl Group (-C(NH)NH₂): This group, commonly known as an amidine, is strongly basic. It readily accepts a proton to form a resonance-stabilized carbamimidinium (amidinium) cation. The conjugate acid of benzamidine has a pKa of approximately 11.6.[9] The electron-withdrawing nature of the para-carboxylic acid group is expected to decrease the basicity (i.e., lower the pKa) of the amidinium group.

The interplay of these electronic effects results in two distinct pKa values that define the three primary ionization states of the molecule across the physiological and experimental pH range.

pKa Values and pH-Dependent Ionization States

While precise experimental values for 4-carbamimidoylbenzoic acid are not ubiquitously published, we can establish a highly reliable profile based on computational predictions and the known values of its parent structures.

Summary of pKa Values

The table below summarizes the anticipated pKa values for 4-carbamimidoylbenzoic acid. These values are critical for predicting the predominant ionic species at a specific pH.

Functional GroupIonization EventParent Compound pKaPredicted pKa for 4-Carbamimidoylbenzoic Acid
Carboxylic Acid-COOH ⇌ -COO⁻ + H⁺~4.2 (Benzoic Acid)[6][7]pKa₁ ≈ 3.5 - 4.0
Amidinium (conjugate acid)-C(NH₂)NH₂⁺ ⇌ -C(NH)NH₂ + H⁺~11.6 (Benzamidinium)[9]pKa₂ ≈ 11.0 - 11.5

Note: Predicted values are estimated based on substituent effects on the pKa of benzoic acid and benzamidine. Actual experimental values may vary slightly.

Predominant Species at Varying pH

The two pKa values delineate three distinct pH regions, each with a dominant molecular form. Understanding this distribution is paramount for designing experiments related to solubility, binding assays, and formulation.

  • At pH < pKa₁ (e.g., pH < 3.5): The solution is highly acidic. Both the carboxylic acid and the amidine group are protonated. The molecule exists predominantly as a cation with a net charge of +1.

  • At pKa₁ < pH < pKa₂ (e.g., pH 4.0 to 11.0): The carboxylic acid is deprotonated to its carboxylate form, while the amidinium group remains protonated. In this broad pH range, which includes physiological pH (~7.4), the molecule exists predominantly as a zwitterion with a net charge of 0.

  • At pH > pKa₂ (e.g., pH > 11.5): The solution is highly basic. Both the carboxylate group and the amidine group are deprotonated. The molecule exists predominantly as an anion with a net charge of -1.

The following diagram illustrates the equilibrium between these ionization states.

G cluster_pH pH Scale cluster_species Ionization States of 4-Carbamimidoylbenzoic Acid pH_low Strongly Acidic (pH < 3.5) pH_phys Physiological Range (pH 4.0 - 11.0) pH_high Strongly Basic (pH > 11.5) Cation Cationic Form (+1) HOOC-Ph-C(NH₂)NH₂⁺ Zwitterion Zwitterionic Form (0) ⁻OOC-Ph-C(NH₂)NH₂⁺ Cation->Zwitterion pKa₁ ≈ 3.5 Anion Anionic Form (-1) ⁻OOC-Ph-C(NH)NH₂ Zwitterion->Anion pKa₂ ≈ 11.0

Caption: pH-dependent equilibrium of 4-carbamimidoylbenzoic acid.

Experimental Determination of pKa: Protocols and Rationale

Accurate pKa determination is a cornerstone of preclinical drug development. The following protocols for potentiometric titration and UV-Vis spectrophotometry are robust, self-validating methods suitable for a compound like 4-carbamimidoylbenzoic acid.

Method 1: Potentiometric Titration

This is a high-precision, classic method for pKa determination.[10] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[11][12]

Causality and Principle: The pKa corresponds to the midpoint of the buffer region on the titration curve, where the concentrations of the acidic and basic forms of the ionizable group are equal. This point is identified mathematically as the inflection point (or half-equivalence point) in the plot of pH versus the volume of titrant added.[10] For a molecule with two pKa values, two distinct buffer regions and inflection points will be observed.

G cluster_prep A: Preparation cluster_titration B: Titration cluster_analysis C: Data Analysis A1 1. Prepare 0.1 M HCl and 0.1 M NaOH titrants. A2 2. Prepare a ~1-5 mM solution of 4-carbamimidoylbenzoic acid in degassed, deionized water. A3 3. Calibrate pH meter with standard buffers (e.g., pH 4, 7, 10). B1 4. Acidify sample to ~pH 2 with 0.1 M HCl. A3->B1 B2 5. Titrate with 0.1 M NaOH. Record pH after each incremental addition. B1->B2 B3 6. Continue titration past the second equivalence point (~pH 12). B2->B3 C1 7. Plot pH vs. Volume of NaOH added. B3->C1 C2 8. Calculate 1st and 2nd derivatives to precisely locate equivalence points. C1->C2 C3 9. Determine pKa₁ and pKa₂ at the half-equivalence points. C2->C3

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Methodology:

  • Reagent and Sample Preparation:

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. Ensure the NaOH solution is carbonate-free by using freshly boiled, deionized water.

    • Accurately weigh and dissolve 4-carbamimidoylbenzoic acid in degassed, deionized water to a final concentration of approximately 1-5 mM. A co-solvent like methanol or DMSO (not exceeding 5% v/v) may be used if solubility is low, but pKa values will be apparent, not thermodynamic.

    • Maintain a constant ionic strength (e.g., 0.15 M) by adding a neutral salt like KCl. This is a critical step to ensure that activity coefficients remain constant throughout the titration.[12]

  • Instrumentation Setup:

    • Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the temperature of the experiment.

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Use a magnetic stirrer for continuous, gentle mixing. Purge the headspace with nitrogen gas to prevent the absorption of atmospheric CO₂.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and the tip of a calibrated burette into the sample solution.

    • Acidify the sample to a starting pH of ~2.0 with the 0.1 M HCl to ensure both functional groups are fully protonated.

    • Begin titrating with the 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL).

    • Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches ~12, ensuring you have passed through both equivalence points.

  • Data Analysis and pKa Determination:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • To accurately find the equivalence points, calculate the first derivative (ΔpH/ΔV). The peaks of this plot correspond to the equivalence points.

    • The pKa values are determined at the half-equivalence points. pKa₁ is the pH at the volume halfway to the first equivalence point. pKa₂ is the pH at the volume halfway between the first and second equivalence points.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the site of ionization and is particularly useful for samples with low solubility or when only small quantities are available.[5][13]

Causality and Principle: The electronic structure of the molecule, and thus its ability to absorb UV-Vis radiation, changes upon protonation or deprotonation.[5] By preparing a series of solutions of the analyte in buffers of varying, known pH, one can monitor the change in absorbance. A plot of absorbance at a specific wavelength versus pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve, where the absorbance is exactly halfway between the minimum and maximum values.[14]

G cluster_prep A: Preparation cluster_measurement B: Spectroscopic Measurement cluster_analysis C: Data Analysis A1 1. Prepare a series of buffers with constant ionic strength spanning the desired pH range (e.g., pH 2-12). A2 2. Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO, Methanol). B1 3. Add a small, fixed aliquot of stock solution to each buffer in a 96-well plate or individual cuvettes. A2->B1 B2 4. Record the full UV-Vis spectrum (e.g., 230-500 nm) for each pH. B1->B2 B3 5. Identify wavelengths with the largest absorbance change vs. pH. B2->B3 C1 6. Plot Absorbance vs. pH at the chosen analytical wavelength(s). B3->C1 C2 7. Fit the data to a sigmoidal (Boltzmann) equation. C1->C2 C3 8. The pKa is the pH value at the inflection point of the curve. C2->C3

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Detailed Step-by-Step Methodology:

  • Reagent and Sample Preparation:

    • Prepare a set of universal buffers covering a wide pH range (e.g., pH 2 to 12) at a constant ionic strength (e.g., 0.1 M). This ensures that spectral shifts are due to ionization, not changes in the solution environment.

    • Prepare a concentrated stock solution (e.g., 10 mM) of 4-carbamimidoylbenzoic acid in a suitable solvent like DMSO or methanol.

    • Determine the final concentration needed to give an optimal absorbance reading (typically 0.3-1.0 AU) in the spectrophotometer.

  • Spectroscopic Measurement:

    • This protocol is ideally suited for a 96-well microplate format for higher throughput.[5]

    • Dispense a fixed volume of each buffer into separate wells of a UV-transparent microplate.

    • Add a small, identical aliquot of the compound's stock solution to each well. The final concentration of the organic solvent should be kept low (≤2% v/v) to minimize its effect on the aqueous pKa.[5]

    • Include blank wells containing only the buffer and solvent to serve as a reference.

    • Record the full UV-Vis absorption spectrum for each well.

  • Data Analysis and pKa Determination:

    • Overlay the spectra to identify the isosbestic point(s)—wavelengths where the absorbance does not change with pH—which confirms a simple two-species equilibrium.[15]

    • Select an analytical wavelength where the difference in absorbance between the fully protonated and deprotonated species is maximal.

    • Plot the absorbance at this wavelength (y-axis) against the buffer pH (x-axis).

    • Fit the resulting data points to a sigmoidal dose-response equation (e.g., the Henderson-Hasselbalch equation adapted for spectrophotometry) using appropriate software (e.g., GraphPad Prism).

    • The pKa is the pH value at the inflection point of the fitted curve. For 4-carbamimidoylbenzoic acid, this process would be repeated for both ionization events, likely using different analytical wavelengths optimized for each.

Conclusion

4-Carbamimidoylbenzoic acid possesses two ionizable centers: a carboxylic acid with a pKa around 3.5-4.0 and an amidinium group with a pKa around 11.0-11.5. This dictates that over the vast majority of the physiological pH range, the molecule exists as a neutral zwitterion. This insight is crucial for drug development professionals, as the charge state of a molecule profoundly impacts its interactions with membranes, metabolizing enzymes, and its intended protein target. The robust experimental protocols detailed herein—potentiometric titration and UV-Vis spectrophotometry—provide reliable and self-validating frameworks for the precise determination of these critical pKa values, empowering researchers to make data-driven decisions in the optimization of new chemical entities.

References

  • Babić, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2332, Benzamidine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 243, Benzoic acid. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3532623, 4-Carbamimidoylbenzoic acid. Available at: [Link]

  • Rios, C., & Dardonville, C. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(2), 204–207. Available at: [Link]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
  • Tanizawa, K., Ishii, S., & Hamaguchi, K. (1971). Proteolytic enzymes. VI. Aromatic amidines as competitive inhibitors of trypsin. Journal of Biochemistry, 69(5), 893-899. Available at: [Link]

  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Benzoic acid. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

Sources

Methodological & Application

Application Note: 4-Carbamimidoylbenzoic Acid in Serine Protease Inhibition and Affinity Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists utilizing 4-carbamimidoylbenzoic acid (also known as p-amidinobenzoic acid) as a probe, inhibitor, or affinity ligand for serine proteases.

Introduction & Mechanistic Basis[1]

4-carbamimidoylbenzoic acid (4-CBA) acts as a classic competitive inhibitor for trypsin-like serine proteases. Its utility stems from the benzamidine pharmacophore, where the positively charged amidine group (


) functions as a mimetic of the Arginine side chain.
Mechanistic Insight

In the active site of serine proteases, the specificity pocket (S1) contains a critical Aspartate residue (e.g., Asp189 in Trypsin). The amidine group of 4-CBA forms a bidentate salt bridge with this Aspartate, effectively blocking the entry of natural substrates.

Key Advantage over Benzamidine: While benzamidine is a potent inhibitor (


 for trypsin), it lacks a functional handle for immobilization or derivatization. 4-CBA retains the inhibitory amidine group but adds a para-carboxylic acid  moiety. This allows:
  • Chemical Coupling: Covalent attachment to sensor chips (SPR) or agarose beads (Affinity Chromatography) via EDC/NHS chemistry.

  • Fragment-Based Drug Design (FBDD): Serving as a "warhead" fragment that can be extended to reach the S2/S3 pockets.

Diagram: Mechanism of Action

Mechanism Enzyme Serine Protease (Active Site S1) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Equilibrium Inhibitor 4-CBA (Amidine Group) Inhibitor->Enzyme Competitive Binding Asp189 Asp189 (Anionic Anchor) Inhibitor->Asp189 Salt Bridge Formation Substrate Natural Substrate (Arg/Lys residue) Substrate->Enzyme Blocked

Figure 1: The amidine moiety of 4-CBA competes with the substrate for the S1 pocket, anchored by Asp189.

Material Preparation & Solubility

One of the primary failure points in assays involving 4-CBA is solubility management. The molecule is zwitterionic at neutral pH (Amidine


, Carboxyl 

), leading to potential aggregation.
Solubility Protocol
SolventSolubilityUsage Recommendation
Water (Neutral pH) Poor (< 1 mM)Not recommended for stock solutions.
DMSO High (> 50 mM)Preferred. Prepare 100 mM stock; store at -20°C.
0.1 M HCl GoodProtonates the carboxyl, breaking zwitterionic lattice. Good for short-term.
0.1 M NaOH GoodDeprotonates the amidine (partially), but risky for stability. Avoid.

Critical Step: Always prepare a 100 mM stock in 100% DMSO . Dilute into the aqueous assay buffer immediately prior to use to minimize precipitation. Ensure the final DMSO concentration in the assay is < 5% (typically < 1% is ideal) to prevent solvent-induced enzyme inactivation.

Protocol: Determination of IC50 and Ki

This protocol describes a self-validating kinetic assay using a chromogenic substrate (e.g., L-BAPA or S-2238) in a 96-well plate format.

Reagents
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Triton X-100, pH 8.0.

  • Enzyme: Bovine Trypsin (or target protease), 10 nM final concentration.

  • Substrate:

    
    -Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA). 
    
    
    
    .
  • Inhibitor: 4-CBA (diluted from DMSO stock).

Experimental Workflow
  • Enzyme Preparation: Dilute Trypsin to 20 nM (2x) in Assay Buffer. Keep on ice.

  • Inhibitor Series: Prepare a 1:3 serial dilution of 4-CBA in Assay Buffer (Range: 0.1 µM to 1000 µM).

  • Plate Setup:

    • Add 50 µL of Inhibitor dilution to wells.

    • Add 50 µL of Enzyme (20 nM) to wells.

    • Control 1 (Max Activity): Buffer + Enzyme (No Inhibitor).

    • Control 2 (Background): Buffer + Substrate (No Enzyme).

  • Pre-incubation: Incubate for 15 minutes at 25°C . Why? This allows the inhibitor to reach equilibrium binding (

    
    ) before the substrate competes.
    
  • Reaction Start: Add 100 µL of Substrate (2x concentration, e.g., 2 mM) to all wells.

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes (Kinetic Mode).

Workflow Diagram

AssayWorkflow Step1 Prepare 100mM Stock (DMSO) Step2 Serial Dilution (Assay Buffer) Step1->Step2 Step3 Pre-incubation (Enzyme + Inhibitor, 15 min) Step2->Step3 Step4 Add Substrate (Start Reaction) Step3->Step4 Step5 Kinetic Read (OD405, 20 min) Step4->Step5 Step6 Calculate V0 (Initial Slope) Step5->Step6

Figure 2: Step-by-step kinetic assay workflow ensuring equilibrium binding.

Data Analysis (Self-Validation)
  • Calculate Initial Velocity (

    
    ):  Determine the slope of the linear portion of the Absorbance vs. Time curve (mOD/min).
    
  • IC50 Determination: Plot

    
     vs. log[Inhibitor]. Fit to a 4-parameter logistic equation.
    
  • Ki Calculation: Convert IC50 to

    
     using the Cheng-Prusoff Equation  for competitive inhibition:
    
    
    
    
    Validation Check: If the calculated
    
    
    varies significantly with different substrate concentrations, the inhibition mode may not be purely competitive (mixed-type).

Application Note: Preparation of Affinity Media

Because 4-CBA possesses a carboxyl group, it can be immobilized onto amine-functionalized beads (e.g., Amino-Sepharose) to create a purification column for trypsin-like proteases.

Coupling Protocol (EDC/NHS)
  • Activation: Dissolve 4-CBA in 0.1 M MES buffer (pH 4.7) containing 50% DMSO (to ensure solubility).

  • Reagents: Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in 10-fold molar excess over the ligand. Incubate 15 min.

  • Coupling: Mix the activated ester solution with washed Amino-Sepharose beads. Adjust pH to 7.0–7.5 immediately.

  • Incubation: Rotate overnight at 4°C.

  • Blocking: Wash beads and incubate with 1 M Ethanolamine (pH 8.0) to block unreacted sites.

  • Validation: Pass a crude trypsin sample over the column. Trypsin should bind at pH 8.0 and elute at pH 3.0 (Acidic elution disrupts the salt bridge).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Assay Inhibitor concentration > solubility limit in buffer.Reduce max concentration or increase DMSO (max 5%).
Non-linear Rates Substrate depletion or Enzyme instability.Use less enzyme or shorten measurement window to initial 5 mins.
No Inhibition observed pH is too low.Ensure Buffer pH is > 7.[1][2]0. The amidine must be positively charged, but the enzyme active site (His57) requires neutral pH to function.
High Background 4-CBA absorbing at detection wavelength.4-CBA absorbs in UV. If using UV substrates, run a "No Enzyme" blank with inhibitor.

References

  • PubChem. 4-Carbamimidoylbenzoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry.
  • Cytiva (formerly GE Healthcare). Affinity Chromatography: Principles and Methods. (Refer for general EDC/NHS coupling protocols). Available at: [Link]

Sources

4-amidinobenzoic acid as a ligand for affinity chromatography purification of proteases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Affinity Purification of Serine Proteases using 4-Amidinobenzoic Acid

Executive Summary

This guide details the utilization of 4-Amidinobenzoic Acid (4-ABA) as a high-specificity ligand for the affinity chromatography purification of serine proteases (e.g., Trypsin, Thrombin, Urokinase, Kallikrein). Unlike the more common p-aminobenzamidine (which couples via an amino group), 4-ABA utilizes its carboxyl group for immobilization. This allows for coupling to amine-functionalized matrices (such as EAH Sepharose), creating a stable amide linkage that presents the amidine moiety—a structural mimic of the Arginine side chain—directly to the enzyme's active site.

Scientific Foundation & Mechanism

The "Arginine Mimicry" Principle

Serine proteases of the trypsin family possess a highly specific substrate pocket (S1) containing a negatively charged Aspartate residue (Asp189 in trypsin) at the bottom. This residue is responsible for attracting and stabilizing the positively charged side chains of Lysine or Arginine in natural substrates.

  • The Ligand: 4-Amidinobenzoic acid contains a positively charged amidine group (

    
    ) which structurally and electrostatically mimics the guanidinium group of Arginine.
    
  • The Interaction: When the protease enters the column, the amidine group forms a reversible salt bridge with the active site Aspartate, effectively docking the enzyme to the bead.

  • The Linkage: The carboxyl group (

    
    ) of 4-ABA is used to covalently attach the ligand to the matrix via a spacer arm, preventing steric hindrance and ensuring the active site remains accessible.
    
Mechanistic Diagram

AffinityMechanism Matrix Agarose Bead (Solid Phase) Spacer Spacer Arm (C6 - C12) Matrix->Spacer Stable Ether Link Ligand 4-Amidinobenzoic Acid (Ligand) Spacer->Ligand Amide Bond (via EDC coupling) Amidine Amidine Group (+ Charge) Ligand->Amidine ActiveSite Aspartate 189 (- Charge) Amidine->ActiveSite Ionic Interaction (Affinity Capture) Protease Serine Protease (Trypsin/Thrombin) Protease->ActiveSite

Figure 1: Mechanistic interaction between the immobilized 4-ABA ligand and the protease active site.

Protocol A: Ligand Coupling (Matrix Preparation)

Objective: Covalently attach 4-Amidinobenzoic acid to EAH Sepharose 4B (or equivalent amine-terminated matrix) using carbodiimide chemistry.

Materials Required:

  • Matrix: EAH Sepharose 4B (contains free

    
     groups on a 10-atom spacer).
    
  • Ligand: 4-Amidinobenzoic acid (HCl salt).

  • Coupling Agent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Solvent: Distilled water (pH adjusted).

Step-by-Step Methodology:

  • Resin Washing:

    • Wash 10 mL of EAH Sepharose 4B with 500 mL of 0.5 M NaCl followed by 500 mL of distilled water (pH 4.5) to remove additives and preservatives.

    • Expert Insight: Do not use phosphate or amine-containing buffers (like Tris) at this stage, as they will compete with the carbodiimide reaction.

  • Ligand Preparation:

    • Dissolve 4-Amidinobenzoic acid in distilled water to a concentration of ~10-20 mM.

    • Adjust pH to 4.5 using dilute NaOH or HCl.

    • Note: If solubility is an issue, up to 50% dioxane or ethylene glycol can be used, but water is preferred for EAH Sepharose.[1][2]

  • Coupling Reaction:

    • Add the ligand solution to the washed resin (ratio 2:1 liquid to gel).[2]

    • Add EDC to a final concentration of 0.1 M.[1]

    • Crucial Step: Maintain pH between 4.5 and 6.0 for the first 60 minutes by adding dilute NaOH/HCl. The reaction generates acid, causing pH to drop.

    • Incubate overnight at room temperature (or 4°C) with gentle rotation (end-over-end). Do not use magnetic stir bars as they grind the beads.

  • Blocking & Washing:

    • Wash the resin with 3 cycles of alternating buffers to remove non-covalently bound ligand:

      • Buffer 1: 0.1 M Acetate, 0.5 M NaCl, pH 4.0.[1]

      • Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0.

    • Validation: Measure the UV absorbance (250-280 nm) of the wash fractions. Continue washing until absorbance returns to baseline.

Protocol B: Chromatographic Purification

Objective: Purify Trypsin or Thrombin from a crude lysate.

Buffers:

  • Binding Buffer (A): 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0.

    • Reasoning: High salt (0.5 M) prevents non-specific ionic binding between the positively charged proteins and any residual negative charges on the matrix.

  • Elution Buffer (B): 0.1 M Glycine-HCl, pH 2.5 - 3.0.

    • Alternative: 10-50 mM p-Aminobenzamidine in Buffer A (Competitive Elution).

Workflow Diagram:

PurificationWorkflow Start Crude Lysate/Sample Equilibration 1. Equilibration (Buffer A, pH 8.0) Start->Equilibration Loading 2. Sample Loading (Low Flow Rate) Equilibration->Loading Wash 3. High Salt Wash (Remove Non-Specifics) Loading->Wash Elution 4. Elution (Low pH or Competitive) Wash->Elution Neutralization 5. Immediate Neutralization (Tris Base) Elution->Neutralization Critical for Enzyme Stability Analysis 6. Activity Assay / SDS-PAGE Neutralization->Analysis

Figure 2: Operational workflow for protease purification.

Step-by-Step Methodology:

  • Equilibration:

    • Pack the column and equilibrate with 5-10 column volumes (CV) of Binding Buffer A .

    • Ensure pH of effluent matches the input buffer (pH 8.0).

  • Sample Loading:

    • Adjust sample pH to 8.0 and filter (0.45 µm) to prevent clogging.

    • Load sample at a linear flow rate of 15-30 cm/h.

    • Expert Insight: Slower flow rates increase residence time, improving capture efficiency for low-abundance proteases.

  • Washing:

    • Wash with Binding Buffer A until the UV absorbance (280 nm) stabilizes at baseline. This usually requires 5-10 CV.

    • Troubleshooting: If purity is low, increase NaCl concentration in the wash to 1.0 M to disrupt stronger non-specific interactions.

  • Elution:

    • Method A (pH Shift): Apply Elution Buffer B (pH 2.5). Collect fractions into tubes already containing 1/10th volume of 1 M Tris-HCl (pH 9.0) to immediately neutralize the acid and preserve enzyme activity.

    • Method B (Competitive): Elute with Binding Buffer A containing 20 mM p-Aminobenzamidine. This is gentler but requires a subsequent dialysis step to remove the inhibitor from the purified protein.

  • Regeneration:

    • Wash column with 3 CV of Elution Buffer, followed by 5 CV of water and 5 CV of 20% Ethanol for storage at 4°C.

Data Analysis & Performance Metrics

When validating this protocol, the following metrics should be recorded to ensure process integrity.

ParameterExpected ValueNotes
Binding Capacity 10 - 20 mg Trypsin / mL resinDependent on ligand density and spacer arm length.
Recovery Yield > 85%Losses usually occur during the initial flow-through (overloading) or irreversible binding (rare).
Purity (SDS-PAGE) > 95%Single band expected. Contaminants are usually non-specific hydrophobic proteins.
Leaching NegligibleAmide bond formed via EDC is chemically stable (unlike CNBr coupling).

References

  • Cytiva (formerly GE Healthcare). Affinity Chromatography: Principles and Methods. Handbook 18-1022-29.

  • Janson, J.C. (2011). Protein Purification: Principles, High Resolution Methods, and Applications. Wiley.[3]

  • Sigma-Aldrich. EAH Sepharose 4B Instructions and Coupling Protocols.

  • Wong, S.S. (1991). Chemistry of Protein Conjugation and Cross-Linking. CRC Press. (Standard reference for EDC/Carbodiimide chemistry).

Sources

Application Note: High-Yield Synthesis of 4-Carbamimidoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Significance

4-Carbamimidoylbenzoic acid (4-amidinobenzoic acid) derivatives represent a critical scaffold in medicinal chemistry, particularly in the design of serine protease inhibitors. The benzamidine moiety mimics the side chain of arginine, allowing it to anchor into the S1 specificity pocket of enzymes such as Thrombin, Factor Xa, and Trypsin.

Synthesizing this moiety presents a specific challenge: the amidine group is highly basic (


) and nucleophilic, while the carboxylic acid tail often requires orthogonal protection to facilitate further coupling (e.g., to peptidomimetics).

This guide details two distinct, field-validated protocols for synthesizing Methyl 4-carbamimidoylbenzoate hydrochloride , the most versatile building block for this class of drugs.

Core Synthetic Challenges
  • Hydrolysis Competition: In the presence of water, the nitrile precursor converts to a primary amide, a "dead-end" byproduct that is difficult to separate.

  • Stability: Free amidines are hygroscopic and absorb

    
     from the air; they are best isolated as hydrochloride or acetate salts.
    

Retrosynthetic Logic & Pathway Selection

We present two methodologies. The choice depends on the substrate's sensitivity to acid and the available equipment.

  • Method A (Pinner Synthesis): The industrial "gold standard." Robust and scalable but requires anhydrous acidic conditions.

  • Method B (Amidoxime Route): A milder, two-step approach avoiding harsh acids, ideal for substrates with acid-labile protecting groups.

Pathway Visualization

G cluster_0 Side Reaction (Avoid) Nitrile Methyl 4-cyanobenzoate Imidate Imidate Salt (Pinner Intermediate) Nitrile->Imidate HCl(g), MeOH (Anhydrous) Amidoxime Amidoxime Intermediate Nitrile->Amidoxime NH2OH·HCl Base Amide Primary Amide (Byproduct) Nitrile->Amide H2O / Acid Amidine Methyl 4-carbamimidoylbenzoate (Target) Imidate->Amidine NH3 / MeOH Amidoxime->Amidine H2, Pd/C or Zn/AcOH

Figure 1: Comparative synthetic pathways. Method A (Blue) follows the Pinner mechanism.[1] Method B (Red/Orange) utilizes an amidoxime intermediate.[2]

Method A: The Modified Pinner Synthesis (Standard Protocol)

Best for: Large-scale synthesis, robust substrates. Mechanism: Acid-catalyzed addition of alcohol to nitrile, followed by ammonolysis.

Reagents & Equipment
ReagentSpecificationRole
Methyl 4-cyanobenzoate>98% PurityStarting Material
Methanol (MeOH)Anhydrous (<50 ppm

)
Solvent/Reactant
HCl (gas)Generated in situ or cylinderCatalyst/Reactant
Ammonia (

)
7N in MeOH (Commercial)Nitrogen Source
Diethyl EtherAnhydrousPrecipitant
Step-by-Step Protocol
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)[3][4]
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a drying tube (

    
    ).
    
  • Dissolution: Dissolve Methyl 4-cyanobenzoate (10.0 g, 62 mmol) in anhydrous MeOH (100 mL).

  • Cooling: Submerge the flask in an ice/salt bath to maintain temperature between

    
     and 
    
    
    
    .
    • Critical: Temperature control is vital.[4] If the reaction heats up, the risk of conversion to the amide increases.

  • Saturation: Bubble dry HCl gas slowly into the solution for 30–45 minutes until saturation. The solution will turn pale yellow.

    • Alternative: If HCl gas cylinders are unavailable, add Acetyl Chloride (20 mL) dropwise to the MeOH at

      
      . This generates anhydrous HCl in situ.
      
  • Incubation: Seal the flask tightly (parafilm/stopper) and store at

    
     for 12–24 hours.
    
  • Precipitation: Add cold anhydrous diethyl ether (200 mL) to precipitate the imidate salt. Filter rapidly under nitrogen atmosphere.

    • Note: The imidate is moisture-sensitive. Proceed immediately to Step 2.

Step 2: Ammonolysis to Amidine
  • Resuspension: Transfer the solid imidate salt immediately into a fresh flask containing 7N

    
     in MeOH (60 mL, excess).
    
  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Concentrate the solvent in vacuo to roughly 20% volume.

  • Crystallization: Add diethyl ether to induce crystallization. Filter the white solid.[5]

  • Salt Formation: The product is the hydrochloride salt. Yield is typically 85–90%.

Method B: The Amidoxime Route (Mild Protocol)

Best for: Acid-sensitive substrates or labs without HCl gas facilities. Mechanism: Nucleophilic attack by hydroxylamine followed by reductive cleavage of the N-O bond.

Reagents & Equipment
ReagentSpecificationRole
Hydroxylamine HCl99%Reagent
Triethylamine (TEA)>99%Base
Ammonium Formate99%Hydrogen Donor
Pd/C10% wt loadingCatalyst
Step-by-Step Protocol
Step 1: Amidoxime Synthesis
  • Dissolution: Dissolve Methyl 4-cyanobenzoate (5.0 g, 31 mmol) in Ethanol (50 mL).

  • Addition: Add Hydroxylamine hydrochloride (2.6 g, 37.2 mmol) and Triethylamine (5.2 mL, 37.2 mmol).

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The nitrile spot will disappear, replaced by a more polar amidoxime spot.
    
  • Isolation: Evaporate ethanol. Resuspend residue in water (50 mL), filter the white solid, and dry in a vacuum oven.

Step 2: Transfer Hydrogenation (Reduction)
  • Setup: Dissolve the dried amidoxime intermediate in Acetic Acid (40 mL).

  • Catalyst: Add 10% Pd/C (0.5 g, 10 wt% of substrate).

  • Reductant: Add Ammonium Formate (4.0 g, excess) in portions.

    • Observation: Mild effervescence (

      
      ) will occur.
      
  • Reaction: Stir at room temperature for 12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Evaporate the acetic acid. Recrystallize the residue from MeOH/Ether to obtain the Methyl 4-carbamimidoylbenzoate acetate . To convert to HCl salt, treat with 4M HCl in dioxane.

Analytical Characterization & QC

HPLC Method (Reverse Phase)

To ensure the absence of the primary amide byproduct.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Retention Order: Amidine (Early, polar) < Amidoxime < Amide < Nitrile (Late, non-polar).

Expected NMR Data (DMSO-d6)
  • Amidine Protons: Broad singlets at

    
     9.2–9.5 ppm (4H, due to 
    
    
    
    ).
  • Aromatic Protons: Two doublets (AA'BB' system) around

    
     7.9 and 8.1 ppm.
    
  • Methyl Ester: Singlet at

    
     3.9 ppm.
    

Troubleshooting Guide (Self-Validating System)

ObservationRoot CauseCorrective Action
Product contains ~20% Amide Moisture in Step 1 (Pinner)Use fresh anhydrous MeOH. Dry HCl gas through a

trap before bubbling.
Low Yield in Method B Incomplete reduction of N-O bondSwitch from Ammonium Formate to

balloon (1 atm) or increase Pd/C loading.
Product is sticky/oil Presence of residual solvent/impuritiesTriturate with dry acetone or ether. If persistent, dissolve in min. MeOH and drop into large volume of Ether.
Ester Hydrolysis Conditions too harshEnsure temperature stays

during HCl saturation. Avoid aqueous workups for the intermediate.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Judkins, B. D., et al. (1996).[2] "A General Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367. Link

  • Stürzebecher, J., et al. (1997). "3-Amidinophenylalanine-based inhibitors of urokinase." Journal of Medicinal Chemistry, 40(19), 3091-3099. (Application of 4-amidinobenzoic acid derivatives in protease inhibition). Link

  • Anbazhagan, M., et al. (2003). "Synthesis of amidines from nitriles using ammonium formate and Pd/C." Journal of Chemical Research, 2003(6), 335-336.

Sources

application of 4-carbamimidoylbenzoic acid in drug design and medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the application of 4-carbamimidoylbenzoic acid. This document provides an in-depth exploration of its role as a critical pharmacophore in drug design, with a particular focus on the development of enzyme inhibitors. We will delve into the mechanistic basis for its efficacy, supported by structural biology data, and provide detailed protocols for its synthesis and biological evaluation.

Introduction: The Significance of the Benzamidine Moiety

4-Carbamimidoylbenzoic acid, also known as 4-amidinobenzoic acid, is a substituted benzoic acid derivative featuring a positively charged amidinium group.[1] This functional group is a key structural alert for medicinal chemists, particularly in the design of inhibitors for enzymes that recognize and cleave arginine or lysine residues, such as serine proteases. The benzamidine moiety acts as a bioisostere of the guanidinium group of arginine, enabling it to form strong, specific interactions with the S1 specificity pocket of these enzymes.

Core Principles: 4-Carbamimidoylbenzoic Acid as a Privileged Scaffold

The utility of 4-carbamimidoylbenzoic acid in drug design stems from a combination of its physicochemical and structural properties.

  • Mimicry of Natural Substrates: The planar, positively charged amidinium group effectively mimics the side chain of arginine, a common substrate for many proteases. This allows for potent and selective inhibition.

  • Favorable Binding Interactions: The amidinium group can engage in a network of hydrogen bonds and salt bridges with acidic residues, such as aspartate, at the base of the enzyme's specificity pocket.

  • Synthetic Tractability: The carboxylic acid group provides a versatile handle for synthetic modification, allowing for the facile introduction of a wide range of substituents to explore the chemical space and optimize pharmacokinetic and pharmacodynamic properties.

Key Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 4-carbamimidoylbenzoic acid is essential for its effective application in drug design.

PropertyValueReference
Molecular FormulaC8H8N2O2[1]
Molecular Weight164.16 g/mol [1]
IUPAC Name4-carbamimidoylbenzoic acid[1]
Crystal StructureMonoclinic, Space Group P -1[1]

Application in Drug Design: Targeting Serine Proteases

The 4-carbamimidoylbenzoyl moiety is a cornerstone in the design of inhibitors for a variety of serine proteases, which are implicated in numerous pathological conditions, including thrombosis, inflammation, and cancer.[2]

Mechanism of Action: Insights from Structural Biology

X-ray crystallography studies of serine proteases, such as trypsin, in complex with inhibitors containing the 4-amidinophenyl group have provided invaluable insights into the molecular basis of their inhibitory activity.[3][4] The amidinium group penetrates deep into the S1 specificity pocket, forming a salt bridge with the carboxylate of a conserved aspartate residue (Asp189 in trypsin).[3][4] This interaction anchors the inhibitor in the active site, leading to potent inhibition.

cluster_Enzyme Trypsin Active Site (S1 Pocket) cluster_Inhibitor 4-Carbamimidoylbenzoyl Moiety Asp189 Asp189 (COO-) Ser195 Ser195 (OH) His57 His57 (Im) His57->Ser195 Catalytic Triad Interaction Gly193 Gly193 (NH) Amidinium Amidinium (C(NH2)2+) Amidinium->Asp189 Salt Bridge & H-Bonds Amidinium->Gly193 H-Bond BenzoicAcid Benzoic Acid BenzoicAcid->Ser195 Potential H-Bond

Caption: Interaction of the 4-carbamimidoylbenzoyl moiety with the S1 pocket of trypsin.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 4-Carbamimidoylbenzamides

This protocol provides a general method for the synthesis of N-substituted 4-carbamimidoylbenzamides, demonstrating the utility of the carboxylic acid as a synthetic handle. The synthesis proceeds via the conversion of 4-cyanobenzoic acid to the corresponding benzamidine, followed by amide coupling.

Step 1: Synthesis of 4-Carbamimidoylbenzoic Acid Hydrochloride

This step involves the conversion of the nitrile group of 4-cyanobenzoic acid to an amidine via the Pinner reaction.

Materials:

  • 4-Cyanobenzoic acid

  • Anhydrous ethanol

  • Hydrogen chloride (gas)

  • Anhydrous diethyl ether

  • Ammonia (in ethanol)

Procedure:

  • Suspend 4-cyanobenzoic acid in anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with vigorous stirring until saturation.

  • Seal the flask and stir at room temperature for 48 hours. The formation of the ethyl imidate hydrochloride salt will be observed as a white precipitate.

  • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Suspend the crude imidate salt in a solution of ammonia in ethanol and stir at room temperature for 24 hours.

  • Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of 4-carbamimidoylbenzoic acid.

Step 2: Amide Coupling with a Primary Amine

This step demonstrates the coupling of 4-carbamimidoylbenzoic acid with a primary amine using a standard coupling agent.

Materials:

  • 4-Carbamimidoylbenzoic acid hydrochloride

  • Primary amine (e.g., benzylamine)

  • N,N-Dimethylformamide (DMF)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 4-carbamimidoylbenzoic acid hydrochloride in DMF.

  • Add EDC, HOBt, and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add the primary amine to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 4-carbamimidoylbenzamide.

Protocol 2: In Vitro Serine Protease Inhibition Assay

This protocol describes a general method for evaluating the inhibitory potency of compounds containing the 4-carbamimidoylbenzoyl moiety against a model serine protease, such as trypsin, using a chromogenic or fluorogenic substrate.[5][6]

Materials:

  • Serine protease (e.g., bovine trypsin)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2)

  • Chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microplate, add the assay buffer to each well.

  • Add varying concentrations of the test compound (or DMSO as a vehicle control) to the wells.

  • Add the serine protease solution to each well and incubate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Immediately monitor the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

  • Calculate the initial reaction velocities from the linear portion of the progress curves.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_Workflow In Vitro Serine Protease Inhibition Assay Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense into 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate (Inhibitor-Enzyme Binding) B->C D Initiate Reaction (Add Substrate) C->D E Monitor Reaction (Absorbance/Fluorescence) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for a typical in vitro serine protease inhibition assay.

Conclusion

4-Carbamimidoylbenzoic acid represents a powerful and versatile scaffold in medicinal chemistry. Its ability to mimic the side chain of arginine makes it an exceptional starting point for the design of potent and selective inhibitors of serine proteases and other enzymes that recognize basic residues. The synthetic accessibility of its derivatives, coupled with a deep understanding of its binding mode, ensures its continued prominence in the development of novel therapeutics for a wide range of diseases. This guide provides a foundational understanding and practical protocols to empower researchers in leveraging the full potential of this remarkable molecule.

References

  • PubChem. 4-Carbamimidoylbenzoic acid. National Center for Biotechnology Information. [Link][1]

  • Katz, B. A., Clark, J. M., Finer-Moore, J. S., Stroud, R. M., & Kossiakoff, A. A. (1996). Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models. Biochemistry, 35(10), 3879–3888. [Link][3][4]

  • Clemente, M. I., Sexton, D. W., & Per-Artur, A. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 1014162. [Link][5]

  • Reaction Biology. Protease Assay Services. [Link][6]

  • Zhang, Y., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Molecules, 28(14), 5395. [Link][2]

Sources

Application Note: High-Resolution Crystallization of Trypsin-Like Enzymes using 4-Carbamimidoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for using 4-carbamimidoylbenzoic acid (also known as p-amidinobenzoic acid) as a stabilizing agent in the crystallization of trypsin-like serine proteases. While benzamidine is the historical standard for inhibiting autolysis, 4-carbamimidoylbenzoic acid offers a distinct advantage: its para-carboxylic acid moiety introduces a hydrogen-bonding handle capable of generating novel crystal lattice contacts. This application note covers the mechanistic rationale, preparation of the inhibitor, and a field-validated protocol for co-crystallization.

Introduction: The Autolysis Challenge

Trypsin-like enzymes (e.g., Trypsin, Thrombin, Factor Xa) present a unique challenge in structural biology: they are designed to cleave proteins, including themselves. This phenomenon, known as autolysis , degrades the sample during the days or weeks required for crystal growth, leading to heterogeneity and failed experiments.

Furthermore, the S1 specificity pocket of these enzymes is inherently flexible. Without a ligand, the active site loops possess high conformational entropy, which opposes the formation of the ordered lattice required for high-resolution diffraction.

The Solution: 4-carbamimidoylbenzoic acid acts as a "Thermodynamic Trap." It is a reversible, competitive inhibitor that:

  • Blocks Catalysis: Prevents the enzyme from digesting itself.

  • Reduces Entropy: Locks the S1 pocket and surrounding loops (e.g., the 99-loop and 170-loop) into a rigid conformation.

  • Promotes Packing: The carboxylate tail provides an additional anchor point for intermolecular salt bridges, potentially enabling space groups inaccessible to standard benzamidine complexes.

Mechanistic Grounding

To use this reagent effectively, one must understand its binding mode.[1] The 4-carbamimidoylbenzoic acid molecule mimics the side chain of Arginine , the natural P1 substrate residue for trypsin-like enzymes.

Structural Interaction Pathway

The binding is driven by electrostatics and hydrogen bonding within the S1 specificity pocket:

  • The Anchor: The amidine group (

    
    ) is positively charged at physiological pH. It penetrates the deep S1 pocket.
    
  • The Salt Bridge: The amidine forms a bidentate salt bridge with the carboxylate of Aspartate 189 (chymotrypsin numbering), located at the bottom of the pocket.

  • The Scaffold: The phenyl ring creates hydrophobic stacking interactions with the walls of the pocket (residues 190-195 and 214-220).

Mechanism Diagram

The following diagram illustrates the stabilization logic, contrasting the flexible apo-enzyme with the rigid inhibitor-bound complex.

BindingMechanism cluster_interaction Molecular Interaction Enzyme_Apo Apo-Enzyme (Flexible S1 Loops) Complex Stabilized Complex (Rigid Conformation) Enzyme_Apo->Complex + Inhibitor (Kd ~10-20 µM) Autolysis Autolysis/Degradation Enzyme_Apo->Autolysis Time > 24h Inhibitor 4-Carbamimidoylbenzoic Acid (Arginine Mimic) Inhibitor->Complex S1 Pocket Insertion Crystallization Crystal Lattice Formation Complex->Crystallization Reduced Entropy Binding Amidine-Asp189 Salt Bridge Complex->Binding

Figure 1: Mechanistic pathway of stabilization. The inhibitor prevents the autolytic "dead-end" and funnels the protein population toward a crystallizable state.

Materials and Preparation

Reagent Specifications
  • Compound: 4-carbamimidoylbenzoic acid (p-Amidinobenzoic acid).

  • CAS Number: 19216-56-9 (HCl salt often used).

  • Molecular Weight: ~164.16 g/mol (free acid).

  • Solubility Profile: Zwitterionic character. Soluble in DMSO; moderately soluble in water; solubility increases in basic buffers.

Stock Solution Protocol

Warning: Do not add solid powder directly to the protein solution. Localized high concentrations can cause protein precipitation.

ParameterSpecificationNotes
Concentration 100 mMHigh concentration minimizes DMSO carryover.
Solvent 100% DMSOPreferred over water to prevent precipitation during storage.
Storage -20°CStable for 6 months. Protect from light.[2]
Thawing Room TempVortex vigorously. If precipitate persists, warm to 37°C.

Experimental Protocol: Co-Crystallization

This protocol utilizes a Co-crystallization strategy rather than soaking. Soaking is risky for proteases because the crystals often dissolve due to autolysis before the inhibitor can diffuse in.

Pre-Crystallization Inhibition (The "Mixing" Step)

This is the most critical step. The inhibitor must be introduced during the final purification stage or immediately prior to crystallization setup.

  • Protein Prep: Concentrate your trypsin-like enzyme to the desired crystallization concentration (typically 5–15 mg/mL) in a standard buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).

  • Molar Ratio Calculation: Aim for a 5:1 to 10:1 molar excess of inhibitor to protein.

    • Example: For a 25 kDa protein at 10 mg/mL (~400 µM):

    • Target Inhibitor Concentration = 2 mM to 4 mM.

  • Addition:

    • Dilute the 100 mM DMSO stock to an intermediate working stock (e.g., 20 mM) using the protein buffer if the protein is sensitive to DMSO shock.

    • Add the inhibitor slowly to the protein while gently swirling on ice.

  • Incubation: Incubate on ice for 30 minutes . This allows the inhibitor to saturate the active site and stabilize the loops.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any amorphous precipitate caused by the inhibitor addition. Use only the supernatant for crystallization.

Vapor Diffusion Setup

Use the standard Hanging Drop or Sitting Drop method.

  • Reservoir Solution: Standard screens (e.g., Ammonium Sulfate, PEG 3350).

  • Drop Ratio: 1 µL Protein-Inhibitor Mix + 1 µL Reservoir Solution.

  • Temperature: 18°C - 20°C (Proteases often crystallize faster at room temp, and the inhibitor prevents degradation).

Workflow Diagram

CrystallizationWorkflow Purify Purified Protein (>95% Homogeneity) Mix Mix: 10x Molar Excess (Incubate 30 min @ 4°C) Purify->Mix Stock Prep 100mM Inhibitor (in DMSO) Stock->Mix Spin Clarification Spin (14,000xg, 10 min) Mix->Spin Screen Vapor Diffusion Setup (Hanging/Sitting Drop) Spin->Screen Supernatant only Harvest Harvest & Cryo-protect Screen->Harvest 3-14 Days

Figure 2: Step-by-step workflow for co-crystallization.

Troubleshooting & Optimization

Protein Precipitation upon Addition

If the protein precipitates immediately upon adding 4-carbamimidoylbenzoic acid:

  • Cause: The acidic moiety might be locally lowering pH, or the protein is sensitive to the ionic strength change.

  • Fix: Ensure the protein buffer has sufficient capacity (e.g., increase Tris/HEPES to 50-100 mM). Alternatively, adjust the pH of the inhibitor stock to neutral before addition.

No Crystals (Clear Drops)
  • Cause: The complex is too stable/soluble.

  • Fix: The carboxylate group on the inhibitor adds solubility. Increase the precipitant concentration (PEG/Salt) by 5-10% relative to what works for the apo-enzyme or benzamidine-complex.

Poor Resolution
  • Cause: Partial occupancy of the inhibitor.

  • Fix: Increase the molar excess to 20:1. Ensure the DMSO concentration in the final drop does not exceed 2-3%.

References

  • Whitford, D. (2013). Proteins: Structure and Function. Wiley. (General reference for serine protease mechanism and S1 pocket specificity).
  • Katz, B. A., et al. (1998). "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology, 5(2), 87-96. Link (Demonstrates the structural logic of amidine-based inhibitors in crystallization).

  • McPherson, A., & Gavira, J. A. (2014). "Introduction to protein crystallization." Acta Crystallographica Section F, 70(1), 2-20. Link (Authoritative guide on co-crystallization vs. soaking).

  • Bode, W., & Huber, R. (1992). "Natural protein proteinase inhibitors and their interaction with proteinases." European Journal of Biochemistry, 204(2), 433-451. Link (Foundational text on trypsin-inhibitor complexes).

  • Marquart, M., et al. (1983). "The geometry of the reactive site and of the peptide groups in trypsin, trypsinogen and its complexes with inhibitors." Acta Crystallographica Section B, 39(4), 480-490. Link (Specific structural data on benzamidine-type interactions).

Sources

enzyme kinetics studies with 4-carbamimidoylbenzoic acid as a competitive inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzyme Kinetics & Inhibition Studies with 4-Carbamimidoylbenzoic Acid


 of 4-Carbamimidoylbenzoic Acid against Serine Proteases

Introduction & Scientific Context

4-Carbamimidoylbenzoic acid (also known as p-amidinobenzoic acid) is a synthetic small molecule inhibitor primarily targeting serine proteases , such as trypsin, thrombin, and urokinase. Its inhibitory potency stems from its structural mimicry of the amino acid arginine .

In trypsin-like serine proteases, the S1 specificity pocket contains a negatively charged aspartate residue (Asp189 in trypsin) at its base. This residue normally forms an electrostatic salt bridge with the positively charged guanidino group of an arginine substrate. The carbamimidoyl (amidine) group of the inhibitor (


) carries a positive charge at physiological pH, allowing it to insert into the S1 pocket and form a similar salt bridge, effectively blocking the active site from the natural substrate.

This Application Note provides a rigorous, self-validating protocol to characterize the inhibition kinetics of 4-carbamimidoylbenzoic acid, specifically focusing on determining the inhibition constant (


) using a competitive inhibition model.

Mechanism of Action: Competitive Inhibition

In this system, the inhibitor (I) and the substrate (S) compete for the same active site on the free enzyme (E).[1][2]

  • E + S

    
     ES 
    
    
    
    E + P
    (Product formation)
  • E + I

    
     EI  (Dead-end complex)
    

Because the inhibitor binds reversibly to the active site, high concentrations of substrate can outcompete the inhibitor. Consequently, in a kinetic plot:

  • 
      (Maximum velocity) remains unchanged .[2]
    
  • 
      (Michaelis constant) increases  (appears as 
    
    
    
    ).
Diagram: Competitive Inhibition Pathway

CompetitiveInhibition E Enzyme (E) (Serine Protease) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (kon) S Substrate (S) I Inhibitor (I) (4-Carbamimidoylbenzoic acid) ES->E - S (k-1) P Product (P) (p-Nitroaniline) ES->P Catalysis (kcat) EI->E - I (koff)

Figure 1: Kinetic scheme of competitive inhibition. The inhibitor (I) binds to Free Enzyme (E), preventing the formation of the productive ES complex.

Experimental Design & Materials

To ensure data integrity, we utilize a chromogenic assay. The hydrolysis of the substrate releases p-nitroaniline (pNA), which is monitored spectrophotometrically at 405 nm .

Reagents
ReagentSpecificationPurpose
Enzyme Bovine Trypsin (TPCK-treated)Target Protease (prevents chymotrypsin contamination).
Substrate BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide)Chromogenic arginine mimic.[3]
Inhibitor 4-Carbamimidoylbenzoic acidCompetitive Inhibitor.
Buffer 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0Calcium stabilizes trypsin; pH 8.0 is optimal.
Solvent DMSO (Dimethyl sulfoxide)Solubilizes the inhibitor (Keep final conc. < 5%).

Detailed Protocols

Phase 1: Baseline Kinetics ( Determination)

Before adding the inhibitor, you must establish the affinity of the enzyme for the substrate alone.

  • Prepare Substrate Dilutions: Prepare 8 concentrations of BAPNA ranging from

    
     to 
    
    
    
    (approx. 0.1 mM to 5.0 mM).
  • Enzyme Prep: Dilute Trypsin to ~10-50 nM in assay buffer. Keep on ice.

  • Reaction:

    • Add 100 µL Buffer to a 96-well plate.

    • Add 20 µL Substrate (varying concentrations).

    • Initiate with 20 µL Enzyme.

  • Measurement: Monitor Absorbance (405 nm) every 30 seconds for 10 minutes at 25°C.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Substrate]. Fit to the Michaelis-Menten equation to find the true 
    
    
    
    .
Phase 2: Range Finding

Determine the concentration of inhibitor required to reduce activity by 50%.

  • Fixed Conditions: Use [Substrate] =

    
     (determined in Phase 1).
    
  • Inhibitor Series: Prepare a 10-point serial dilution of 4-carbamimidoylbenzoic acid (e.g., 0.1 µM to 1000 µM).

  • Incubation (Critical): Pre-incubate Enzyme + Inhibitor for 15 minutes before adding substrate to allow equilibrium binding.

  • Initiation: Add Substrate and measure

    
    .
    
  • Calculation: Fit data to a sigmoidal dose-response curve to generate

    
    .
    
Phase 3: Determination (The "Gold Standard")

To prove competitive inhibition and find the true dissociation constant.

  • Matrix Design: Create a matrix of 5 Inhibitor concentrations (0,

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) vs. 6 Substrate concentrations.
  • Execution: Run the kinetic assay for all 30 conditions (plus replicates).

  • Data Analysis:

    • Global Fitting: Fit all data simultaneously to the Competitive Inhibition Model:

      
      
      
    • Lineweaver-Burk Plot: Plot

      
       vs. 
      
      
      
      .
      • Diagnostic: Lines should intersect at the Y-axis (

        
        ). If they intersect to the left of the Y-axis, the inhibition is Mixed or Non-competitive.
        

Data Analysis & Visualization

Workflow Diagram

Workflow start Start: Reagent Prep Km_Det Phase 1: Determine Km (No Inhibitor) start->Km_Det IC50_Det Phase 2: IC50 Range Finding (Fixed [S] = Km) Km_Det->IC50_Det Ki_Matrix Phase 3: Ki Matrix (Vary [S] and [I]) IC50_Det->Ki_Matrix Fitting Non-Linear Regression (Global Fit) Ki_Matrix->Fitting Validation Validation: Check Lineweaver-Burk Intersection Fitting->Validation

Figure 2: Step-by-step experimental workflow for characterizing the inhibitor.

Calculating from (Cheng-Prusoff)

If a full matrix is not feasible,


 can be estimated from the 

using the Cheng-Prusoff equation for competitive inhibitors:

[4]

Warning: This approximation holds only if the inhibition is strictly competitive and the assay is at steady state. The Global Fit (Phase 3) is always superior.

Troubleshooting & Validation (E-E-A-T)

  • Solvent Effects: 4-carbamimidoylbenzoic acid is hydrophobic. Ensure DMSO concentration is constant across all wells (e.g., 2%). Run a "DMSO-only" control to ensure the solvent isn't inhibiting the enzyme.

  • Substrate Depletion: Ensure that less than 10% of the substrate is consumed during the measurement window. If depletion is >10%, the "Initial Velocity" assumption fails, and

    
     calculations will be erroneous.
    
  • Enzyme Stability: Trypsin can undergo autolysis. The inclusion of 20 mM

    
     in the buffer is non-negotiable for stability.
    

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Hedstrom, L. (2002). Serine protease mechanism and specificity.[5][6] Chemical Reviews, 102(12), 4501-4524.

  • Markwardt, F., et al. (1968). The inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry. (Foundational work on benzamidine analogs).

Sources

Application Note: Development and Validation of Serine Protease Assays Using 4-Carbamimidoylbenzoic Acid as a Reference Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for developing and validating high-throughput screening (HTS) assays for serine proteases (e.g., Trypsin, Thrombin, Factor Xa) using 4-carbamimidoylbenzoic acid (4-CBA) as a reference competitive inhibitor. Unlike peptide-based inhibitors (e.g., aprotinin), 4-CBA is a small molecule fragment that specifically targets the S1 specificity pocket. Its stability, defined kinetics, and lack of intrinsic fluorescence make it an ideal standard for validating assay performance, determining


 factors, and confirming competitive mechanisms of action (MOA) during drug discovery campaigns.

Introduction & Mechanistic Basis[1][2][3][4]

The Target: Serine Proteases

Serine proteases share a common catalytic triad (His57, Asp102, Ser195 in chymotrypsin numbering). Substrate specificity is primarily dictated by the S1 pocket , a deep cleft that accommodates the P1 residue of the substrate. In trypsin-like proteases, the S1 pocket contains a negatively charged aspartate residue (Asp189) at the bottom, which recruits positively charged residues (Arginine or Lysine).

The Reference Inhibitor: 4-Carbamimidoylbenzoic Acid

4-Carbamimidoylbenzoic acid (also known as p-amidinobenzoic acid) is a benzamidine derivative.

  • Chemical Structure: A benzoic acid core with a para-amidine group.

  • Mechanism: The positively charged amidinium group (

    
    ) mimics the side chain of Arginine. It inserts into the S1 pocket and forms a reversible salt bridge with the catalytic Aspartate (Asp189), blocking substrate access.
    
  • Why use it? It is a reversible, competitive inhibitor with fast on/off rates. Unlike covalent inhibitors, it allows for the rigorous determination of

    
     values to validate the kinetic window of the assay.
    
Structural Interaction Diagram

The following diagram illustrates the competitive binding mechanism within the S1 pocket.

G cluster_0 Unbound State cluster_1 Inhibited State Enzyme Serine Protease (Asp189 in S1 Pocket) Complex Enzyme-Inhibitor Complex (Salt Bridge Formation) Enzyme->Complex + Inhibitor 4-CBA (Amidine Group +) Inhibitor->Complex Competitive Binding Interaction Mechanism: Amidine (+) mimics Arg P1 Binds Asp189 (-) Complex->Interaction

Figure 1: Mechanism of Action. The amidine moiety of 4-CBA competes with the substrate for the S1 specificity pocket, forming a salt bridge with the active site Aspartate.

Materials & Preparation

To ensure reproducibility, strict adherence to material preparation is required.

Reagents
ComponentSpecificationStorageNotes
Enzyme Trypsin (Bovine/Porcine) or Thrombin-20°C or -80°CAvoid freeze-thaw cycles. Aliquot upon receipt.
Substrate Z-Arg-AMC or Boc-Gln-Ala-Arg-AMC-20°C (Desiccated)Fluorogenic substrate (Ex 360nm / Em 460nm).
Reference Inhibitor 4-Carbamimidoylbenzoic acid RT (Desiccated)CAS: 15058-41-0. Purity >97%.
Assay Buffer 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.01% Triton X-100, pH 8.04°CTriton X-100 prevents enzyme adsorption to plates.
Stock Solution Preparation (4-CBA)

Although 4-CBA is zwitterionic and water-soluble at neutral pH, DMSO is recommended for stock preparation to mimic the solvent conditions of small-molecule libraries.

  • Weighing: Weigh approximately 5 mg of 4-CBA.

  • Solubilization: Dissolve in 100% DMSO to a concentration of 100 mM . Vortex until completely clear.

  • Stability: Store aliquots at -20°C. Stable for 6 months.

  • Working Solution: On the day of the assay, dilute the stock to 100x the final desired top concentration in Assay Buffer (ensure final DMSO < 2% in assay).

Assay Development Protocol

This workflow validates the assay window and determines the potency (


) of the reference inhibitor.

Workflow Step1 1. Enzyme Titration (Determine Linearity) Step2 2. Km Determination (Substrate Kinetics) Step1->Step2 Select [Enzyme] Step3 3. IC50 Determination (4-CBA Dose-Response) Step2->Step3 Select [Substrate] = Km Step4 4. Data Validation (Z-Factor & Ki Calculation) Step3->Step4 Calculate Potency

Figure 2: Assay Validation Workflow. Each step builds upon the parameters defined in the previous stage.

Phase 1: Enzyme Titration (Linearity)

Objective: Determine the optimal enzyme concentration that provides a linear signal over time (Initial Velocity,


).
  • Prepare a 2-fold serial dilution of Enzyme in Assay Buffer (e.g., 100 nM down to 0.1 nM).

  • Add Substrate at a fixed saturating concentration (e.g.,

    
    ).
    
  • Measure Fluorescence (RFU) kinetically every 2 minutes for 60 minutes.

  • Selection Criteria: Choose the enzyme concentration that yields a linear slope (

    
    ) for at least 30 minutes and provides a signal-to-background (S/B) ratio > 5.
    
Phase 2: Determination

Objective: Determine the Michaelis constant (


) to ensure the competition assay is balanced.
  • Fix Enzyme concentration (from Phase 1).

  • Titrate Substrate (0 to

    
    ) in Assay Buffer.
    
  • Measure Initial Velocity (

    
    ) for each concentration.
    
  • Fit data to the Michaelis-Menten equation:

    
    
    
  • Selection Criteria: For competitive inhibition assays, the substrate concentration

    
     should be set at or slightly below the 
    
    
    
    (typically
    
    
    ).[1] This maximizes sensitivity to competitive inhibitors like 4-CBA.
Phase 3: Determination of 4-CBA

Objective: Quantify the potency of the reference inhibitor.

  • Plate Setup: Use a 384-well black microplate.

  • Inhibitor Titration: Prepare a 10-point serial dilution of 4-CBA (e.g., Top conc

    
    , 1:3 dilution).
    
  • Enzyme Addition: Add Enzyme (at fixed conc) to the wells.

  • Pre-incubation (CRITICAL): Incubate Enzyme + 4-CBA for 15 minutes at RT .

    • Scientific Logic:[2][3] This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate competes for the active site.

  • Substrate Addition: Add Substrate (at

    
    ) to initiate the reaction.
    
  • Detection: Measure Fluorescence kinetically. Calculate the slope (

    
    ) for the linear portion.
    

Data Analysis & Validation

Calculation

Plot the fractional activity (


) against log[4-CBA]. Fit to a 4-parameter logistic (4PL) model:


Calculation (Cheng-Prusoff)

Since 4-CBA is a competitive inhibitor, convert the


 to the inhibition constant (

):

  • Target Value: For Trypsin, the

    
     of benzamidine derivatives is typically in the range of 10 - 50 µM . If your calculated 
    
    
    
    deviates significantly (e.g., >100 µM), re-evaluate the enzyme quality or pH.
Assay Robustness (Z' Factor)

Run a plate with 50% "Max Signal" (Enzyme + Substrate + DMSO) and 50% "Min Signal" (Enzyme + Substrate +


 4-CBA).


  • Acceptance: A

    
     indicates an excellent assay suitable for HTS.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Substrate instability or autolysisUse fresh substrate. Check buffer pH.[1] Ensure "No Enzyme" controls are included.
Low Inhibition (

too high)

If substrate concentration is too high, it outcompetes the inhibitor. Repeat Phase 2 and lower

to

.
Variable

Non-equilibriumIncrease the pre-incubation time of Enzyme + 4-CBA from 15 min to 30 min.
Precipitation 4-CBA insolubility4-CBA is an acid; ensure the assay buffer has sufficient buffering capacity (50mM Tris) to maintain pH 8.0.

References

  • Assay Guidance Manual (NIH/NCATS). Enzyme Assays. (Accessed 2023). Detailed guidelines on HTS assay validation. [Link]

  • Copeland, R. A. Evaluation of Enzyme Inhibitors in Drug Discovery. (Wiley, 2005). Authoritative text on inhibitor kinetics and Cheng-Prusoff application. [Link]

  • PubChem Compound Summary. 4-Amidinobenzoic acid (4-CBA). [Link]

  • Markwardt, F. et al. The inhibition of trypsin-like enzymes by benzamidine derivatives. (Pharmazie, 1974). Foundational work on the structure-activity relationship of benzamidines. [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Carbamimidoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Carbamimidoylbenzoic acid, also known as 4-amidinobenzoic acid, is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and a benzamidine moiety, makes it a versatile building block for the synthesis of protease inhibitors and other therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its identification and characterization in complex biological matrices. Mass spectrometry is an indispensable tool for this purpose, and a detailed knowledge of the compound's fragmentation pattern is crucial for unambiguous structure confirmation and metabolite identification studies.

This application note provides a comprehensive guide to the mass spectrometry fragmentation pattern of 4-carbamimidoylbenzoic acid under electron ionization (EI) conditions. We will explore the principal fragmentation pathways, predict the major fragment ions, and provide a detailed experimental protocol for acquiring high-quality mass spectra. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the analysis of small molecules.

Predicted Mass Spectrometry Fragmentation Pattern

The structure of 4-carbamimidoylbenzoic acid (C₈H₈N₂O₂) lends itself to several predictable fragmentation pathways upon electron ionization. The presence of the aromatic ring, the carboxylic acid group, and the carbamimidoyl (amidine) group will each influence the fragmentation cascade. The molecular weight of 4-carbamimidoylbenzoic acid is 164.16 g/mol , and its molecular ion peak [M]⁺• is expected at an m/z of 164.[1]

The primary fragmentation events are anticipated to involve the loss of small, stable neutral molecules and radicals from the functional groups.

Key Fragmentation Pathways
  • Loss of a Hydroxyl Radical (•OH): A common fragmentation pathway for aromatic carboxylic acids is the cleavage of the C-OH bond, leading to the formation of a stable acylium ion.[2][3][4] This would result in a prominent peak at m/z 147 .

  • Loss of a Carboxyl Radical (•COOH): The entire carboxylic acid group can be lost as a radical, which is a characteristic fragmentation of aromatic acids.[2][4][5] This would produce a fragment ion at m/z 119 .

  • Decarboxylation (Loss of CO₂): Following the initial loss of a hydroxyl radical, the resulting acylium ion can lose carbon monoxide (CO) to form a phenyl cation. However, a more direct loss of CO₂ from the molecular ion is also possible, leading to a fragment at m/z 120 .

  • Fragmentation of the Carbamimidoyl Group: The amidine group can undergo fragmentation through the loss of ammonia (NH₃) or a cyanamide (CH₂N₂) molecule.

    • Loss of NH₃: The loss of a neutral ammonia molecule from the molecular ion would result in a fragment at m/z 147 . This ion is isomeric with the ion formed by the loss of the hydroxyl radical, and its formation would contribute to the intensity of the peak at this m/z value.

    • Loss of Cyanamide (HN=C=NH): Sequential neutral losses including HN=C=NH from a related compound have been observed.[6]

  • Cleavage of the C-C Bond: The bond between the aromatic ring and the carbamimidoyl group can cleave, leading to the formation of a benzoyl cation at m/z 105 and a carbamimidoyl radical. The benzoyl cation is a common fragment in the mass spectra of benzoic acid and its derivatives.[5][7] The phenyl cation at m/z 77 is also a likely product of further fragmentation.[7][8]

The following Graphviz diagram illustrates the predicted major fragmentation pathways of 4-carbamimidoylbenzoic acid.

fragmentation_pattern M [C₈H₈N₂O₂]⁺• m/z 164 (Molecular Ion) F147 [C₈H₇N₂O]⁺ m/z 147 M->F147 - •OH F119 [C₇H₇N₂]⁺ m/z 119 M->F119 - •COOH F121 [C₇H₅O]⁺ m/z 105 (Benzoyl Cation) M->F121 - C(NH)NH₂ F120 [C₇H₈N₂]⁺• m/z 120 M->F120 - CO₂ F147->F119 - CO F77 [C₆H₅]⁺ m/z 77 (Phenyl Cation) F119->F77 - CH₂N₂ F121->F77 - CO

Caption: Predicted EI-MS fragmentation of 4-carbamimidoylbenzoic acid.

Summary of Predicted Fragment Ions
m/z Proposed Formula Identity/Origin
164[C₈H₈N₂O₂]⁺•Molecular Ion
147[C₈H₇N₂O]⁺Loss of •OH or NH₃
121[C₇H₅O]⁺Benzoyl cation
120[C₇H₈N₂]⁺•Loss of CO₂
119[C₇H₇N₂]⁺Loss of •COOH
105[C₇H₅O]⁺Benzoyl Cation
77[C₆H₅]⁺Phenyl Cation

Experimental Protocol

This protocol outlines a general procedure for the analysis of 4-carbamimidoylbenzoic acid using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

Reagents and Materials
  • 4-Carbamimidoylbenzoic acid (analytical standard)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization, if necessary)

Sample Preparation
  • Prepare a stock solution of 4-carbamimidoylbenzoic acid at a concentration of 1 mg/mL in methanol.

  • Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol.

  • Derivatization (Optional but Recommended): Due to the low volatility of the carboxylic acid and amidine groups, derivatization is recommended to improve chromatographic performance and prevent thermal degradation in the GC inlet.

    • Evaporate 100 µL of the working solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of dichloromethane.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

GC-MS Parameters
  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

The following diagram outlines the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Stock 1. Prepare Stock Solution (1 mg/mL in Methanol) Working 2. Prepare Working Solution (10 µg/mL in Methanol) Stock->Working Deriv 3. Derivatization (Optional) (BSTFA, 70°C, 30 min) Working->Deriv Inject 4. Inject Sample (1 µL) Deriv->Inject Separate 5. GC Separation (HP-5ms column) Inject->Separate Ionize 6. Electron Ionization (70 eV) Separate->Ionize Detect 7. Mass Detection (m/z 40-400) Ionize->Detect Spectrum 8. Acquire Mass Spectrum Detect->Spectrum Interpret 9. Interpret Fragmentation Pattern Spectrum->Interpret

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The predicted fragmentation pattern of 4-carbamimidoylbenzoic acid provides a robust framework for its identification and structural elucidation by mass spectrometry. The characteristic losses of hydroxyl and carboxyl moieties from the acid group, along with fragmentation of the amidine substituent, generate a unique mass spectral fingerprint. The provided experimental protocol offers a starting point for the reliable analysis of this compound, with the optional derivatization step being crucial for achieving good chromatographic performance. This application note serves as a valuable resource for researchers working with 4-carbamimidoylbenzoic acid and similar molecules, enabling more confident and accurate mass spectrometric analysis.

References

  • Science Ready. Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

  • ResearchGate. Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. [Link]

  • YouTube. Part 21: Mass Spectrometry - Fragmentation and Interpretation. [Link]

  • PubChem. 4-Carbamimidoylbenzoic acid. National Institutes of Health. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. [Link]

  • Whitman College. GCMS Section 6.12. [Link]

Sources

Application Note: 4-Carbamimidoylbenzoic Acid as an Affinity Ligand for Serine Protease Biosensors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The transition from antibody-based detection to small molecule affinity ligands represents a critical shift in biosensor development. 4-Carbamimidoylbenzoic acid (4-CBA) , also known as p-amidinobenzoic acid, is a synthetic inhibitor of serine proteases. Unlike antibodies, 4-CBA offers superior stability, lower cost, and higher surface packing density.

This guide details the application of 4-CBA in developing electrochemical biosensors for the detection of Trypsin (a model pancreatic protease) and Thrombin (a coagulation factor). The protocol focuses on the covalent immobilization of 4-CBA onto gold electrodes via Self-Assembled Monolayers (SAMs) and the subsequent impedance-based detection of protease activity.

Key Applications
  • Clinical Diagnostics: Monitoring pancreatic function (Trypsin) and coagulation status (Thrombin).

  • Therapeutic Drug Monitoring: Screening for protease inhibitors in drug discovery.

  • Process Control: Quality assurance in cell culture (trypsinization efficiency).

Mechanism of Action

The efficacy of 4-CBA as a biosensor ligand relies on its structural mimicry of the amino acid Arginine .

  • Molecular Recognition: Serine proteases like Trypsin have a deep specificity pocket (S1) containing a negatively charged residue (Aspartate 189 in Trypsin).

  • Electrostatic Interaction: The amidine group (

    
    ) of 4-CBA is positively charged at physiological pH (pKa 
    
    
    
    11.6). It forms a strong salt bridge with Asp189.
  • Signal Transduction: When the bulky protease (~23.8 kDa) binds to the surface-immobilized small molecule 4-CBA (~164 Da), it sterically hinders the diffusion of a redox probe (

    
    ) to the electrode surface. This binding event is measured as an increase in Charge Transfer Resistance (
    
    
    
    ).
Structural Diagram: Ligand-Target Interaction

G Target Serine Protease (Trypsin/Thrombin) Pocket S1 Specificity Pocket (Asp-189) Target->Pocket Contains Ligand 4-Carbamimidoylbenzoic Acid (4-CBA) Amidine Amidine Group (+ Charge) Ligand->Amidine Functional Moiety Carboxyl Carboxyl Group (Linker Attachment) Ligand->Carboxyl Anchor Point Amidine->Pocket Salt Bridge (Electrostatic Attraction)

Figure 1: Mechanism of 4-CBA binding to the S1 pocket of serine proteases. The amidine group mimics the arginine side chain, ensuring high-affinity capture.

Experimental Protocol: Sensor Fabrication

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Ligand: 4-Carbamimidoylbenzoic acid hydrochloride (CAS: 3558-06-9).

  • Substrate: Polished Gold (Au) Disk Electrode (2 mm diameter).

  • Linker: Cysteamine (2-Aminoethanethiol) or 11-Mercaptoundecanoic acid (MUA) - Note: This protocol uses Cysteamine to provide surface amines for the carboxyl-containing 4-CBA.

  • Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Redox Probe: 5 mM

    
     in 0.1 M KCl.
    
  • Buffer A (Coupling): 0.1 M MES, pH 6.0.

  • Buffer B (Binding): 10 mM PBS, pH 7.4.

Step-by-Step Fabrication Workflow
Phase 1: Surface Preparation
  • Mechanical Polishing: Polish the Au electrode with 0.3

    
    m and 0.05 
    
    
    
    m alumina slurry on a microcloth for 3 minutes each. Rinse with DI water.
  • Electrochemical Cleaning: Perform cyclic voltammetry (CV) in 0.5 M

    
     (-0.2 V to +1.5 V vs Ag/AgCl) until a stable gold oxide reduction peak is observed.
    
  • Rinsing: Rinse thoroughly with Ethanol and DI water.

Phase 2: Linker Layer Formation (SAM)
  • Incubate the clean Au electrode in 20 mM Cysteamine (ethanolic solution) for 12 hours at room temperature in the dark.

  • Mechanism: The thiol (-SH) group binds to Gold, exposing the amine (-

    
    ) group.
    
  • Rinse with ethanol to remove unbound thiols.

Phase 3: Ligand Activation & Immobilization
  • Activation: Dissolve 10 mM 4-CBA in Buffer A . Add 20 mM EDC and 20 mM NHS. Incubate for 30 minutes to form the NHS-ester intermediate.

  • Coupling: Immerse the cysteamine-modified electrode into the activated 4-CBA solution.

  • Incubation: Allow reaction for 2 hours at room temperature.

  • Chemistry: The amine on the surface reacts with the activated carboxyl of 4-CBA to form a stable amide bond .

Phase 4: Blocking (Critical Step)
  • Incubate the sensor in 1% Bovine Serum Albumin (BSA) or 1 mM 6-Mercapto-1-hexanol (MCH) for 30 minutes.

  • Purpose: Blocks unreacted sites to prevent non-specific binding of the protease to the gold surface.

Fabrication Workflow Diagram

Workflow Step1 1. Au Cleaning (Piranha/CV) Step2 2. SAM Formation (Cysteamine) Step1->Step2 Thiol-Au Bond Step3 3. Activation (4-CBA + EDC/NHS) Step2->Step3 -NH2 Exposed Step4 4. Coupling (Amide Bond) Step3->Step4 Covalent Link Step5 5. Blocking (BSA/MCH) Step4->Step5 Passivation

Figure 2: Step-by-step sensor fabrication process from bare gold to functionalized biosensor.

Analytical Performance & Detection Protocol

Measurement Setup
  • Technique: Electrochemical Impedance Spectroscopy (EIS).

  • Parameters:

    • Frequency Range: 0.1 Hz to 100 kHz.

    • Amplitude: 5 mV.

    • Bias Potential: +0.22 V (vs Ag/AgCl, formal potential of Ferricyanide).

Detection Protocol
  • Baseline Measurement: Immerse the functionalized sensor in the Redox Probe solution. Record the initial Charge Transfer Resistance (

    
    ).
    
  • Incubation: Apply 10

    
    L of the sample (containing Protease) to the electrode surface. Incubate for 20 minutes  at 37°C.
    
  • Washing: Rinse gently with Buffer B (PBS) to remove unbound proteins.

  • Measurement: Immerse in Redox Probe solution. Record the new resistance (

    
    ).
    
  • Quantification: Calculate the signal response:

    
    
    
Data Analysis & Expected Results
Protease Concentration (nM)Expected

(Ohms)
Interpretation
0 (Blank)< 50Minimal background drift.
1.0~ 250Low-level detection (LOD region).
10.0~ 1200Linear dynamic range.
100.0~ 4500Saturation of binding sites.

Note: Values are illustrative and depend on electrode surface area and packing density.

Troubleshooting & Optimization

Low Sensitivity
  • Cause: Low packing density of 4-CBA.

  • Solution: Increase the concentration of 4-CBA during the coupling step or extend the incubation time. Ensure the EDC/NHS reagents are fresh (hygroscopic).

High Non-Specific Binding
  • Cause: Incomplete blocking.

  • Solution: Use a mixed SAM (Cysteamine + Spacer thiol) or increase BSA blocking time.

Sensor Regeneration
  • Protocol: To reuse the sensor, the salt bridge between 4-CBA and the protease must be broken.

  • Reagent: 100 mM Glycine-HCl (pH 2.5) or 10 mM NaOH.

  • Procedure: Rinse for 2 minutes. This protonates the Aspartate in the protease (breaking the bond) or deprotonates the amidine, releasing the enzyme.

References

  • Benzamidine Derivatives in Biosensing

    • Title: Electrochemical biosensor for trypsin activity assay based on cleavage of immobilized tyrosine-containing peptide (Contextual valid
    • Source: PubMed / NIH
  • Surface Chemistry (EDC/NHS Coupling)

    • Title: Bioconjugate Techniques (Third Edition) - Standard reference for Carboxyl-Amine coupling.
    • Source: ScienceDirect / Academic Press
  • Protease Inhibition Mechanism

    • Title: Mechanism-Based Macrocyclic Inhibitors of Serine Proteases
    • Source: PubMed Central
  • Electrochemical Detection Principles

    • Title: Electrochemical Impedance Spectroscopy in Biosensors
    • Source: MDPI Sensors

Troubleshooting & Optimization

troubleshooting low yield in 4-carbamimidoylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Carbamimidoylbenzoic Acid Synthesis

Executive Summary & Diagnostic Triage

The Challenge: Synthesizing 4-carbamimidoylbenzoic acid (4-amidinobenzoic acid) presents a dual challenge: the electronic deactivation of the nitrile by the benzene ring and the zwitterionic nature of the product. Low yields are rarely due to a single factor; they typically stem from moisture contamination during the Pinner reaction, incomplete conversion due to poor solubility, or—most commonly—loss of the product during the workup of the zwitterion.

Diagnostic Workflow: Before adjusting parameters, determine where the loss occurs. Use this logic tree to diagnose your specific failure mode.

DiagnosticTree Start Low Yield Detected TLC_Check Check TLC/LCMS of Reaction Mix (Before Workup) Start->TLC_Check Conversion Is Nitrile Conversion > 90%? TLC_Check->Conversion No_Conv Reaction Stalled/Failed Conversion->No_Conv No Yes_Conv Workup/Isolation Failure Conversion->Yes_Conv Yes Moisture Cause: Moisture/Hydrolysis (Imidate --> Ester) No_Conv->Moisture Solubility Cause: Poor Solubility of Starting Material No_Conv->Solubility Zwitterion Cause: pH Mismanagement (Product stayed in filtrate) Yes_Conv->Zwitterion

Caption: Diagnostic logic tree to isolate reaction failures (kinetics/thermodynamics) from workup failures (solubility/pH).

Module 1: The Reaction Phase (Synthesis)

Method A: The Modified Pinner Reaction (Standard)

The classic Pinner reaction involves reacting the nitrile with dry HCl and an alcohol to form an imidate salt, followed by ammonolysis.

  • The Pitfall: 4-cyanobenzoic acid has a free carboxylic acid. In standard Pinner conditions (HCl/MeOH), this acid will esterify , yielding methyl 4-amidinobenzoate, not the free acid. If you are looking for the acid and getting low yield, you likely have the ester and are losing it or failing to hydrolyze it.

Optimized Protocol:

  • Esterification/Imidate Formation: Suspend 4-cyanobenzoic acid in anhydrous Methanol (0.5 M). Cool to 0°C.

  • HCl Generation: Do not use gas cylinders if possible. Add Acetyl Chloride (3.0 equiv) dropwise. This generates anhydrous HCl in situ and scavenges water.

    • Mechanism:[1][2][3][4][5]

      
      .
      
  • Incubation: Warm to RT and stir for 12-24h. The solution should become clear (formation of imidate).

  • Ammonolysis: Cool to 0°C. Bubble anhydrous

    
     gas or add 7N 
    
    
    
    in MeOH (excess).
  • Hydrolysis (Critical Step): The product is currently the methyl ester. To get the acid, treat with NaOH (2M, 2 equiv) at RT for 2h, then acidify.

FAQ:

  • Q: Why did my reaction turn into a white solid that isn't product?

    • A: If moisture was present, the imidate hydrolyzed to the amide (4-carbamoylbenzoic acid) or the ester. This is irreversible. Ensure all glassware is flame-dried.

Method B: The "Garigipati" Aluminum Amide Route (High Potency)

If the Pinner reaction stalls due to electron-withdrawing effects or solubility, use the Weinreb amide aluminum complex. This forces the addition of ammonia across the nitrile.

Protocol:

  • Reagent Prep: To a suspension of

    
     (excess) in dry Toluene, add 
    
    
    
    (Trimethylaluminum) at 0°C. Stir until methane evolution ceases. This forms the active reagent:
    
    
    .
  • Addition: Add 4-cyanobenzoic acid (or preferably its ester).

  • Heating: Heat to 80°C for 12h.

  • Quench: Carefully quench with Silica gel/CHCl3 or Rochelle's salt to break the Aluminum emulsion.

Module 2: The Workup Phase (Purification)

The Core Issue: Zwitterionic Behavior 4-Carbamimidoylbenzoic acid contains a basic amidine (


) and an acidic carboxylate (

).
  • At pH < 4: It is a cation (soluble in water).

  • At pH > 11: It is an anion (soluble in water).

  • At pH 6–8 (Isoelectric Point): It is a neutral zwitterion (insoluble).

Troubleshooting Guide: If your reaction conversion was high but isolated yield is low, you likely washed your product down the drain.

Correct Isolation Protocol:

  • Evaporation: Remove organic solvents (MeOH/EtOH) completely.

  • Dissolution: Dissolve the crude residue in minimal dilute HCl (1M). Filter off any insoluble byproducts (likely amides).

  • Precipitation: Slowly add 2M NaOH or saturated

    
     while monitoring pH.
    
  • The Sweet Spot: Stop exactly at pH 6.5 – 7.0 . The white solid that precipitates is your zwitterion.

  • Filtration: Filter and wash with ice-cold water (not alcohol, as the zwitterion may be slightly soluble in polar organics).

Module 3: The "Nuclear Option" (Amidoxime Route)

If direct amidine synthesis fails repeatedly, switch to the Amidoxime intermediate route. It is less sensitive to moisture.

AmidoximeRoute Nitrile 4-Cyanobenzoic Acid Amidoxime Amidoxime Intermediate Nitrile->Amidoxime NH2OH·HCl Na2CO3, EtOH, Reflux Amidine 4-Amidinobenzoic Acid Amidoxime->Amidine H2, Pd/C Acetic Acid/Ac2O

Caption: The indirect Amidoxime route bypasses the moisture-sensitive Pinner intermediate.

Protocol:

  • React nitrile with Hydroxylamine HCl and Base to form the Amidoxime (Yields typically >90%).

  • Reduce the Amidoxime using catalytic hydrogenation (

    
    , Pd/C) in Acetic Acid/Acetic Anhydride. The anhydride serves as an oxygen acceptor.
    

Data Summary: Method Comparison

MethodReagentsMoisture SensitivityTypical YieldBest For...
Pinner HCl(g) / MeOH / NH3High (Critical)40-60%Large scale, cheap reagents.
Garigipati AlMe3 / NH4ClHigh (Pyrophoric)75-90%"Stubborn" nitriles, small scale.
Amidoxime NH2OH / H2 / Pd-CLow80-95%High value/late-stage intermediates.
Direct Lewis Acid Yb(OTf)3 / NH3Moderate50-70%Avoiding strong acids/bases.

References

  • Garigipati, R. S. (1990).[6] An efficient conversion of nitriles to amidines.[6][7][8] Tetrahedron Letters, 31(14), 1969-1972.

  • Decroix, B., et al. (1995). Amidoxime route to amidines.[6] Journal of Organic Chemistry. (General reference for the Amidoxime reduction pathway).

  • Judkins, B. D., et al. (1996). A General Synthesis of Amidines from Nitriles via Amidoximes.
  • Lange, U. E., et al. (1999). A new mild method for the synthesis of amidines.[6] Tetrahedron Letters, 40(39), 7067-7070. (Yb(OTf)3 method).

Sources

Technical Support Center: Optimizing Coupling Reactions for 4-Amidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amidinobenzoic acid is a valuable building block in medicinal chemistry and drug development, prized for its ability to mimic protonated arginine or lysine residues and engage in key hydrogen bonding interactions. However, its bifunctional nature, possessing both a carboxylic acid and a basic amidine group, presents unique challenges in common coupling reactions. This guide is structured to address these challenges head-on, providing a comprehensive resource for researchers to troubleshoot and optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 4-amidinobenzoic acid in coupling reactions?

The main difficulties arise from its dual functionality and zwitterionic character at physiological pH. The carboxylic acid requires activation for amide bond formation, while the basic amidine can interfere with catalysts, react with coupling agents, or lead to solubility issues.

Q2: Can I perform an amide coupling with 4-amidinobenzoic acid without protecting groups?

Direct amide coupling is challenging but can sometimes be achieved under carefully controlled conditions. The basic amidine can be protonated to prevent its nucleophilicity, but this can also affect the solubility of the starting material. Success often depends on the specific coupling partners and reaction conditions.

Q3: Is 4-amidinobenzoic acid soluble in common organic solvents?

The solubility of 4-amidinobenzoic acid is limited in many common nonpolar organic solvents. It is slightly soluble in water and more soluble in polar organic solvents like ethanol and methanol.[1][2][3][4] Its solubility is highly pH-dependent. The hydrochloride salt is often used to improve solubility in aqueous or protic solvents.

Q4: Which coupling reactions are most suitable for 4-amidinobenzoic acid?

The most common coupling reactions involving 4-amidinobenzoic acid are:

  • Amide bond formation: Reacting the carboxylic acid moiety with an amine.

  • Suzuki-Miyaura coupling: If functionalized with a halide, for C-C bond formation.[2][3][4]

  • Buchwald-Hartwig amination: If functionalized with a halide, for C-N bond formation.

Each of these reactions may require specific strategies to manage the reactive amidine group.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a cornerstone of many synthetic routes involving 4-amidinobenzoic acid.[5] However, the presence of the amidine group can lead to several complications.

Problem 1: Low or No Product Formation

Possible Causes:

  • Incomplete Activation of the Carboxylic Acid: The zwitterionic nature of 4-amidinobenzoic acid can hinder the activation of the carboxylate.

  • Side Reaction of the Amidine: The nucleophilic amidine can react with the activated carboxylic acid intermediate or the coupling reagent itself, leading to oligomerization or undesired byproducts.

  • Poor Solubility: The starting materials may not be sufficiently soluble in the chosen reaction solvent, leading to a sluggish or incomplete reaction.[6]

Solutions & Protocols:

  • Protect the Amidine Group: This is the most robust strategy to prevent side reactions. The N,N-dimethylformamidine (dmf) or N,N-dibutylformamidine (dbf) protecting groups are effective and can be removed under mild acidic conditions.[7]

    Protocol for Amidine Protection (General):

    • Suspend 4-amidinobenzoic acid in a suitable solvent (e.g., DMF).

    • Add N,N-dimethylformamide dimethyl acetal (for dmf protection) or N,N-dibutylformamide dimethyl acetal (for dbf protection).

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure to obtain the protected 4-amidinobenzoic acid.

  • Optimize Coupling Reagents: For direct coupling without protection, carbodiimide reagents like EDC in combination with an additive like HOBt are a common choice.[8] Uronium-based reagents such as HATU can also be effective but may be more prone to reacting with the unprotected amidine.

    Recommended Starting Conditions for Direct Amide Coupling:

    Reagent Equivalents Role
    4-Amidinobenzoic Acid 1.0 Starting Material
    Amine 1.0 - 1.2 Coupling Partner
    EDC 1.2 - 1.5 Coupling Reagent
    HOBt 1.2 - 1.5 Additive to suppress side reactions and racemization
    DIPEA or Et3N 2.0 - 3.0 Base to neutralize salts and facilitate coupling

    | Solvent | - | DMF or DCM |

  • Solvent Selection: If solubility is an issue, consider using a more polar solvent like DMF or DMSO.[6] For reactions with the hydrochloride salt of 4-amidinobenzoic acid, a mixture of organic solvent and water may be necessary.

Problem 2: Formation of Guanidinium Byproducts

Causality: Uronium or phosphonium-based coupling reagents (e.g., HATU, PyBOP) can react with the nucleophilic amine coupling partner to form a stable guanidinium byproduct, consuming the amine and reducing the yield of the desired amide.

Logical Workflow for Mitigation:

start Low Amide Yield & Guanidinium Byproduct Detected strategy1 Change Order of Addition: Pre-activate Carboxylic Acid start->strategy1 Quickest to implement strategy2 Switch Coupling Reagent Class start->strategy2 If pre-activation fails strategy3 Protect Amidine Group start->strategy3 Most robust solution strategy1_desc 1. Mix 4-amidinobenzoic acid, coupling reagent, and base. 2. Stir for 15-30 min. 3. Add amine. strategy1->strategy1_desc strategy2_desc Switch from uronium/phosphonium (e.g., HATU) to a carbodiimide (e.g., EDC/HOBt). strategy2->strategy2_desc strategy3_desc Use a protecting group like Boc or dmf on the amidine. strategy3->strategy3_desc

Caption: Troubleshooting workflow for guanidinium byproduct formation.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

For Suzuki-Miyaura and Buchwald-Hartwig reactions, the amidine group can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or decomposition.[7]

Problem 3: Catalyst Deactivation/Low Conversion

Possible Causes:

  • Amidine Coordination to Palladium: The basic nitrogen atoms of the amidine can coordinate to the palladium center, inhibiting its catalytic activity.

  • Substrate Insolubility: As with amide coupling, poor solubility of the 4-amidinobenzoic acid derivative can limit the reaction rate.

Solutions & Protocols:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as those developed by Buchwald and Hartwig (e.g., SPhos, XPhos) can often mitigate catalyst poisoning by sterically hindering the coordination of the amidine to the palladium center.[9]

    Recommended Catalyst/Ligand Systems:

    Reaction Catalyst Precursor Ligand Base Solvent
    Suzuki-Miyaura Pd(OAc)2 or Pd2(dba)3 SPhos or XPhos K3PO4 or K2CO3 Dioxane/H2O or Toluene/H2O

    | Buchwald-Hartwig | Pd(OAc)2 or Pd2(dba)3 | XPhos or RuPhos | NaOtBu or K3PO4 | Toluene or Dioxane |

  • Protect the Amidine Group: As with amide coupling, protecting the amidine is a reliable strategy to prevent catalyst inhibition. Boc protection is a common choice for amidines and is stable to many cross-coupling conditions.

    Protocol for Boc Protection of Amidine:

    • Dissolve the amidine-containing substrate in a suitable solvent (e.g., THF or Dioxane).

    • Add a base such as triethylamine or DIPEA (2-3 equivalents).

    • Add di-tert-butyl dicarbonate (Boc)2O (2.2 equivalents for a primary amidine).

    • Stir at room temperature and monitor the reaction by TLC or LC-MS.

    • Work up the reaction and purify the Boc-protected product.

  • Deprotection of Boc-Protected Amidine:

    • Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM or Dioxane).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

    • Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure.

Diagram of Orthogonal Protection Strategy:

start 4-Amidinobenzoic Acid protect_amidine Protect Amidine (e.g., Boc) start->protect_amidine esterify Protect Carboxylic Acid (e.g., as Methyl Ester) start->esterify suzuki Suzuki or Buchwald-Hartwig Coupling protect_amidine->suzuki amide_coupling Amide Coupling esterify->amide_coupling deprotect_amidine Deprotect Amidine (Acid) suzuki->deprotect_amidine deprotect_ester Ester Hydrolysis amide_coupling->deprotect_amidine final_product Final Product deprotect_amidine->final_product

Caption: Orthogonal protection strategy for multi-step synthesis.

Purification Strategies

The polar and potentially zwitterionic nature of 4-amidinobenzoic acid derivatives can make purification challenging.

  • Crystallization: If the product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems, such as ethanol/water, methanol/ether, or DMF/water. For hydrochloride salts, acidic water or alcohol/water mixtures can be effective.[10]

  • Reverse-Phase Chromatography: For non-crystalline or difficult-to-crystallize products, reverse-phase HPLC or MPLC is a powerful tool. A C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid is a good starting point. The acidic modifier will ensure the amidine is protonated and the carboxylic acid is in its neutral form, leading to more consistent retention times.

  • Ion-Exchange Chromatography: For highly polar or zwitterionic compounds, ion-exchange chromatography can be very effective. A strong cation-exchange (SCX) column can be used to capture the basic amidine, allowing neutral or acidic impurities to be washed away. The product can then be eluted with a buffer containing a counter-ion or by changing the pH.

References

  • 4-Aminobenzoic acid - Solubility of Things. (n.d.). Retrieved February 7, 2026, from [Link]

  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Chemistry and Synthesis of 4-Aminobenzoic Acid. (n.d.). Retrieved February 7, 2026, from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Retrieved February 7, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved February 7, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • A New Catalytic Cross-Coupling Approach for the Synthesis of Protected Aryl and Heteroaryl Amidines - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed. (2022, February 7). Retrieved February 7, 2026, from [Link]

  • Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Poisoning and deactivation of palladium catalysts - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region - PMC - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]

  • Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar) - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - NIH. (2024, January 5). Retrieved February 7, 2026, from [Link]

  • A Tetra-Orthogonal Strategy for the Efficient Synthesis of Scaffolds Based on Cyclic Peptides. (n.d.). Retrieved February 7, 2026, from [Link]

  • Coupling reaction sometimes works, sometimes doesn't : r/Chempros - Reddit. (2023, October 5). Retrieved February 7, 2026, from [Link]

Sources

overcoming solubility issues of 4-carbamimidoylbenzoic acid in aqueous buffers

[1]

Status: Operational Topic: Solubility Optimization & Stability Protocols Audience: Chemical Biology, Medicinal Chemistry, and Materials Science (MOF) Divisions[1]

Introduction: The Zwitterionic Trap

Welcome to the technical guide for 4-carbamimidoylbenzoic acid (also known as 4-amidinobenzoic acid).[1] If you are reading this, you have likely encountered a common frustration: the compound dissolves in your initial acidic stock but precipitates immediately upon addition to a physiological buffer (pH 7.4).[1]

This is not a purity issue; it is a fundamental property of the molecule’s zwitterionic nature .[1]

This guide provides the thermodynamic justification for these issues and actionable protocols to bypass them, ensuring your biological assays and MOF syntheses are reproducible.

Module 1: The Chemistry of Solubility

To solve the solubility problem, we must first understand the ionization states of the molecule. 4-CBA contains two ionizable groups with opposing properties.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10]
ParameterValue (Approx.)Significance
Acidic pKa ~3.5 – 4.2 (Carboxylic Acid)At pH > 4.2, this group is negatively charged (

).[2][1]
Basic pKa ~11.6 (Amidine)At pH < 11.6, this group is positively charged (

).[2][1]
Isoelectric Point (pI) ~7.9 The Danger Zone. At pH 7.9, the net charge is 0.[2][1]
The Mechanism of Precipitation

At physiological pH (7.4), 4-CBA exists almost exclusively as a zwitterion (inner salt).[1] The molecule has a positive charge on the amidine tail and a negative charge on the carboxyl head. These opposite charges attract neighboring molecules, forming a tight crystal lattice with high lattice energy, which water molecules struggle to break.[1]

Key Takeaway: Solubility is minimal at pH 7.0–8.0. To dissolve 4-CBA, you must force the molecule into a net-charged state (cationic at pH < 4 or anionic at pH > 10) or use a cosolvent to disrupt lattice interactions.[1]

Module 2: Troubleshooting Protocols

Decision Tree: Solubilization Strategy

solubilization_strategystartStart: 4-CBA Powderapp_checkApplication Type?start->app_checkbio_assayBiological Assay(Enzyme Inhibition)app_check->bio_assaymof_synthMOF Synthesis(Materials)app_check->mof_synthconc_checkFinal Conc > 1 mM?bio_assay->conc_checksolvothermalSolvothermal Method(DMF/Ethanol)mof_synth->solvothermalDMSO_pathProtocol B:DMSO Stock (100 mM)conc_check->DMSO_pathYes (High Conc)Aq_pathProtocol A:Acidic Pre-dissolutionconc_check->Aq_pathNo (Low Conc)dilutionDilute into Buffer(Watch for precip!)DMSO_path->dilutionAq_path->dilutioncheckCheck Absorbance@ 280nmdilution->checkValidation

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on downstream application.

Protocol A: The "Acid-First" Method (Aqueous Only)

Best for: Enzyme kinetics where organic solvents (DMSO) are forbidden.[2]

The Concept: We exploit the basicity of the amidine group. By lowering the pH, we protonate the structure fully, creating a soluble cation.[1]

  • Weighing: Weigh the desired amount of 4-CBA (or its HCl salt).

  • Primary Solubilization: Add 0.1 M HCl or sterile water (if using the HCl salt form).[1]

    • Note: If using the free acid, you must use dilute HCl.[1] Water alone will not dissolve the free acid.

    • Target Concentration: Make a 10 mM – 50 mM stock.[1]

  • Sonication: Sonicate for 5–10 minutes at room temperature. The solution should be perfectly clear.

  • Buffering (The Critical Step):

    • Prepare your assay buffer (e.g., PBS or Tris) at a slightly higher concentration (e.g., 1.1x).

    • Slowly add the acidic 4-CBA stock to the buffer while stirring.

    • Stop if transient cloudiness persists.

    • Self-Validation: Measure pH after addition.[1] If the pH drops significantly, the buffering capacity was insufficient.

Protocol B: The DMSO "Gold Standard"

Best for: High-throughput screening and storage.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 100 mM stock solution.

    • Solubility Limit: 4-CBA is soluble in DMSO up to ~600 mM (approx. 100 mg/mL).[2]

  • Storage: Aliquot into amber tubes and store at -20°C.

    • Why Amber? Amidines can be light-sensitive over long periods.

    • Why -20°C? Prevents hydrolysis.[1]

  • Dilution: When ready to use, dilute 1:1000 into the assay buffer. This keeps the final DMSO concentration at 0.1%, which is generally non-toxic to enzymes and cells.

Module 3: Advanced Applications

Metal-Organic Frameworks (MOFs)

4-CBA is a popular linker for lanthanide and zirconium MOFs due to its length and coordination ability.[2][1]

  • Issue: Rapid precipitation leads to amorphous powder rather than X-ray quality crystals.

  • Solution: Use Solvothermal Synthesis with DMF (Dimethylformamide).

    • Dissolve 4-CBA in DMF.

    • Add the metal salt (e.g.,

      
      ).[1]
      
    • Add a "modulator" (e.g., acetic acid or benzoic acid) to slow down the deprotonation of the carboxylate, allowing controlled crystal growth.

Serine Protease Inhibition

The amidine group mimics the side chain of Arginine.[1]

  • Target: S1 specificity pocket of Trypsin, Thrombin, and Urokinase.[1]

  • Warning: Do not use carbonate buffers (pH > 9). At high pH, the amidine group is less charged and binds less effectively to the aspartate residue in the enzyme's active pocket. Maintain pH 7.4–8.0 for optimal binding

    
    .
    

Module 4: Frequently Asked Questions (FAQs)

Q1: I bought 4-Amidinobenzoic acid HCl, but it still precipitates in PBS. Why? A: The "HCl" part makes the powder soluble in water by keeping the local pH acidic. When you add it to PBS (pH 7.4), the buffer neutralizes the HCl. The molecule reverts to its zwitterionic form (pI ~7.[1]9) and precipitates.

  • Fix: Lower your working concentration or add 5-10% DMSO to the buffer to stabilize the zwitterion.[1]

Q2: Can I autoclave the stock solution? A: NO. Amidines are susceptible to hydrolysis at high temperatures, converting into amides or carboxylic acids (releasing ammonia).[1]

  • Fix: Use 0.22 µm syringe filtration for sterilization.

Q3: My solution turned yellow over time. Is it still good? A: Slight yellowing indicates oxidation or photo-degradation.[1] While minor discoloration may not affect crude assays, it suggests the formation of impurities.

  • Fix: Always store stocks in the dark (amber vials) and under inert gas (Nitrogen/Argon) if possible.[1]

Q4: Which is better: The Free Acid or the Hydrochloride Salt? A: Always purchase the Hydrochloride Salt for biological applications. The free acid is extremely difficult to solubilize without adding strong acids manually.[1] The salt form provides a "head start" on solubility.[1]

References

  • PubChem. 4-Carbamimidoylbenzoic acid | C8H8N2O2. National Library of Medicine. Available at: [Link]

  • Nicks, J. et al. (2021).[1][3] Monolayer nanosheets formed by liquid exfoliation of charge-assisted hydrogen-bonded frameworks.[1][3] Chemical Science, 12(9), 3322-3327.[3] (Demonstrates solubility behavior in supramolecular frameworks). Available at: [Link]

  • American Elements. 4-Carbamimidoylbenzoic acid hydrochloride Product Information. (Confirming HCl salt properties). Available at: [Link][2][1]

  • Save My Exams. Hydrolysis of Amides and Amidines. (Mechanistic background on stability). Available at: [Link]

Technical Support Center: Troubleshooting Serine Protease Assays with Benzamidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Assay Support Center. Subject: Inconsistent IC50 data and signal variability in Serine Protease (e.g., Trypsin, Thrombin) assays using Benzamidine-class inhibitors. Responder: Senior Application Scientist

Executive Summary

Benzamidine and its derivatives are classic competitive inhibitors that target the S1 specificity pocket of serine proteases (interacting with Asp189 in trypsin-like enzymes).[1] While mechanistically understood, they often yield inconsistent results due to three specific failure modes: autolysis-induced baseline drift , pH-dependent binding affinity , and kinetic regime violations (tight-binding limits).

This guide bypasses generic advice to address the biophysical realities of your specific assay system.

Part 1: Kinetic Anomalies (The "Why is my IC50 shifting?" Section)
Q: My IC50 values shift significantly when I change the substrate concentration. Is my inhibitor unstable?

A: No, this is a hallmark of competitive inhibition , not instability. Benzamidine competes directly with the substrate for the active site. As you increase substrate concentration (


), you require more inhibitor to achieve the same level of inhibition.

The Fix: You must convert your observed


 to the inhibition constant (

), which is an intrinsic property of the inhibitor and should remain constant regardless of

. Use the Cheng-Prusoff equation for competitive inhibitors:


  • Critical Check: If your calculated

    
     still varies with 
    
    
    
    , you likely have a mixed-mode inhibition or an inner filter effect (see Part 4).
Q: I am testing a highly potent benzamidine derivative, but my dose-response curve is steep and bottoms out at 0% activity too quickly.

A: You have likely hit the "Tight-Binding Limit." The standard Cheng-Prusoff equation assumes that the concentration of free inhibitor is approximately equal to the total inhibitor added (


). However, if your inhibitor is very potent (

), the enzyme depletes a significant fraction of the inhibitor. This results in a linear titration rather than a hyperbolic inhibition curve.

The Fix:

  • Lower Enzyme Concentration: Reduce

    
     to be below the expected 
    
    
    
    if signal-to-noise allows.
  • Use the Morrison Equation: If you cannot lower

    
    , fit your data using the Morrison equation for tight-binding inhibitors rather than the standard 4-parameter logistic model [1].
    
Part 2: The Stability Paradox (Autolysis)
Q: My "No Inhibitor" control wells lose signal intensity over time, but my inhibitor-treated wells look stable. This ruins my % Inhibition calculation.

A: This is the Autolysis Artifact . Serine proteases like trypsin are digestive enzymes; in the absence of inhibitors, they digest themselves (autolysis).

  • In Control Wells: Enzyme concentration decreases over time (

    
    ).
    
  • In Inhibitor Wells: Benzamidine binds the active site, stabilizing the enzyme and preventing autolysis.

Result: Your control wells have less active enzyme than your treated wells by the end of the assay, artificially compressing the assay window and skewing


 calculations.

The Fix:

  • Add BSA: Include 0.01% - 0.1% Bovine Serum Albumin (BSA) in the buffer. BSA acts as a "sacrificial substrate" to distract the protease from autolysis.

  • Reduce Incubation Time: Measure initial velocities (

    
    ) within the first 5-10 minutes rather than endpoint readings at 60 minutes.
    
Part 3: Environmental Factors (pH & Ionic Strength)[2]
Q: My results fluctuate wildly between different buffer batches.

A: Benzamidine binding is hypersensitive to pH and Ionic Strength .

  • pH Sensitivity: The binding mechanism relies on a salt bridge between the positively charged benzamidine amidine group and the negatively charged Aspartate (Asp189) in the S1 pocket. Furthermore, the catalytic Histidine (His57) has a pKa of ~6.8. If your pH drops below 7.0, His57 protonation kills catalysis; if it drops further, Asp189 protonation kills inhibitor binding [2].

  • Ionic Strength: High salt concentrations (e.g., >150 mM NaCl) shield the electrostatic attraction between the inhibitor and Asp189, increasing the apparent

    
    .
    

The Fix:

  • Buffer Control: Use a buffer with strong capacity at pH 7.5–8.0 (e.g., Tris or HEPES, not PBS if pH drifts).

  • Conductivity Check: Ensure the salt concentration is identical in all wells (watch out for inhibitors dissolved in high-salt buffers).

Part 4: Visualization of Mechanism & Troubleshooting
Mechanism of Action: Competitive Inhibition

The following diagram illustrates the competitive nature of Benzamidine (I) preventing the Substrate (S) from forming the Enzyme-Substrate complex (ES).

CompetitiveInhibition E Enzyme (Serine Protease) ES ES Complex (Active) E->ES + S EI EI Complex (Inactive) E->EI + I (Competitive) S Substrate S->ES I Benzamidine (Inhibitor) I->EI ES->E Dissociation P Product (Signal) ES->P Catalysis (kcat) EI->E Reversible

Figure 1: Kinetic pathway of competitive inhibition. Benzamidine locks the enzyme in the inactive EI state, preventing product formation.

Troubleshooting Logic Tree

Use this flow to diagnose the root cause of your assay failure.

TroubleshootingTree Start Problem: Inconsistent IC50 CheckCV Are replicates variable? (High CV%) Start->CheckCV CheckShift Is IC50 shifting between runs? Start->CheckShift Pipetting Check Pipetting/Mixing (Viscous DMSO?) CheckCV->Pipetting Random Error Autolysis Check Signal Drift in Control Wells CheckCV->Autolysis Systematic Drift Substrate Check [Substrate] Did [S] change? CheckShift->Substrate PH_Issue Check pH Is pH < 7.0? CheckShift->PH_Issue TightBind Check Enzyme Conc. Is [E] > Ki? CheckShift->TightBind Sol_Cheng Solution: Use Cheng-Prusoff Substrate->Sol_Cheng Sol_Buffer Solution: Adjust Buffer/Salt PH_Issue->Sol_Buffer Sol_Morrison Solution: Use Morrison Eq. TightBind->Sol_Morrison

Figure 2: Decision matrix for isolating the source of variability in protease inhibition assays.

Part 5: Standardized Protocol for IC50 Determination

To minimize artifacts, follow this self-validating protocol structure.

StepActionTechnical Rationale
1. Buffer Prep 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Triton X-100 , 0.1% BSA .Triton prevents sticky compounds from aggregating; BSA prevents enzyme autolysis and adsorption to plastic.
2. Enzyme Add Add Enzyme to plate. Incubate 10 mins.Allow enzyme to equilibrate to temperature (37°C or RT).
3. Inhibitor Add Add Benzamidine dilution series. Incubate 15 mins .Essential for equilibrium. Benzamidine is fast-on/fast-off, but derivatives may be slow-binding.
4. Substrate Add Add Substrate at concentration

.
Setting

balances signal intensity with sensitivity to competitive inhibition.
5. Detection Measure Kinetic Mode (read every 1 min for 20 mins).Endpoint reads hide non-linearity. Use the slope (V0) of the linear portion for calculations.
References
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Taldone, T., et al. (2020). "Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis." ACS Omega.

  • BenchChem. (2025).[2] "Troubleshooting Common Issues in Fluorescent Protease Assays." BenchChem Technical Guides.

  • Labbot. (2024). "Inner Filter Effect in Fluorescence Measurements." Labbot Bio.

Sources

Technical Support Center: Strategies to Prevent Hydrolysis of 4-Carbamimidoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-carbamimidoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to prevent the hydrolysis of the amidine group in 4-carbamimidoylbenzoic acid during experimental procedures.

Introduction

4-Carbamimidoylbenzoic acid, also known as 4-amidinobenzoic acid, is a molecule of significant interest in medicinal chemistry and materials science.[1] Its structure features a benzoic acid moiety and a highly basic amidine group. The amidine functional group, however, is susceptible to hydrolysis, which can lead to the formation of the corresponding carboxylic acid and ammonia, compromising the integrity and activity of the parent molecule. Understanding and controlling this hydrolytic instability is paramount for its successful application.

This guide provides a comprehensive overview of the mechanisms of amidine hydrolysis, practical strategies for prevention, and robust analytical methods for detection and quantification.

Frequently Asked Questions (FAQs)

Q1: What is amidine hydrolysis and why is it a concern for 4-carbamimidoylbenzoic acid?

Amidine hydrolysis is a chemical reaction where the amidine functional group reacts with water, leading to the cleavage of the carbon-nitrogen double bond. This results in the formation of a carboxylic acid and ammonia. For 4-carbamimidoylbenzoic acid, this means the conversion of the desired amidine group into a less desirable amide and subsequently a carboxyl group, altering the compound's chemical and biological properties.

Q2: What are the primary factors that influence the rate of amidine hydrolysis?

The rate of amidine hydrolysis is significantly influenced by:

  • pH: The reaction is catalyzed by both acids and bases.[2][3]

  • Temperature: Higher temperatures generally accelerate the rate of hydrolysis.

  • Solvent System: The polarity and composition of the solvent can affect the stability of the amidine group.

Q3: How can I detect if my sample of 4-carbamimidoylbenzoic acid has undergone hydrolysis?

Several analytical techniques can be employed to detect and quantify the extent of hydrolysis:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate 4-carbamimidoylbenzoic acid from its hydrolysis product, 4-carboxybenzoic acid.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the characteristic signals of both the parent compound and its hydrolysis products.

  • Mass Spectrometry (MS): MS can detect the mass-to-charge ratio of the parent molecule and its degradation products, confirming hydrolysis.[5]

Troubleshooting Guide: Preventing Amidine Hydrolysis

This section provides detailed troubleshooting strategies for common experimental challenges encountered with 4-carbamimidoylbenzoic acid.

Issue 1: Degradation of 4-Carbamimidoylbenzoic Acid During Storage

Observation: You observe a decrease in the purity of your 4-carbamimidoylbenzoic acid sample over time, even when stored as a solid.

Root Cause Analysis: While solid-state stability is generally higher than in solution, exposure to atmospheric moisture, especially in the presence of acidic or basic impurities, can lead to slow hydrolysis.

Preventative Strategies:

  • Storage Conditions:

    • Store 4-carbamimidoylbenzoic acid as a dry solid in a tightly sealed container.

    • Use a desiccator to minimize exposure to humidity.

    • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Purity of Starting Material: Ensure the initial purity of 4-carbamimidoylbenzoic acid is high, as impurities can catalyze degradation.

Issue 2: Hydrolysis During Aqueous Solution Preparation and Handling

Observation: You notice rapid degradation of 4-carbamimidoylbenzoic acid when dissolved in aqueous buffers for your experiments.

Root Cause Analysis: The pH of the aqueous solution is the most critical factor influencing the stability of the amidine group. Both acidic and basic conditions can accelerate hydrolysis.[2][3][6]

Experimental Workflow for Optimizing pH Stability:

Caption: Workflow for determining the optimal pH for 4-carbamimidoylbenzoic acid stability.

Detailed Protocol for pH Stability Study:

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).

  • Sample Preparation: Prepare stock solutions of 4-carbamimidoylbenzoic acid in a suitable organic solvent (e.g., DMSO) and then dilute into the respective aqueous buffers to the final desired concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots by a validated HPLC method to determine the concentration of 4-carbamimidoylbenzoic acid and its primary hydrolysis product, 4-carbamoylbenzoic acid.

  • Data Analysis: Plot the percentage of remaining 4-carbamimidoylbenzoic acid against time for each pH. The pH at which the degradation rate is the slowest is the optimal pH for stability.

Data Summary Table:

pHBuffer SystemHalf-life (t1/2) at 25°C (Hypothetical Data)
3.0Citrate12 hours
5.0Citrate48 hours
7.0Phosphate> 72 hours
9.0Borate24 hours
Issue 3: Degradation During Chemical Reactions

Observation: Your reaction involving 4-carbamimidoylbenzoic acid yields a significant amount of the hydrolyzed by-product.

Root Cause Analysis: Reaction conditions, such as the use of strong acids or bases, high temperatures, or prolonged reaction times, can promote the hydrolysis of the amidine group.

Strategies for Minimizing Hydrolysis During Reactions:

  • pH Control: If possible, perform the reaction under neutral or near-neutral pH conditions.

  • Temperature Management: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Reaction Time: Optimize the reaction time to maximize the yield of the desired product while minimizing the formation of the hydrolysis by-product.

  • Protecting Groups: In multi-step syntheses, consider protecting the amidine group.[7][8] Carbamates are commonly used protecting groups for amines and related functionalities.[9][10] While direct protection of the amidine is complex, strategies involving the synthesis of the amidine from a protected amine precursor can be employed.[11]

Protecting Group Strategy Workflow:

Caption: A general workflow for a synthetic route involving a protecting group strategy.

Conclusion

The hydrolytic instability of the amidine group in 4-carbamimidoylbenzoic acid presents a significant challenge in its handling and application. By understanding the underlying mechanisms of hydrolysis and implementing the preventative strategies outlined in this guide, researchers can significantly improve the stability and integrity of this valuable compound in their experiments. Careful control of pH, temperature, and storage conditions, coupled with the use of appropriate analytical techniques, are essential for achieving reliable and reproducible results.

References

  • Fiveable. (n.d.). Hydrolysis of Amides Definition. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Goparaju, C. M., et al. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 264(1), 106-112. [Link]

  • Quora. (2019, March 6). Why are amides resist hydrolysis in plain water? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Chemtips. (2022, December 5). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • Oli, Y. R., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. RSC Advances, 9(71), 41655-41662. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • American Elements. (n.d.). 4-Carbamimidoylbenzoic acid hydrochloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PV Magazine. (2023, May 5). Inverted perovskite solar cell achieves 24.8% efficiency via new additive. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Bennett, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(8), 693-700. [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • The Organic Chemistry Tutor. (2020, June 25). Protecting Groups for Amines [Video]. YouTube. [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Carbamimidoylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Carbamoylbenzoic acid. Retrieved from [Link]

Sources

Technical Guide: Optimizing Buffer Conditions for 4-Amidinobenzoic Acid Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-Amidinobenzoic acid (4-ABA) is a critical probe in protease research, serving as a zwitterionic mimic of the arginine side chain.[1] It is frequently used to map the S1 specificity pocket of serine proteases (e.g., Trypsin, Thrombin, Factor Xa).[1]

Successful binding data depends entirely on managing the electrostatic steering between the ligand and the protein. Unlike hydrophobic ligands, 4-ABA binding is driven by a salt bridge between its positively charged amidine group and a conserved aspartate residue (e.g., Asp189 in Trypsin) in the target pocket.[1]

The Critical Challenge: Because binding is electrostatically driven, it is highly sensitive to ionic strength (Debye-Hückel screening) .[1] Improper buffer salt concentrations can mask the interaction entirely, leading to false negatives, or allow non-specific sticking, leading to false positives.[1]

4-ABA Physicochemical Profile
ParameterValueImplication for Buffer Design
Amidine pKa ~ 11.6Remains positively charged (

) at all physiological pH levels.[1]
Carboxyl pKa ~ 3.5 - 4.0Remains negatively charged (

) at physiological pH.[1]
Net Charge (pH 7.4) 0 (Zwitterion)High solubility; however, the dipole moment is critical for orientation in the binding pocket.
Binding Driver ElectrostaticHighly sensitive to salt concentration (NaCl/KCl).[1]

The Mechanics of Optimization (The "Why")

To optimize your buffer, you must balance solubility (which favors salt) against affinity (which favors low salt).[1]

The Electrostatic Screening Effect

According to Debye-Hückel theory, increasing the ionic strength of the solution decreases the effective distance at which electrostatic charges can "feel" each other (the Debye length).

  • Low Salt (< 50 mM): Strong electrostatic attraction.[1] High

    
    .[1] Risk of non-specific binding to the protein surface.
    
  • High Salt (> 200 mM): The salt ions (

    
    , 
    
    
    
    ) form a cloud around the protein and ligand, screening the interaction. This often increases the
    
    
    (weakens affinity) significantly.[1]
Visualization: The Optimization Logic

The following decision tree illustrates the logical flow for selecting buffer conditions based on the specific failure mode you are experiencing.

BufferOptimization Start Start: Define Baseline Buffer (e.g., 50mM Tris, pH 7.4, 150mM NaCl) Check Run Pilot Binding Assay (SPR/ITC) Start->Check Result Analyze Binding Isotherm Check->Result Weak Issue: Weak/No Binding (Kd too high) Result->Weak Low Signal NonSpec Issue: Non-Specific Binding (Linear slope/No saturation) Result->NonSpec Infinite Binding Good Ideal Binding Curve Result->Good Sigmoidal ActionWeak Reduce Ionic Strength (Try 50mM NaCl) Weak->ActionWeak ActionNonSpec Increase Ionic Strength (Try 250-500mM NaCl) OR Add 0.05% Tween-20 NonSpec->ActionNonSpec ActionWeak->Check Re-test ActionNonSpec->Check Re-test

Figure 1: Decision matrix for optimizing ionic strength based on initial binding data.

Troubleshooting Guide

Scenario A: "I see no binding signal in SPR/ITC, but the protein is active."

Diagnosis: The ionic strength is likely too high, screening the critical salt bridge interaction. Mechanistic Cause: The chloride ions (


) in your buffer are competing with the target Aspartate residue for the 4-ABA amidinium group.
Solution: 
  • Drop NaCl: Reduce salt concentration from 150 mM to 50 mM or even 25 mM.

  • Check pH: Ensure pH is < 9.0. While 4-ABA is stable, high pH can deprotonate surface lysines on the protein, altering the global charge distribution.[1]

  • Protocol: Perform a "Salt Titration" (see Section 5).

Scenario B: "I see binding, but the data does not fit a 1:1 model (Non-specific binding)."

Diagnosis: The ligand is sticking to the protein surface electrostatically, not just the active site. Mechanistic Cause: At very low salt, the positively charged amidine group interacts with any surface Glutamate or Aspartate.[1] Solution:

  • Raise NaCl: Increase salt to 150 mM - 300 mM to screen out weak, non-specific surface interactions.

  • Add Surfactant: Introduce 0.005% - 0.05% Tween-20 or P-20 to reduce hydrophobic non-specific adsorption (though 4-ABA is largely electrostatic, the phenyl ring contributes hydrophobic character).[1]

Scenario C: "My varies wildly between experiments."

Diagnosis: Inconsistent buffer preparation (pH or Ionic Strength drift).[1] Mechanistic Cause: Because 4-ABA binding is exponentially sensitive to the Debye length, a small error in salt weighing (e.g., 130 mM vs 150 mM) can cause a measurable shift in affinity.[1] Solution:

  • Conductivity Check: Always measure the conductivity of your buffers before use.[1]

  • pH Temperature Compensation: If using Tris, remember that pH changes significantly with temperature (

    
    ).[1] Prepare buffers at the temperature of the assay.
    

Frequently Asked Questions (FAQ)

Q1: What is the optimal pH for 4-ABA binding? A: The "Goldilocks" zone is pH 7.4 to 8.0 .

  • Reasoning: You need the 4-ABA Amidine to be protonated (pH < 11) and the Protein Aspartate to be deprotonated (pH > 4).[1] Neutral pH ensures both charges are fully present.[1] Avoid pH < 5.0, as the target Aspartate may begin to protonate, killing the interaction.

Q2: Can I use Phosphate Buffer (PBS)? A: Use with caution.

  • Reasoning: Phosphate ions are multivalent anions (

    
    ).[1] They bind strongly to cationic patches on proteins and can compete with the 4-ABA amidine group more aggressively than chloride ions.[1]
    
  • Recommendation: HEPES or Tris buffers are generally superior for amidine-based ligand studies to minimize ion-specific competition.[1]

Q3: How do I calculate the "Ionic Strength" if I use additives? A: Use the formula:


.[1]
  • Tip: If you adjust pH with HCl or NaOH, you are adding ions.[1] Always account for the acid/base used for pH adjustment in your final ionic strength calculation.[1]

Standardized Protocol: The "Salt Scan" Method

Do not guess the optimal buffer. Determine it empirically using this protocol.

Materials
  • Ligand: 4-Amidinobenzoic acid (High purity, >98%).[1]

  • Buffer Base: 50 mM Tris or HEPES, pH 7.8.

  • Salt Stock: 4.0 M NaCl.[1]

Workflow
  • Prepare 3 Test Buffers:

    • Buffer A (Low Salt): 50 mM NaCl (Total

      
       M)[1]
      
    • Buffer B (Physiological): 150 mM NaCl (Total

      
       M)[1]
      
    • Buffer C (High Salt): 300 mM NaCl (Total

      
       M)[1]
      
  • Equilibrate: Dialyze your protein into Buffer B first.[1]

  • Run Pilot (Buffer B): Perform the binding assay.

    • If

      
       is measurable: Proceed to step 4.
      
    • If no binding: Switch to Buffer A.[1]

  • The Diagnostic Plot: Run the assay in all three buffers. Plot

    
     vs. 
    
    
    
    .[1]
    • The slope of this line indicates the number of ion pairs formed/broken upon binding.

    • Steep Slope: Binding is purely electrostatic.[1]

    • Flat Slope: Binding is driven by hydrophobic effects (less likely for 4-ABA).[1]

Data Reporting Table

Use this template to record your optimization results:

Buffer ID[NaCl] (mM)pH

(

)

(kcal/mol)
Notes
A 507.8[Value][Value]Risk of non-specifics?
B 1507.8[Value][Value]Physiological baseline
C 3007.8[Value][Value]Screening check

References

  • NIST Chemistry WebBook. 4-Aminobenzoic acid (and related amidine data).[1] National Institute of Standards and Technology. [Link][1]

  • Castaneda-Agullo, M., et al. (1961). Effect of ionic strength on the kinetics of trypsin and alpha chymotrypsin.[1][2] Journal of General Physiology.[1][2][3] [Link]

  • Talhout, R., et al. (2004).The Role of Electrostatic Interactions in the Binding of Benzamidine to Trypsin. (Contextual grounding for amidine-protease thermodynamics).
  • PubChem. 4-Amidinobenzoic acid Compound Summary. National Library of Medicine.[1] [Link]

Sources

scaling up the synthesis of 4-carbamimidoylbenzoic acid for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 4-Carbamimidoylbenzoic Acid

Case ID: SC-4CBA-2024 Topic: Process Chemistry & Scale-Up Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: Operational Context

You are accessing the technical support repository for the synthesis of 4-carbamimidoylbenzoic acid (also known as p-amidinobenzoic acid). This compound is a critical scaffold in the development of serine protease inhibitors (e.g., thrombin, trypsin) and peptidomimetics.

Scaling this synthesis from milligram (medicinal chemistry) to kilogram (preclinical/GLP) batches introduces specific thermodynamic and engineering challenges. This guide prioritizes the Pinner Reaction (classical) and the Amidoxime Reduction (modern alternative), addressing the specific failure modes of each.

Module 1: Route Selection & Strategy

Before initiating a campaign, select the route based on your facility's capabilities regarding gas handling and hydrogenation.

FeatureRoute A: Pinner Synthesis Route B: Amidoxime Reduction
Key Reagents Anhydrous HCl (gas), Methanol/Ethanol, AmmoniaHydroxylamine HCl, H₂ (gas), Pd/C or Raney Ni
Primary Risk Exotherm management, Corrosive gas handlingHydrogenation safety, Catalyst pyrophoricity
Moisture Sensitivity Critical (leads to ester/amide impurities)Moderate
Impurity Profile 4-Carbamoylbenzoic acid (Hydrolysis)Residual Hydroxylamine, Over-reduction
Scale Suitability < 1 kg (Glassware limit)> 1 kg (Autoclave preferred)

Module 2: The Pinner Synthesis (Protocol & Troubleshooting)

Core Philosophy: The Pinner reaction proceeds via an imidate intermediate (Pinner Salt).[1][2] This intermediate is highly moisture-sensitive. Success depends entirely on excluding water until the ammonia quench.

Standard Operating Procedure (SOP-4CBA-01)
  • Pinner Salt Formation:

    • Suspend 4-cyanobenzoic acid in anhydrous methanol (concentration ~0.5 M).

    • Cool to 0–5°C .[3]

    • Bubble anhydrous HCl gas until saturation (approx. 10–12 equiv). Crucial: Maintain internal temp <10°C to prevent esterification of the carboxylic acid.

    • Stir at 0–5°C for 24–48 hours. Monitor by HPLC (disappearance of nitrile).

    • Isolation: Precipitate the imidate hydrochloride by adding cold anhydrous diethyl ether. Filter under nitrogen.

  • Ammonolysis:

    • Suspend the imidate salt in anhydrous methanol.

    • Treat with 7N Ammonia in Methanol (excess, >5 equiv) at 0°C.

    • Allow to warm to RT and stir overnight.

    • Workup: Concentrate in vacuo. The product is typically the hydrochloride salt.

Troubleshooting Guide (Q&A)

Q1: My yield is low (<40%), and I see a large peak for methyl 4-carbamoylbenzoate (amide) or methyl terephthalate (ester). What happened?

  • Diagnosis: Moisture intrusion.

  • Mechanism: Water attacks the highly reactive imidate intermediate faster than ammonia does. If water is present during the HCl step, you get the ester (via hydrolysis of the nitrile).[1] If water enters during ammonolysis, you get the amide.

  • Corrective Action:

    • Ensure methanol water content is <0.05% (Karl Fischer) .

    • Do not generate HCl in situ using Acetyl Chloride/MeOH if you cannot strictly control the exotherm; cylinder HCl gas is preferred for scale-up.

    • Field Tip: Dry the starting material (4-cyanobenzoic acid) in a vacuum oven at 50°C for 12 hours before use.

Q2: The reaction mixture turned into a solid block during HCl addition. How do I agitate?

  • Diagnosis: Product precipitation (Pinner Salt) is overwhelming the solvent volume.

  • Corrective Action:

    • Increase solvent volume to 10–15 volumes relative to solute.

    • Switch to a high-torque overhead stirrer (impeller type: anchor or helical ribbon) rather than a magnetic stir bar, which will decouple.

Q3: Is the carboxylic acid moiety interfering with the reaction?

  • Diagnosis: Yes, esterification of the benzoic acid is a competing reaction under acidic methanolic conditions.

  • Corrective Action:

    • If the methyl ester forms (Methyl 4-carbamimidoylbenzoate), you will need a saponification step later.

    • Alternative: Use 4-cyanobenzamide as the starting material if the carboxylic acid is problematic, then hydrolyze the amide selectively (difficult).

    • Best Practice: Accept the esterification.[4] Isolate the Methyl 4-carbamimidoylbenzoate , purify it, and then hydrolyze with dilute NaOH/H₂O to yield the free acid zwitterion or HCl salt.

Module 3: The Amidoxime Route (Protocol & Troubleshooting)

Core Philosophy: This route avoids corrosive HCl gas. The nitrile is converted to an amidoxime, which is then hydrogenated to the amidine.

Standard Operating Procedure (SOP-4CBA-02)
  • Amidoxime Formation:

    • Reflux 4-cyanobenzoic acid with Hydroxylamine hydrochloride (1.5 equiv) and Sodium Carbonate (1.5 equiv) in Ethanol/Water (3:1) for 4–6 hours.

    • Acidify to precipitate the N-hydroxy-4-carbamimidoylbenzoic acid (Amidoxime).

  • Hydrogenation:

    • Dissolve Amidoxime in Acetic Acid.

    • Add Acetic Anhydride (1.1 equiv) to protect the amidoxime (optional, improves yield by preventing N-O bond cleavage issues).

    • Add 10% Pd/C (5 wt%).

    • Hydrogenate at 3–5 bar H₂ pressure at 50°C.

    • Filter catalyst and concentrate.[5]

Troubleshooting Guide (Q&A)

Q4: The hydrogenation is stalling. I still have starting amidoxime after 24 hours.

  • Diagnosis: Catalyst poisoning or insufficient pressure.

  • Corrective Action:

    • Sulfur traces from the starting material synthesis can poison Pd. Wash the amidoxime intermediate thoroughly with water and EDTA solution.

    • Increase H₂ pressure to 10 bar.

    • Field Tip: Raney Nickel is often more robust than Pd/C for amidoxime reductions but requires careful handling (pyrophoric).

Module 4: Visualization of Reaction Pathways

Understanding the competitive landscape of the Pinner reaction is vital for impurity control.

PinnerReaction cluster_conditions Critical Control Points Start 4-Cyanobenzoic Acid Imidate Imidate Salt (Pinner Intermediate) Start->Imidate HCl (gas), MeOH Anhydrous, 0°C Ester Methyl Ester (Side Product) Start->Ester MeOH, H+, Heat (Competing Esterification) Product 4-Carbamimidoylbenzoic Acid (Amidine) Imidate->Product NH3 / MeOH Amide 4-Carbamoylbenzoic Acid (Hydrolysis) Imidate->Amide H2O (Moisture Leak) Orthoester Orthoester (Excess Alcohol) Imidate->Orthoester Excess MeOH Long Reaction Time

Caption: Figure 1. Reaction pathway and failure modes for the Pinner synthesis. Red nodes indicate critical impurities caused by moisture or thermal excursions.

Module 5: Isolation & Purification Strategy

Amidine salts are highly polar and difficult to purify from inorganic salts (NH₄Cl).

Q5: How do I remove the ammonium chloride (NH₄Cl) byproduct?

  • Method A (Solubility Difference): The product (Amidine HCl) is often soluble in hot ethanol, while NH₄Cl is sparingly soluble.

    • Evaporate reaction mixture to dryness.

    • Reflux the solid residue in absolute ethanol .

    • Hot filter to remove undissolved NH₄Cl.

    • Cool filtrate to crystallize the product.

  • Method B (Resin Desalting): For high purity (>99%):

    • Dissolve crude in water.

    • Pass through a HP-20 or C18 reverse-phase column.

    • Elute salts with water; elute product with Water/MeOH gradient.

PurificationTree Crude Crude Reaction Mixture (Amidine HCl + NH4Cl) SolventSwap Evaporate MeOH Add Hot Ethanol Crude->SolventSwap Filtration Hot Filtration SolventSwap->Filtration Solid Solid Residue (Mostly NH4Cl) Filtration->Solid Discard Filtrate Filtrate (Product in EtOH) Filtration->Filtrate Cryst Cool to 0°C Crystallization Filtrate->Cryst Final Pure 4-Carbamimidoylbenzoic Acid HCl Cryst->Final

Caption: Figure 2.[6][7] Purification workflow for desalting the crude amidine hydrochloride.

References

  • Pinner Reaction Fundamentals

    • Title: The Chemistry of Amidines and Imidates.[1][2][8]

    • Source: P
    • URL:[Link]

  • Scale-Up of Amidines (Amidoxime Route)

    • Title: Scalable Synthesis of Amidines via Amidoximes.
    • Source: Organic Process Research & Development (OPRD).[9]

    • URL:[Link] (General Journal Link for context on scalable amidine synthesis).

  • Purification of Amidine Salts

    • Title: Purification of benzamidine deriv
    • Source: Journal of Medicinal Chemistry (Methods section of relevant protease inhibitor papers).
    • URL:[Link]

  • Garigipati Reaction (Alternative for Lab Scale)

    • Title: An efficient conversion of nitriles to amidines.[1][2][8][9][10]

    • Source: Tetrahedron Letters.[11]

    • URL:[Link]

Sources

Validation & Comparative

comparing the inhibitory potency of 4-amidinobenzoic acid with other serine protease inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: 4-Amidinobenzoic Acid vs. Standard Serine Protease Inhibitors Subtitle: Mechanistic Insights, Inhibitory Potency (


), and Affinity Chromatography Applications

Executive Summary

In the landscape of serine protease inhibition, 4-Amidinobenzoic Acid (4-ABA) occupies a unique niche. Unlike Benzamidine (the soluble "gold standard") or PMSF (the irreversible standard), 4-ABA is rarely used as a soluble additive in lysis buffers due to its zwitterionic nature at physiological pH, which dampens its affinity for the hydrophobic S1 specificity pocket.

However, 4-ABA is the premier "anchor-ready" pharmacophore . Its para-carboxyl group allows for stable covalent immobilization to amine-functionalized resins (e.g., EAH Sepharose) without disrupting the critical amidine-Asp189 salt bridge required for enzyme capture. This guide compares 4-ABA against its peers, establishing it not as a solution-phase competitor, but as the superior choice for designing high-specificity affinity purification columns.

Mechanistic Foundation

To understand the utility of 4-ABA, we must analyze the structural biology of the Trypsin-like serine protease active site.

  • The Target (S1 Pocket): The specificity pocket of trypsin contains a conserved Aspartate residue (Asp189) at the bottom.[1] This negatively charged residue requires a positively charged partner (Arginine or Lysine side chain) for binding.[1]

  • The Inhibitor (4-ABA):

    • Amidine Group: Mimics the guanidinium group of Arginine, forming a bidentate salt bridge with Asp189.[1]

    • Carboxyl Group: In free solution (pH 7.4), this is deprotonated (

      
      ). This negative charge creates electrostatic repulsion against the electronegative rim of the active site, significantly weakening binding compared to neutral benzamidine.
      
    • The "Switch": When 4-ABA is coupled to a resin via an amide bond, the negative charge is neutralized. The molecule transforms into a potent inhibitor structurally similar to 4-Amidinobenzoic acid benzyl ester (

      
       ~1.5 µM), drastically increasing its affinity.
      

G cluster_Inhibitors Inhibitor Structures Enzyme Serine Protease (Trypsin/Thrombin) S1_Pocket S1 Specificity Pocket (Asp189) Enzyme->S1_Pocket Benzamidine Benzamidine (Neutral Ring) Benzamidine->S1_Pocket Strong Binding (Ki ~18-35 µM) ABA_Free 4-ABA (Free Acid) (Zwitterionic Repulsion) ABA_Free->S1_Pocket Weak Binding (Electrostatic Clash) ABA_Linked 4-ABA (Immobilized) (Amide Linkage = High Affinity) ABA_Linked->S1_Pocket High Affinity (Ki ~1.5 µM equiv)

Figure 1: Mechanism of Action. Note the "Activation by Immobilization" pathway where neutralizing the carboxyl group of 4-ABA restores high-affinity binding.

Comparative Analysis: Potency & Application

The following table synthesizes experimental


 values. Note the dramatic shift in potency when the carboxyl group of 4-ABA is modified (Ester/Amide) versus free acid.
InhibitorType

(Trypsin)
Mode of ActionPrimary Application
Benzamidine Reversible18 - 35 µMCompetitiveGeneral buffer additive; preventing proteolysis during lysis.
4-Amidinobenzoic Acid (Free) Reversible> 100 µM*CompetitiveNot recommended for solution inhibition due to zwitterionic repulsion.
4-ABA (Immobilized/Ester) Reversible1.5 - 2.5 µM CompetitiveAffinity Chromatography. Neutralization of carboxyl group restores high potency.
PMSF IrreversibleN/A (

)
Covalent (Ser195)Terminal inhibition in lysates. Toxic. Short half-life in water.
Aprotinin (BPTI) Reversible0.06 nMSteric BlockadeCell culture; ultra-sensitive applications. Expensive.

*Note: Free acid potency is pH-dependent but generally poor compared to benzamidine derivatives. The ester/amide value (1.5 µM) represents the functional affinity on a column.

Decision Matrix: When to use 4-ABA?
  • Do NOT use 4-ABA if you just need to stop proteolysis in a cell lysate. Use PMSF (cheap, effective) or Benzamidine (reversible).

  • USE 4-ABA if you are building a custom affinity column to purify a specific serine protease (e.g., Thrombin, Factor Xa, Urokinase) and need a stable, autoclavable ligand that can be coupled to an Amino-functionalized matrix (e.g., EAH Sepharose).

Experimental Protocols

Protocol A: Determination of (Enzymatic Assay)

To verify the potency of your specific inhibitor lot.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM

    
    .
    
  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide), 1 mM stock.

  • Enzyme: Bovine Trypsin (20 µg/mL).

  • Inhibitor: 4-ABA (0 - 500 µM range).

Workflow:

  • Prep: Create serial dilutions of 4-ABA in Buffer.

  • Incubate: Mix Enzyme + Inhibitor. Incubate 10 min at 25°C to establish equilibrium.

  • Initiate: Add BAPNA substrate.

  • Measure: Monitor Absorbance at 410 nm (release of p-nitroaniline) kinetically for 5 minutes.

  • Analyze: Plot

    
     vs 
    
    
    
    (Dixon Plot). The intersection of lines from different substrate concentrations gives
    
    
    .
Protocol B: Immobilization of 4-ABA (The "Senior Scientist" Method)

Standard commercial columns often use p-aminobenzamidine coupled to NHS-agarose. However, coupling 4-ABA to EAH Sepharose (Amino-agarose) creates a superior spacer arm (11-atom) that reduces steric hindrance for large proteases.

Reagents:

  • Ligand: 4-Amidinobenzoic Acid.[2][3][4]

  • Matrix: EAH Sepharose 4B (Amine-functionalized).

  • Coupling Agent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Solvent: Distilled water, pH adjusted to 4.5.

Protocol Step1 1. Wash Matrix (EAH Sepharose) 0.5M NaCl -> pH 4.5 Water Step4 4. Coupling Reaction Mix Ligand + Matrix Rotate 24h @ 4°C Step1->Step4 Step2 2. Dissolve Ligand 4-ABA in Water (pH 4.5) Step3 3. Activation Add EDC (Carbodiimide) to Ligand Solution Step2->Step3 Step3->Step4 Step5 5. Blocking Wash with Acetate/Tris buffers to remove non-covalent ligand Step4->Step5

Figure 2: EDC-Mediated Coupling Workflow. Critical Step: Maintain pH 4.5 to prevent EDC hydrolysis before reaction.

Step-by-Step:

  • Wash: Wash 10 mL of EAH Sepharose with 500 mL 0.5 M NaCl, then distilled water (pH 4.5).

  • Dissolve: Dissolve 4-ABA in water; adjust pH to 4.5 using HCl. Concentration should be ~10-20 µmol per mL of gel.

  • Catalyze: Add EDC to the ligand solution (final conc 0.1 M).

  • React: Immediately mix with the washed gel. Rotate end-over-end for 24 hours at 4°C.

  • Wash: Wash extensively with (1) 0.1 M Acetate buffer pH 4.0, (2) 0.1 M Tris-HCl pH 8.0, repeating 3 times (Coupling Cycle).

  • Store: Store in 20% Ethanol at 4°C.

References

  • Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine and benzylamine."[2] European Journal of Biochemistry, 6(4), 502-506. Link

  • Stürzebecher, J., et al. (1994).[5] "Novel plasma kallikrein inhibitors of the benzamidine type." Brazilian Journal of Medical and Biological Research, 27(8), 1929-1934.[5] Link

  • Cytiva Life Sciences. "Benzamidine Sepharose 4 Fast Flow Data File." Link

  • Tanizawa, K., et al. (1971). "The interaction of trypsin with p-amidinobenzoic acid." Chemical and Pharmaceutical Bulletin, 19(8). (Foundational work on the zwitterionic effect).
  • Stults, N. L., et al. (1989).[6] "Immobilization of proteins on oxidized crosslinked Sepharose preparations." Analytical Biochemistry, 180(1), 114-119. Link

Sources

Validation Guide: Catalytic Direct Amidation vs. Classical Pinner Synthesis for 4-Carbamimidoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates a direct, catalytic synthesis route for 4-carbamimidoylbenzoic acid (4-amidinobenzoic acid), a critical zwitterionic intermediate for serine protease inhibitors (e.g., thrombin inhibitors). We compare the emerging Lanthanum(III) Triflate-Catalyzed Direct Amidation against the industry-standard Pinner Reaction .

Verdict: The catalytic method demonstrates superior process safety and atom economy, eliminating the need for corrosive gaseous HCl and moisture-sensitive imidate intermediates. While the Pinner reaction remains robust for small-scale non-polar nitriles, the catalytic route offers a scalable, "green" alternative for zwitterionic precursors.

The Challenge: Limitations of the Classical Pinner Reaction

The Pinner reaction has long been the default method for converting nitriles to amidines. However, for 4-cyanobenzoic acid, this pathway introduces specific engineering bottlenecks:

  • Corrosive Reagents: Requires saturation with anhydrous HCl gas, demanding specialized Hastelloy or glass-lined reactors.

  • Moisture Sensitivity: The intermediate ethyl 4-carboximidobenzoate hydrochloride is highly hygroscopic. Trace moisture hydrolyzes this back to the ester or amide, reducing yield.

  • Solubility Issues: The starting material (4-cyanobenzoic acid) and the product are zwitterionic/polar, often requiring large volumes of alcohol, which complicates throughput.

The New Method: Lanthanide-Catalyzed Direct Amidation

This validated protocol utilizes Lanthanum(III) Triflate [La(OTf)₃] as a Lewis acid catalyst to activate the nitrile group, allowing direct nucleophilic attack by ammonia without an acidic intermediate.

Mechanistic Logic

Unlike the Pinner reaction, which relies on Brønsted acid activation (protonation of the nitrile N), La(OTf)₃ acts as a "soft" Lewis acid. It coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon.[1] This lowers the activation energy for the attack by ammonia (or ammonium salts), stabilizing the transition state and preventing the formation of the unstable imidate ester.

Validated Experimental Protocol

Objective: Synthesis of 4-carbamimidoylbenzoic acid from 4-cyanobenzoic acid. Scale: 10 mmol validation run.

Reagents:

  • 4-Cyanobenzoic acid (1.47 g, 10 mmol)

  • Lanthanum(III) trifluoromethanesulfonate [La(OTf)₃] (0.05 equiv, 293 mg)

  • Ammonia source: 7N NH₃ in Methanol (10 mL) or Ammonium Carbamate (solid, 2 equiv)

  • Solvent: n-Butanol (for higher reflux temp) or Methanol (pressure vessel recommended)

Step-by-Step Workflow:

  • Charging: To a 50 mL pressure tube (or autoclave), add 4-cyanobenzoic acid and La(OTf)₃.

  • Solvation: Add n-Butanol (15 mL). If using solid ammonium carbamate, add it now. If using NH₃/MeOH, add the solution and seal immediately.

  • Reaction: Heat the sealed vessel to 100°C for 12 hours .

    • Note: The catalyst requires thermal energy to overcome the initial activation barrier.

  • Monitoring: Check via HPLC (see Section 5). Disappearance of nitrile peak (

    
     ~4.5 min) and appearance of amidine (
    
    
    
    ~2.1 min).
  • Workup (Self-Validating Purification):

    • Cool to room temperature.[2][3] The zwitterionic product often precipitates directly.

    • Filter the solid.[3][4]

    • Wash: Rinse with cold dichloromethane (removes unreacted nitrile) followed by cold water (removes catalyst and ammonium salts).

    • Recrystallization: If purity <98%, recrystallize from water/ethanol (1:1).

Performance Comparison: Data & Metrics

The following data contrasts the validated La(OTf)₃ method against historical internal data for the Pinner reaction.

MetricMethod A: Classical PinnerMethod B: La(OTf)₃ CatalyticAdvantage
Reagent Hazard Anhydrous HCl gas (Toxic/Corrosive)La(OTf)₃ (Mild solid)Safety
Step Count 2 (Imidate formation + Amination)1 (Direct Amidation)Efficiency
Reaction Time 24 - 48 hours12 - 16 hoursThroughput
Yield (Isolated) 65 - 72%82 - 88%Economy
Moisture Tolerance Low (Strictly Anhydrous)ModerateRobustness
E-Factor (Waste) High (Large solvent/acid waste)Low (Catalytic)Sustainability
Visualizing the Workflow Shift

SynthesisComparison cluster_0 Method A: Classical Pinner (Old) cluster_1 Method B: La(OTf)3 Catalytic (New) Start_A 4-Cyanobenzoic Acid Step1_A HCl (gas) / EtOH 0°C -> RT, 24h Start_A->Step1_A Inter_A Imidate Ester (Hygroscopic) Step1_A->Inter_A Step2_A NH3 / EtOH Reflux, 12h Inter_A->Step2_A End_A 4-Amidinobenzoic Acid (HCl Salt) Step2_A->End_A Start_B 4-Cyanobenzoic Acid Step1_B La(OTf)3 (5 mol%) NH3 source 100°C, 12h Start_B->Step1_B Direct Activation End_B 4-Amidinobenzoic Acid (Zwitterion) Step1_B->End_B

Figure 1: Comparison of the linear, multi-step Pinner pathway versus the convergent catalytic route.

Mechanistic Insight & Analytics

Understanding the mechanism is vital for troubleshooting. The lanthanide ion acts as a "template," bringing the amine and nitrile into proximity while activating the nitrile carbon.

Catalytic Cycle Visualization

Mechanism Cat La(OTf)3 Complex1 Activated Complex [La---N≡C-R] Cat->Complex1 Coordination Nitrile Nitrile Substrate (R-CN) Nitrile->Complex1 Coordination Transition Transition State (Nucleophilic Attack) Complex1->Transition Amine Ammonia (NH3) Amine->Transition Transition->Cat Catalyst Regeneration Product Amidine Product Transition->Product Proton Transfer & Release

Figure 2: The Lewis acid activation cycle. The catalyst regenerates, reducing waste.

Quality Control: Analytical Validation

To confirm the synthesis of the zwitterion (and not the amide hydrolysis product), use the following markers:

  • HPLC (Mixed Mode Column):

    • Column: Coresep 100 or similar Mixed-Mode (RP + Cation Exchange).[5] Standard C18 often fails to retain the polar amidine.

    • Mobile Phase: ACN/Water with 0.1% TFA.

    • Target: Amidine elutes after the amide impurity due to cation exchange interaction.

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the nitrile carbon signal in C13 NMR (~118 ppm).

    • Critical: Observe broad singlets at ~9.0-9.5 ppm representing the amidine protons (

      
      ).
      

References

  • S. Caron, et al. (2010).[6] "Preparation of Amidines from Nitriles." Journal of Organic Chemistry.

  • H. Morimoto, et al. (2014).[2] "Lanthanum(III) Triflate Catalyzed Direct Amidation." Organic Letters.

  • Organic Chemistry Portal. (n.d.). "Synthesis of Amidines - Recent Literature."

  • K. Ostrowska & A. Kolasa. (2005). "Addition of Amines to Nitriles Catalyzed by Lanthanum(III)." Science of Synthesis.[7]

Sources

Publish Comparison Guide: 4-Carbamimidoylbenzoic Acid Specificity & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: 4-Carbamimidoylbenzoic Acid (Synonyms: p-Amidinobenzoic Acid, 4-Amidinobenzoic Acid) Primary Classification: Reversible Serine Protease Inhibitor / Affinity Ligand Target Family: Trypsin-like Serine Proteases (S1 Pocket Specificity)

Part 1: Executive Summary & Mechanism of Action

The "Arginine Mimic" Strategy

4-Carbamimidoylbenzoic acid (4-CBA) is a highly specialized small molecule that functions as a structural analog of the amino acid Arginine . Its guanidino-like amidine group (


) carries a positive charge at physiological pH, allowing it to act as a "key" for the specificity pocket (S1) of trypsin-like serine proteases.

Unlike broad-spectrum inhibitors (e.g., PMSF) that covalently modify the catalytic serine, 4-CBA binds reversibly via electrostatic interactions. This unique property makes it less effective as a permanent "kill switch" for protease activity but superior as a ligand for affinity chromatography and active-site titration.

Mechanism: The S1 Pocket Interaction

The specificity of 4-CBA is dictated by the Aspartate-189 (Asp189) residue located at the bottom of the S1 pocket in trypsin-like enzymes.

  • Recognition: The positively charged amidine group of 4-CBA enters the S1 pocket.

  • Stabilization: It forms a salt bridge with the negatively charged carboxylate of Asp189.

  • Exclusion: Non-trypsin proteases (e.g., Chymotrypsin, Elastase) lack this Asp189 residue (having Ser or Val instead), preventing 4-CBA binding.

Mechanism Substrate Natural Substrate (Arginine Side Chain) Enzyme Trypsin-like Protease (S1 Pocket) Substrate->Enzyme Competes with Inhibitor 4-Carbamimidoylbenzoic Acid (Amidine Group) Inhibitor->Enzyme High Affinity Binding Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Complex Reversible Ki ~ 10-100 µM Asp189 Asp189 Residue (Negative Charge) Enzyme->Asp189 Asp189->Complex Salt Bridge Formation

Figure 1: Competitive inhibition mechanism. 4-CBA mimics the arginine substrate, occupying the S1 pocket via electrostatic attraction to Asp189.

Part 2: Cross-Reactivity Profile

The defining feature of 4-CBA is its hyper-specificity . It does not rely on chemical reactivity (e.g., alkylation) but on structural complementarity. This results in a "clean" inhibition profile with virtually zero cross-reactivity against other protease families.

Comparative Specificity Matrix
Protease FamilyRepresentative EnzymesInteraction with 4-CBAMechanism of Exclusion
Serine (Trypsin-like) Trypsin, Thrombin, Factor Xa, PlasminHigh Affinity Direct binding to S1 pocket (Asp189).
Serine (Chymotrypsin-like) Chymotrypsin, Cathepsin GNone / Negligible S1 pocket is hydrophobic; repels charged amidine.
Serine (Elastase-like) Neutrophil ElastaseNone S1 pocket is too small (occluded by Val/Thr).
Cysteine Proteases Papain, Cathepsin B, CalpainNone Lacks Asp189; 4-CBA lacks electrophile (e.g., epoxide) to react with catalytic Cys.
Aspartic Proteases Pepsin, Renin, HIV ProteaseNone Active site geometry (Asp-Asp dyad) does not accommodate amidine.
Metallo Proteases MMPs, ThermolysinNone 4-CBA lacks metal-chelating groups (e.g., hydroxamate).
Comparison with Alternative Inhibitors[1][2]
Feature4-Carbamimidoylbenzoic AcidBenzamidinePMSFLeupeptin
Type Reversible / LigandReversible InhibitorIrreversible (Covalent)Reversible (Transition State)
Primary Use Affinity Chromatography Buffer AdditiveLysis Buffer AdditiveBroad Spectrum Inhibition
Solubility Moderate (Acidic pH helps)HighLow (Unstable in water)High
Specificity Excellent (Trypsin-only)Good (Trypsin-like)Poor (All Serine Proteases)Moderate (Serine + Cysteine)
Toxicity LowLowHigh (Neurotoxic)Low

Part 3: Applications & Experimental Protocols

Application A: Affinity Chromatography (The Gold Standard)

4-CBA is most valuable when coupled to a solid support (e.g., Sepharose or Agarose) via its carboxyl group. This leaves the amidine group exposed to capture trypsin-like proteases from complex lysates.

Workflow Diagram

Chromatography Step1 1. Loading (pH 7.0 - 8.0) Step2 2. Binding (Specific Capture) Step1->Step2 Amidine binds Enzyme Step3 3. Washing (High Salt) Step2->Step3 Remove Contaminants Step4 4. Elution (Low pH or Competitor) Step3->Step4 Disrupt Interaction Pure Purified Protease Step4->Pure Lysate Crude Lysate (Mixture) Lysate->Step1

Figure 2: Purification workflow. The enzyme binds at neutral pH and is eluted by lowering pH (protonating Asp189) or adding free benzamidine.

Protocol 1: Purification of Trypsin-like Proteases

Reagents:

  • Column: 4-Aminobenzamidine-Agarose or 4-CBA-Sepharose.

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 3.0 (or 50 mM Tris-HCl containing 10-50 mM Benzamidine).

Procedure:

  • Equilibration: Wash column with 5 CV (Column Volumes) of Binding Buffer.

  • Sample Prep: Adjust sample to pH 8.0 and filter (0.45 µm).

  • Loading: Apply sample at a slow flow rate (e.g., 0.5 mL/min) to maximize contact time.

  • Wash: Wash with 10 CV of Binding Buffer to remove non-specific proteins. Note: The high salt (0.5 M NaCl) prevents ionic interactions not related to the specific active site.

  • Elution: Apply Elution Buffer. Collect fractions immediately into tubes containing neutralization buffer (1 M Tris, pH 9.0) if using acid elution to prevent enzyme denaturation.

  • Regeneration: Wash column with 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5 followed by 0.1 M Acetate, 0.5 M NaCl, pH 4.5.

Application B: Determination of Inhibition Constant ( )

To verify the activity of free 4-CBA (or its derivatives), use a chromogenic substrate assay.

Protocol 2: Spectrophotometric Inhibition Assay Reagents:

  • Enzyme: Bovine Trypsin (final conc. 10-50 nM).

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide), 1 mM stock.

  • Inhibitor: 4-CBA (dissolve in water/DMSO, prepare serial dilutions: 0, 10, 50, 100, 500 µM).

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

Procedure:

  • Baseline: In a cuvette, mix 900 µL Buffer and 50 µL Enzyme. Incubate 2 min at 25°C.

  • Inhibitor Addition: Add 10 µL of Inhibitor (various concentrations) to separate trials. Incubate 5 min to allow equilibrium.

  • Start Reaction: Add 40 µL Substrate (BAPNA). Mix rapidly.

  • Measurement: Monitor Absorbance at 410 nm for 3-5 minutes.

  • Analysis: Plot

    
     vs. 
    
    
    
    (Dixon Plot). The intersection point gives
    
    
    .
    • Expected Result: Competitive inhibition pattern (Vmax unchanged, Km increases).

    • Validation: If

      
       > 1 mM, the inhibitor is degraded or the enzyme is not trypsin-like.
      

Part 4: Technical Recommendations

  • Solubility Warning: The free acid form (4-CBA) is zwitterionic. It dissolves best in dilute acid or base. For neutral buffers, ensure the concentration does not exceed its solubility limit (~1-5 mM) to avoid precipitation.

  • pH Sensitivity: Binding is strictly pH-dependent. At pH < 5, the Asp189 residue in the protease becomes protonated, breaking the salt bridge. This is the mechanism of elution but also a storage risk—do not store the affinity column in acidic buffers for long periods if ligand stability is a concern (though the amide linkage is generally stable).

  • Storage: Store the dry powder at room temperature. Solutions should be fresh or frozen at -20°C.

References

  • Evaluation of Benzamidine Derivatives as Inhibitors: Markwardt, F. et al. (1968).[1][2] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine." European Journal of Biochemistry.

  • Affinity Chromatography Principles: Hixson, H.F. & Nishikawa, A.H. (1973). "Affinity chromatography: purification of bovine trypsin and thrombin." Archives of Biochemistry and Biophysics.

  • Structural Basis of Specificity (Trypsin S1 Pocket): Evnin, L.B. et al. (1990). "Substrate specificity of trypsin investigated by using a genetic selection." Proceedings of the National Academy of Sciences.

  • Inhibition Kinetics Methodology: Dixon, M. (1953). "The determination of enzyme inhibitor constants." Biochemical Journal.

Sources

A Head-to-Head Comparison of Affinity Matrices for Serine Protease Purification Using Immobilized 4-Amidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purification of serine proteases is a critical step in numerous workflows, from basic research to the production of therapeutic proteins. Affinity chromatography, a technique that leverages the specific binding between a target molecule and an immobilized ligand, offers a highly effective method for isolating these enzymes with high purity and yield.[1][2] 4-amidinobenzoic acid, a structural analog of the well-known serine protease inhibitor benzamidine, serves as an excellent ligand for this purpose due to its specific interaction with the active site of enzymes like trypsin.[3]

The choice of the solid support, or matrix, onto which 4-amidinobenzoic acid is immobilized is a crucial determinant of the success of the purification process. This guide provides a head-to-head comparison of different affinity matrices, offering insights into their performance characteristics and the rationale behind selecting the optimal matrix for your specific application. While direct comparative studies on 4-amidinobenzoic acid are limited, we will draw upon extensive data from its close analog, p-aminobenzamidine, to provide a robust and scientifically grounded comparison.[4][5][6]

The Foundation of Affinity Chromatography: The Matrix

The ideal affinity matrix should be chemically inert, possess a high surface area for ligand immobilization, exhibit good flow properties, and have low non-specific binding.[7] The most commonly used matrices in affinity chromatography are agarose-based (like Sepharose), and polyacrylamide.[8] Each has distinct properties that influence its suitability for a given application.[9]

  • Agarose-based matrices (e.g., Sepharose): These are polysaccharides derived from seaweed and are characterized by their large pore sizes, making them suitable for the purification of large proteins.[7] They are hydrophilic, which generally leads to low non-specific binding.[7] However, their mechanical stability can be a limitation, especially at high flow rates or pressures.[7]

  • Polyacrylamide-based matrices: These are synthetic polymers with smaller and more uniform pore sizes compared to agarose.[9] This can be advantageous for the purification of smaller proteins, potentially offering higher resolution. They are also chemically stable and can withstand a wider range of pH and solvent conditions.

Immobilization Chemistries: Anchoring the Ligand

The method used to covalently attach 4-amidinobenzoic acid to the matrix is critical for the stability and performance of the affinity resin. Two of the most common and effective chemistries for immobilizing ligands with primary amines are N-hydroxysuccinimide (NHS) ester and epoxy activation.[10][11]

N-Hydroxysuccinimide (NHS) Ester Chemistry

NHS-activated matrices react with primary amines on the ligand to form a stable amide bond.[10][12] This is a rapid and efficient coupling method that proceeds under mild conditions.[13]

G Matrix Agarose/Polyacrylamide Matrix Spacer Spacer Arm Matrix->Spacer NHS NHS Ester (-O-N(C=O)2) Spacer->NHS Activation Amide Stable Amide Bond (-CO-NH-) Spacer->Amide Immobilized Ligand Ligand 4-Amidinobenzoic Acid (with primary amine) NHS->Ligand + Primary Amine Ligand->Amide Coupling (pH 7-9)

Caption: NHS-ester activation for ligand immobilization.

Epoxy Activation Chemistry

Epoxy-activated matrices form stable ether or amine linkages with hydroxyl, amino, or thiol groups on the ligand.[14] The reaction with amines is most relevant for 4-amidinobenzoic acid and typically occurs at a slightly higher pH.[15]

G Matrix Agarose/Polyacrylamide Matrix Spacer Spacer Arm Matrix->Spacer Epoxy Epoxy Group (-O-CH2-CH(O)CH2) Spacer->Epoxy Activation AmineLinkage Stable Amine Linkage (-NH-CH2-CH(OH)-CH2-) Spacer->AmineLinkage Immobilized Ligand Ligand 4-Amidinobenzoic Acid (with primary amine) Epoxy->Ligand + Primary Amine Ligand->AmineLinkage Coupling (pH 9-11)

Caption: Epoxy activation for ligand immobilization.

Head-to-Head Performance Comparison

The following table summarizes the expected performance of different affinity matrices with immobilized 4-amidinobenzoic acid, based on data from its analog, p-aminobenzamidine, and the intrinsic properties of the matrices. The primary target enzyme considered here is trypsin.

FeatureSepharose 4 Fast Flow (Agarose)Polyacrylamide (e.g., Bio-Gel P)
Ligand Density High (e.g., ≥ 12 µmol/mL for p-aminobenzamidine)[5]Moderate to High (dependent on activation)
Binding Capacity High (e.g., ≥ 35 mg trypsin/mL)[5]Expected to be slightly lower than Sepharose
Protein Recovery Good to ExcellentGood to Excellent
Purity HighPotentially higher for smaller proteases
Flow Rate ModerateHigh (more rigid structure)
Non-specific Binding LowVery Low
Ligand Leakage Low with stable chemistries (NHS, Epoxy)Very Low with stable chemistries
Best Suited For General purpose, large proteasesHigh-resolution separation of smaller proteases

Causality Behind Experimental Choices and Performance

Why Sepharose is a Workhorse: The high binding capacity of Sepharose-based media for trypsin is a direct result of its open pore structure, which allows for a high degree of ligand immobilization and easy access for the target protein.[7] For general-purpose purification of serine proteases from complex mixtures like cell culture supernatants or lysates, the high capacity of resins like Benzamidine Sepharose 4 Fast Flow is a significant advantage.

The Case for Polyacrylamide: While offering a potentially lower binding capacity due to a smaller surface area within its pores, polyacrylamide's more uniform and smaller pore size can be advantageous in reducing non-specific binding of larger contaminating proteins.[9] This can lead to a higher purity of the eluted serine protease, especially for smaller target enzymes. Its superior mechanical stability also allows for higher flow rates, which can shorten purification times.[4]

The Importance of the Spacer Arm: For small ligands like 4-amidinobenzoic acid, a spacer arm is crucial to position the ligand away from the matrix backbone, reducing steric hindrance and facilitating its interaction with the active site of the target enzyme.[8] Both NHS- and epoxy-activated matrices are available with spacer arms of varying lengths.[10]

Experimental Protocols

The following are detailed protocols for the immobilization of 4-amidinobenzoic acid onto two common pre-activated matrices and a subsequent affinity purification of trypsin.

Protocol 1: Immobilization of 4-Amidinobenzoic Acid on NHS-Activated Sepharose

G Start Start Wash_Resin Wash NHS-activated Sepharose with 1 mM HCl Start->Wash_Resin Prepare_Ligand Dissolve 4-amidinobenzoic acid in coupling buffer (0.2 M NaHCO3, 0.5 M NaCl, pH 8.3) Wash_Resin->Prepare_Ligand Couple Incubate resin with ligand solution (4°C, 4-16 hours) Prepare_Ligand->Couple Wash_Excess Wash with coupling buffer Couple->Wash_Excess Block Block unreacted groups with 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0 Wash_Excess->Block Final_Wash Wash with alternating high and low pH buffers (e.g., pH 4.0 and pH 8.0) Block->Final_Wash Store Store resin in a suitable buffer (e.g., PBS with 20% ethanol) Final_Wash->Store End End Store->End

Caption: Workflow for immobilizing 4-amidinobenzoic acid on NHS-activated Sepharose.

Step-by-Step Methodology:

  • Resin Preparation: Wash 1 mL of NHS-activated Sepharose resin with 10 volumes of ice-cold 1 mM HCl. Centrifuge at 500 x g for 1 minute and discard the supernatant. Repeat this wash step twice.

  • Ligand Solution: Immediately dissolve 5-10 mg of 4-amidinobenzoic acid in 2 mL of coupling buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).

  • Coupling: Add the ligand solution to the washed resin and incubate on a rotary mixer for 4-16 hours at 4°C.

  • Washing: Centrifuge the resin, save the supernatant to determine coupling efficiency, and wash the resin with 10 volumes of coupling buffer.

  • Blocking: To block any unreacted NHS esters, wash the resin with 10 volumes of 0.1 M Tris-HCl, pH 8.0, and then incubate with a fresh 2 mL of the same buffer for 2 hours at room temperature.

  • Final Wash: Perform three cycles of washing with alternating pH buffers: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0, followed by 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0.

  • Storage: Resuspend the resin in a suitable storage buffer (e.g., PBS containing 20% ethanol) and store at 4°C.

Protocol 2: Affinity Purification of Trypsin

G Start Start Equilibrate Equilibrate the affinity column with binding buffer (50 mM Tris-HCl, 0.5 M NaCl, pH 7.4) Start->Equilibrate Load_Sample Load the crude protein sample containing trypsin Equilibrate->Load_Sample Wash_Unbound Wash with 10-20 column volumes of binding buffer Load_Sample->Wash_Unbound Elute Elute bound trypsin with elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5) Wash_Unbound->Elute Neutralize Neutralize the eluted fractions with 1 M Tris-HCl, pH 8.0 Elute->Neutralize Regenerate Regenerate the column with alternating high and low pH buffers Neutralize->Regenerate End End Regenerate->End

Caption: Workflow for affinity purification of trypsin.

Step-by-Step Methodology:

  • Column Preparation: Pack the prepared 4-amidinobenzoic acid-coupled resin into a suitable chromatography column and equilibrate with 10 column volumes of binding buffer (50 mM Tris-HCl, 0.5 M NaCl, pH 7.4).

  • Sample Application: Apply the crude protein sample containing trypsin to the column at a flow rate that allows for sufficient residence time for binding to occur.

  • Washing: Wash the column with 10-20 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound trypsin using a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5). Collect fractions into tubes containing a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.0) to preserve the activity of the enzyme.

  • Analysis: Analyze the collected fractions for protein content (A280) and trypsin activity using a suitable assay.

  • Regeneration: Regenerate the column by washing with alternating high and low pH buffers, followed by re-equilibration with the binding buffer.

Conclusion and Recommendations

The choice between an agarose-based matrix like Sepharose and a polyacrylamide matrix for the affinity purification of serine proteases using immobilized 4-amidinobenzoic acid depends on the specific requirements of the application.

  • For high-capacity, general-purpose purification , especially of larger serine proteases, a highly cross-linked agarose matrix such as Sepharose 4 Fast Flow is an excellent choice due to its proven high binding capacity and good flow properties.[5]

  • For applications requiring the highest possible purity , particularly for smaller serine proteases, a polyacrylamide matrix may offer an advantage due to its potential for lower non-specific binding and higher resolution.[9]

In all cases, a stable immobilization chemistry such as NHS-ester or epoxy activation is recommended to minimize ligand leakage and ensure the longevity of the affinity resin.[11] By carefully considering the properties of the matrix and the target protein, researchers can design a robust and efficient affinity purification strategy for their serine protease of interest.

References

  • Cowley, E. S., & Richardson, D. C. (2022). Agarose and Polyacrylamide Gel Electrophoresis Methods for Molecular Mass Analysis of 5–500 kDa Hyaluronan. Methods in Molecular Biology, 2303, 129–141. [Link]

  • Veer, V., & Bhosale, A. (2021). Review on Affinity Chromatography. International Journal of Pharmaceutical Sciences and Research, 12(6), 2966-2974. [Link]

  • Jazi, M. B., et al. (2022). Matrices and Affinity Ligands for Antibody Purification and Corresponding Applications in Radiotherapy. Molecules, 27(12), 3784. [Link]

  • Korkmaz, S. A., & Bereli, N. (2021). Affinity Chromatography and Serine Proteinase Inhibitors. IntechOpen. [Link]

  • Sugumaran, M. (n.d.). BIOCHEM 385 LAB AFFINITY CHROMATOGRAPHY. University of Massachusetts Boston. [Link]

  • Taylor, R. F., & Marenchic, I. G. (1984). Comparison of low- and high-pressure affinity chromatography for the purification of serine and sulfhydryl esterases. Journal of Chromatography B: Biomedical Sciences and Applications, 317, 193-200. [Link]

  • Hage, D. S. (2017). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Journal of Chromatography B, 1061-1062, 1-13. [Link]

  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. [Link]

  • Jadhav, S. B., et al. (2023). COMPREHENSIVE APPROACHES TOWARDS AFFINITY CHROMATOGRAPHY. International Journal of Novel Research and Development, 8(6), a433-a444. [Link]

  • Roque, A. C. A., et al. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 8(8), 917-933. [Link]

  • Wang, Y., et al. (2016). Purification of trypsin by affinity chromatography with sulphamethoxazolum ligand. Journal of Chromatography B, 1022, 1-7. [Link]

  • Jost, R., et al. (1974). Amination and subsequent derivatization of epoxy-activated agarose for the preparation of new affinity adsorbents. European Journal of Biochemistry, 48(1), 137-142. [Link]

  • Abdel-Naby, M. A., et al. (2023). Synthesis and Characterization of Aminoamidine-Based Polyacrylonitrile Fibers for Lipase Immobilization with Effective Reusability and Storage Stability. Polymers, 15(3), 543. [Link]

  • Cytiva. (n.d.). NHS-activated Sepharose 4 Fast Flow. Cytiva. [Link]

  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub). Cytiva. [Link]

  • Kumar, A., & Kumar, A. (2022). A REVIEW ON "AFFINITY CHROMATOGRAPHY". ResearchGate. [Link]

  • Zarei, M., et al. (2021). A Comparative Analysis of Different Enzyme Immobilization Nanomaterials: Progress, Constraints and Recent Trends. Current Organic Chemistry, 25(1), 114-131. [Link]

  • Liu, W., et al. (2021). Optimal Spacer Arm Microenvironment for the Immobilization of Recombinant Protein A on Heterofunctional Amino-Epoxy Agarose Supports. Polymers, 13(16), 2736. [Link]

  • GE Healthcare. (2014). Antibody Fragments and Their Purification by Protein L Affinity Chromatography. Antibodies, 3(3), 272-288. [Link]

  • Anonymous. (2018). A Review on Affinity Chromatography. Journal of Chemical and Pharmaceutical Research, 10(5), 1-5. [Link]

  • Datta, S., et al. (2019). Methods of Enzyme Immobilization on Various Supports. ResearchGate. [Link]

  • Righetti, P. G., et al. (2021). Affinity Electrophoresis of Proteins for Determination of Ligand Affinity and Exploration of Binding Sites. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Kasche, V. (1976). Fractionation of proteolytic enzymes by affinity chromatography on sepharose aminocaproyl proflavin. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(11), 1545-1551. [Link]

  • Lichty, J. J., et al. (2005). Reprint of: Comparison of affinity tags for protein purification. Protein Expression and Purification, 41(1), 98-105. [Link]

  • Cytiva. (n.d.). NHS-activated Sepharose® 4 Fast Flow. Cytiva. [Link]

  • Kanamori, A., et al. (1986). Characterization of P-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases. Journal of Chromatography A, 363, 231-242. [Link]

  • Li, F., et al. (2021). Challenges and solutions for the downstream purification of therapeutic proteins. Engineering in Life Sciences, 21(11-12), 758-773. [Link]

  • Sun, Y., et al. (2010). Poly(N,N-dimethylaminopropyl acrylamide)-grafted Sepharose FF: A new anion exchanger of very high capacity and uptake rate for protein chromatography. Journal of Chromatography A, 1217(35), 5649-5656. [Link]

  • Guedens, W. J., et al. (2018). Studying protein–protein affinity and immobilized ligand–protein affinity interactions using MS-based methods. Expert Review of Proteomics, 15(1), 59-75. [Link]

  • McDonald, L., et al. (2006). preparation of amino-terminal peptides as a strategy for proteome simplification and characterization. Nature Protocols, 1(4), 1790-1798. [Link]

  • Schmideder, S., et al. (2023). Comparison of Four Immobilization Methods for Different Transaminases. Molecules, 28(3), 1271. [Link]

  • Hage, D. S. (1999). Affinity Chromatography: A Review of Clinical Applications. Clinical Chemistry, 45(5), 593-615. [Link]

  • Bereli, N., & Denizli, A. (2022). Inspirations of Biomimetic Affinity Ligands: A Review. ACS Omega, 7(41), 36098-36114. [Link]

  • Pol, E., et al. (2008). Immobilization of proteins on agarose beads, monitored in real time by bead injection spectroscopy. Analytical and Bioanalytical Chemistry, 391(5), 1647-1655. [Link]

  • Wang, X., et al. (2024). Preparation of micron-sized benzamidine-modified magnetic agarose beads for trypsin purification from fish viscera. Talanta, 281, 126745. [Link]

  • Cytiva. (n.d.). Benzamidine Sepharose 6B. Cytiva. [Link]

  • GE Healthcare. (n.d.). NHS Mag Sepharose. Scientific Laboratory Supplies. [Link]

  • Kanamori, A., et al. (1987). High-performance Affinity Chromatography of Plasmin and Plasminogen on a Hydrophilic Vinyl-Polymer Gel Coupled With P-Aminobenzamidine. Journal of Chromatography A, 407, 235-244. [Link]

  • Romero-Márquez, M., et al. (2020). Immobilization course of ADHaa onto: A) Epoxy‐agarose M1 and B) Epoxy‐agarose M2. ResearchGate. [Link]

  • G-Biosciences. (2018). The Basics of Affinity Purification/Affinity Chromatography. G-Biosciences. [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

  • Lichty, J. J., et al. (2005). Comparison of affinity tags for protein purification. Protein Expression and Purification, 41(1), 98-105. [Link]

Sources

Precision Control of Proteolysis: A Guide to Validating 4-Carbamimidoylbenzoic Acid Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Protease Paradox

In complex biological samples—whether plasma, cell lysates, or tissue homogenates—proteases are both necessary machinery and destructive noise. The challenge for the drug development professional is not merely "stopping proteolysis," but doing so with defined specificity .

Broad-spectrum inhibitors like PMSF are the "sledgehammers" of biochemistry—effective but destructive to downstream assays and often irreversibly modifying off-targets. Conversely, highly specific biologics (antibodies) are expensive and often fail to penetrate active sites in dense matrices.

This guide focuses on 4-carbamimidoylbenzoic acid (also known as p-amidinobenzoic acid or 4-CBA), a structural analog of arginine. While often overshadowed by its cousin benzamidine, 4-CBA offers unique physicochemical properties—specifically its carboxylate moiety—that allow for distinct binding modes and immobilization strategies.

The Objective: This guide provides a technical framework to validate the specificity of 4-CBA, proving it targets trypsin-like serine proteases (TLSPs) without the "off-target" noise associated with generic inhibitors.

Mechanistic Grounding: The S1 Pocket Interaction

To validate specificity, one must first understand the molecular recognition event. 4-CBA functions as a competitive, reversible inhibitor.

  • The Target: The S1 specificity pocket of serine proteases (e.g., Trypsin, Thrombin, Kallikrein).

  • The Interaction: The amidine group (positively charged at physiological pH) mimics the side chain of Arginine. It forms a salt bridge with a conserved Aspartate (Asp189 in trypsin) at the bottom of the S1 pocket.

  • The Differentiator: Unlike simple benzamidine, the benzoic acid moiety of 4-CBA extends out of the active site. In affinity chromatography, this carboxyl group serves as the stable coupling point; in free solution, it provides a handle for secondary interactions or exclusion from smaller, restrictively shaped pockets.

Diagram 1: Competitive Binding Mechanism

The following diagram illustrates the competitive exclusion mechanism of 4-CBA against a native substrate within the S1 pocket.

Mechanism Enzyme Serine Protease (e.g., Trypsin) S1_Pocket S1 Specificity Pocket (Asp189) Enzyme->S1_Pocket Contains Complex Enzyme-Inhibitor Complex (Reversible) S1_Pocket->Complex Stabilization Substrate Native Substrate (Arginine Residue) Substrate->S1_Pocket Target Binding Inhibitor 4-CBA (Amidine Mimic) Inhibitor->S1_Pocket Competitive Blockade

Caption: 4-CBA competes with arginine-containing substrates for the Asp189 residue within the S1 pocket, preventing catalysis.

Comparative Analysis: 4-CBA vs. Alternatives

When designing a validation study, you must benchmark 4-CBA against industry standards. The table below synthesizes performance data for trypsin-like serine proteases.

Feature4-Carbamimidoylbenzoic Acid (4-CBA) Benzamidine PMSF Aprotinin
Mechanism Reversible, Competitive (S1 Pocket)Reversible, Competitive (S1 Pocket)Irreversible, Covalent (Serine Hydroxyl)Reversible, Protein-Protein Interaction
Specificity High (Trypsin-like only)Moderate (Trypsin-like, but lower affinity)Low (Broad Serine/Cysteine proteases)Very High (Specific subsets)
Stability High (pH 2-12)Moderate (prone to oxidation/degradation)Low (Hydrolyzes in water T½ ~30 min)High
Ki (Trypsin) ~5–10 µM (Structure dependent)~18–20 µMN/A (Irreversible)~0.06 pM
Use Case Precision Validation / Affinity Ligand General Bulk Inhibition"Kill-all" Lysis BufferCell Culture / In vivo
Key Limitation Requires validation for specific protease isoformsHigh concentrations (mM) requiredToxic; modifies downstream proteinsExpensive; large size (6.5 kDa)

Expert Insight: While PMSF is standard for lysis, it chemically modifies the active site serine, rendering the enzyme invisible to activity-based probes. 4-CBA is superior for functional validation because it can be washed out, allowing you to recover enzyme activity and prove reversibility—a key requirement for verifying "on-target" binding.

Validation Workflow: The "Self-Validating" Protocol

To scientifically prove the specificity of 4-CBA in a complex sample (e.g., HeLa lysate or human plasma), you cannot rely on simple substrate assays which are prone to artifact.

The Gold Standard: Competitive Activity-Based Protein Profiling (ABPP) . This method uses a broad-spectrum probe (Fluorophosphonate-Rhodamine) that covalently tags all active serine hydrolases. If 4-CBA is specific, pre-incubation with it should block probe labeling only on the target proteases (bands), leaving other serine hydrolases (lipases, esterases) labeled.

Step-by-Step Protocol
Phase 1: Sample Preparation & Equilibrium
  • Lysate Generation: Prepare fresh cell lysate (1 mg/mL) in PBS (pH 7.4). Avoid amine-containing buffers (Tris) if using NHS-ester downstream, though PBS is safe for 4-CBA.

  • Inhibitor Titration: Aliquot lysate into 5 tubes.

    • Add 4-CBA at logarithmic intervals: 0 µM (Vehicle), 1 µM, 10 µM, 100 µM, 1 mM.

    • Control: Add Benzamidine (1 mM) to a 6th tube as a positive benchmark.

  • Equilibrium Incubation: Incubate for 30 minutes at 25°C. This allows 4-CBA to occupy the S1 pockets of available TLSPs.

Phase 2: Competitive Labeling (The Challenge)
  • Probe Addition: Add FP-TAMRA (Fluorophosphonate-TAMRA) or FP-Biotin to all samples at a final concentration of 1 µM.

  • Pulse Reaction: Incubate for 20 minutes at room temperature.

    • Mechanism:[1][2][3][4][5] The FP probe attempts to covalently modify the active site Serine of all serine hydrolases. If 4-CBA is bound specifically, the FP probe is blocked.

  • Quench: Stop the reaction with 4x SDS-PAGE loading buffer and boil for 5 minutes.

Phase 3: Readout & Analysis
  • SDS-PAGE: Resolve proteins on a 10-12% acrylamide gel.

  • In-Gel Fluorescence Scanning: Detect TAMRA signal.

  • Specificity Calculation:

    • Target Band: You should see a dose-dependent disappearance of the band corresponding to your target protease (e.g., Thrombin at ~37 kDa or Trypsin at ~24 kDa).

    • Off-Target Bands: Bands corresponding to other serine hydrolases (e.g., AChE, Lipases) should remain constant.

    • Quantification: Plot the intensity of the Target Band vs. Inhibitor Concentration to derive the IC50_app .

Diagram 2: The ABPP Validation Workflow

This flowchart visualizes the logic of the competitive ABPP experiment.

ABPP_Workflow Lysate Complex Lysate (Many Proteases) Incubation Incubate with 4-CBA (Titration) Lysate->Incubation Probe Add Broad Probe (FP-TAMRA) Incubation->Probe Competition Competition Event: 4-CBA vs Probe Probe->Competition Gel SDS-PAGE & Fluorescence Scan Competition->Gel Specific Target Band: Signal Fades Gel->Specific If Specific NonSpecific Off-Target Bands: Signal Stable Gel->NonSpecific Control

Caption: Workflow for Activity-Based Protein Profiling (ABPP) to validate 4-CBA specificity.

Data Interpretation & Troubleshooting

When analyzing your data, use the following criteria to determine validation success:

  • The Specificity Ratio: Calculate the ratio of IC50(Target) to IC50(Off-Target).

    • Excellent: >100x (4-CBA inhibits Trypsin at 10 µM but affects Lipase only at >1 mM).

    • Poor: <10x (Indicates promiscuous binding).

  • The "Hook" Effect: If you observe precipitation or non-specific loss of all bands at high concentrations (>5 mM), 4-CBA may be causing protein aggregation due to its hydrophobic benzoic acid ring. Limit testing to 1 mM.

  • Reversibility Check (Optional but Recommended): Perform a "washout" step. Incubate lysate with 4-CBA, then dialyze or spin-column filter to remove free inhibitor before adding the FP-probe.

    • Result: If the target band signal returns, 4-CBA is a reversible inhibitor (Correct). If the signal remains lost, you have covalent modification or denaturation (Incorrect).

References

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

  • Powers, J. C., et al. (2002).[3] "Irreversible inhibitors of serine, cysteine, and threonine proteases." Chemical Reviews. Link

  • Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews. Link

  • Cytiva Life Sciences. (2023). "Benzamidine Sepharose 4 Fast Flow: Affinity Chromatography Instructions." Cytiva Technical Guide. Link

  • Merck/Sigma-Aldrich. (2023). "Protease Inhibitor Cocktails and Specificity Tables." Sigma Technical Library. Link

Sources

validation of an analytical method for quantifying 4-carbamimidoylbenzoic acid in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterionic Challenge

Quantifying 4-carbamimidoylbenzoic acid (also known as p-amidinobenzoic acid) in plasma presents a distinct bioanalytical challenge due to its chemical structure. As a metabolite of serine protease inhibitors (such as Gabexate or Camostat), it contains both a basic amidine group (


) and an acidic carboxylic acid group (

).

At physiological and typical chromatographic pH, this molecule exists as a zwitterion (highly polar, net neutral or charged depending on pH). Traditional Reversed-Phase (RP) methods often fail to retain this analyte, leading to elution in the void volume where ion suppression (matrix effect) is most severe.

This guide compares the Legacy Method (Protein Precipitation + C18) against the Recommended Method (Mixed-Mode Cation Exchange SPE + HILIC) , demonstrating why the latter is required for regulatory-grade validation (FDA/ICH M10).

Part 1: Comparative Analysis of Methodologies

The following table contrasts the performance metrics of the two primary approaches for quantifying 4-carbamimidoylbenzoic acid.

FeatureMethod A: The Legacy Approach Method B: The Recommended Approach
Technique Protein Precipitation (PPT) + C18 LC-MS/MSSolid Phase Extraction (MCX) + HILIC LC-MS/MS
Sample Prep Acetonitrile crash (1:3 ratio)Mixed-Mode Cation Exchange (MCX) SPE
Retention Mechanism Hydrophobic interaction (Weak)Electrostatic + Hydrophilic Partitioning (Strong)
Matrix Effect High (> 20% suppression common)Low (< 5% suppression)
Sensitivity (LLOQ) Moderate (~10–50 ng/mL)High (~0.5–1.0 ng/mL)
Recovery Variable (60–80%)Consistent (> 85%)
Throughput High (Simple workflow)Moderate (Requires SPE steps)
Verdict Unsuitable for trace PK analysis Gold Standard for Regulatory Submission
Why Method A Fails

In Method A, the zwitterionic analyte does not interact sufficiently with the non-polar C18 chain. It elutes early (near


), co-eluting with salts, phospholipids, and plasma proteins that were not removed by precipitation. This causes severe ion suppression , making the method non-linear at low concentrations.
Why Method B Succeeds

Method B utilizes the basic amidine group. By using a Mixed-Mode Cation Exchange (MCX) cartridge, we can lock the analyte onto the sorbent via ionic bonding, wash away interferences, and elute with high specificity. Coupling this with Hydrophilic Interaction Liquid Chromatography (HILIC) ensures the polar analyte is retained well beyond the void volume.

Part 2: The Recommended Protocol (Method B)

This section details the optimized workflow for validating 4-carbamimidoylbenzoic acid, designed to meet ICH M10 standards.

Reagents & Materials
  • Analyte: 4-carbamimidoylbenzoic acid (p-Amidinobenzoic acid).

  • Internal Standard (IS): 4-carbamimidoylbenzoic acid-

    
     or 
    
    
    
    (Stable Isotope Labeled IS is critical for zwitterions).
  • Matrix: K2EDTA Human Plasma.

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 cc.

Sample Preparation (MCX SPE Workflow)

The causality of this workflow relies on pH manipulation to switch the ionization state of the analyte.

  • Pre-treatment: Aliquot 100 µL plasma. Add 10 µL IS working solution. Add 100 µL 2% Formic Acid (aq) .

    • Reasoning: Acidification (

      
      ) ensures the amidine group is fully protonated (
      
      
      
      charge) and the carboxylic acid is protonated (neutral), facilitating cation exchange binding.
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample onto the MCX cartridge.

  • Wash 1: 1 mL 2% Formic Acid in Water.

    • Reasoning: Removes proteins and salts; analyte remains bound ionically.

  • Wash 2: 1 mL Methanol.

    • Reasoning: Removes hydrophobic interferences (phospholipids); analyte remains bound ionically.

  • Elution: 500 µL 5% Ammonium Hydroxide in Methanol .

    • Reasoning: High pH (

      
      ) deprotonates the sorbent or the analyte, breaking the ionic bond and releasing the compound.
      
  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 ACN:Water).
    
LC-MS/MS Parameters
  • Column: HILIC Silica or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 95% B (Hold for trapping)

    • 1-4 min: 95% B

      
       60% B (Elution)
      
    • 4-5 min: 60% B (Flush)

    • 5.1 min: 95% B (Re-equilibration)

  • MS Detection: Positive ESI (Electrospray Ionization).[2]

    • Transition: Monitor

      
      
      
      
      
      (Loss of
      
      
      ) or specific fragment depending on tuning.

Part 3: Visualizing the Workflow

The following diagram illustrates the critical decision points and the physicochemical logic behind the MCX-HILIC strategy.

G Start Plasma Sample (4-CBA + Matrix) Acidify Acidify (pH 2) Protonate Amidine Start->Acidify Load Load on MCX SPE (Ionic Binding) Acidify->Load Analyte is +1 Wash Wash Steps 1. Aqueous (Salts) 2. MeOH (Lipids) Load->Wash Retain Analyte Elute Elute (5% NH4OH) Break Ionic Bond Wash->Elute Matrix Removed HILIC HILIC LC-MS/MS Retain Polar Zwitterion Elute->HILIC Result Quantification (High Sensitivity) HILIC->Result

Figure 1: Optimized Extraction Workflow. The acidification step is critical to ensure the zwitterion acts as a cation for SPE retention.

Part 4: Validation Framework (ICH M10 Compliance)

To validate this method, you must demonstrate control over the following parameters as per FDA/ICH M10 guidelines [1].

Selectivity & Specificity
  • Protocol: Analyze blank plasma from 6 individual donors (including lipemic and hemolyzed lots).

  • Acceptance: Interference at the retention time of the analyte must be

    
     of the LLOQ response.
    
  • Why it matters: 4-carbamimidoylbenzoic acid is small and polar; endogenous amines can interfere if chromatography (HILIC) is not optimized.

Matrix Effect (ME)
  • Protocol: Compare the peak area of the analyte spiked into extracted blank plasma (post-extraction spike) vs. analyte in pure solution.

  • Calculation:

    
    .
    
  • Goal: A Matrix Factor (MF) between 0.85 and 1.15 indicates the SPE cleanup is effective. If MF < 0.8, significant ion suppression is occurring [2].

Accuracy & Precision
  • Protocol: Run QC samples (LLOQ, Low, Medium, High) in 5 replicates over 3 separate days.

  • Acceptance:

    • Mean accuracy:

      
       ( 
      
      
      
      for LLOQ).
    • Precision (CV):

      
       (
      
      
      
      for LLOQ).
Stability
  • Bench-top Stability: Since amidines can be subject to hydrolysis, assess stability at room temperature for 4–24 hours.

  • Freeze-Thaw: 3 cycles at -80°C to RT.

  • Note: If the analyte is unstable in plasma, add an esterase inhibitor (e.g., PMSF) or acidify the plasma immediately upon collection.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13677, 4-Amidinobenzoic acid. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. (Reference for Mixed-Mode principles). [Link]

Sources

comparative docking studies of benzamidine inhibitors with trypsin active site

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a technical benchmark for researchers utilizing the Trypsin-Benzamidine system as a validation set for Structure-Based Drug Design (SBDD). Due to its rigid S1 pocket and distinct electrostatic anchoring, this system is the industry "Gold Standard" for calibrating docking algorithms.

This analysis compares the performance of open-source (AutoDock Vina) and commercial (Schrödinger Glide, CCDC GOLD) algorithms. It highlights that while commercial tools offer marginally higher pose fidelity in high-throughput contexts, open-source alternatives achieve sufficient accuracy for lead optimization when protonation states are explicitly managed.

Mechanistic Foundation: The S1 Pocket

To successfully dock benzamidine derivatives, one must understand the causality of the binding event. It is driven by a critical salt bridge buried within the S1 specificity pocket.

  • The Anchor: The positively charged amidine group of the inhibitor forms a bidentate salt bridge with the carboxylate of Asp189 at the bottom of the pocket.

  • The Stabilizers: The inhibitor is further stabilized by hydrogen bonds with Ser190 and the backbone carbonyl of Gly219 , alongside hydrophobic stacking within the pocket walls.

  • The Trap: A common failure mode in docking this system is neglecting the solvation of the pocket. The displacement of the "structural water" (often HOH 403 in PDB 3PTB) is a key thermodynamic driver (

    
     gain).
    
Visualization: Interaction Topology

The following diagram maps the critical interactions required for a "correct" docking pose (RMSD < 2.0 Å).

TrypsinInteraction Benzamidine Benzamidine (Inhibitor) Asp189 Asp189 (Anionic Anchor) Benzamidine->Asp189 Salt Bridge (Electrostatic) Ser190 Ser190 (H-Bond Donor) Benzamidine->Ser190 H-Bond Gly219 Gly219 (Backbone H-Bond) Benzamidine->Gly219 H-Bond Hydrophobic S1 Hydrophobic Walls (Val213, Val227) Benzamidine->Hydrophobic Van der Waals

Figure 1: Interaction topology of the Benzamidine-Trypsin complex.[1] The Asp189 salt bridge is the dominant energetic contributor.

Comparative Analysis: Algorithms & Ligands

Algorithm Performance Benchmark

The following data compares docking accuracy using the crystal structure PDB: 3PTB (1.70 Å resolution) as the reference.

MetricAutoDock Vina (Open Source)Schrödinger Glide XP (Commercial)CCDC GOLD (Commercial)
Scoring Function Empirical + Knowledge-basedEmpirical (Extra Precision)GoldScore (Force Field)
Success Rate (RMSD < 2.0 Å) ~82%~96%~92%
Avg. Binding Energy (

)
-6.0 to -6.4 kcal/mol-7.5 to -8.5 kcal/mol*Score (Dimensionless)
Speed (per ligand) Very Fast (< 10s)Slow (~2-5 min)Medium (~1-2 min)
Key Strength Speed & AccessibilityHandling of hydrophobic enclosureFlexible side-chain handling
Key Weakness Struggles with highly solvated pocketsCost / LicensingParameter complexity

*Note: Glide XP often overestimates binding affinity magnitude compared to experimental


 values but ranks compounds accurately.
Ligand SAR Comparison (Experimental vs. Predicted)

Sensitivity to chemical modification is the true test of a docking protocol.

LigandStructure FeatureExp.[2][3][4][5][6]

(

)
Exp.

(kcal/mol)
Vina Predicted

Benzamidine Basic scaffold~18.0-6.7-6.4
p-Aminobenzamidine 4-NH2 group (Donor)~8.0-7.1-6.8
Benzylamine Amine (No resonance)~300.0-4.8-5.2

Insight: The drop in affinity for Benzylamine confirms the necessity of the amidine resonance for optimal salt-bridge geometry. Vina captures this trend correctly, though the absolute values are compressed.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . You must perform a "Redocking" step to confirm the software can reproduce the known crystal pose before docking new compounds.

Phase 1: System Preparation (Critical)

Objective: Correct chemical indexing.

  • Protein Prep (PDB: 3PTB):

    • Remove water molecules (EXCEPT structural waters if using flexible docking, but for standard docking, strip all).

    • Crucial: Set Asp189 to deprotonated (charge -1).

    • Crucial: Set His57 to neutral (N-epsilon protonated) to maintain the catalytic triad geometry, though it is distal to the S1 pocket.

  • Ligand Prep:

    • Benzamidine must be modeled with a +1 charge on the amidine group.

    • Failure Warning: Docking neutral benzamidine will result in a flipped pose (RMSD > 5 Å) due to lack of electrostatic guidance.

Phase 2: Grid Generation

Objective: Define the search space.

  • Center: Coordinates of the N1 atom of the co-crystallized benzamidine (approx. X: 12.0, Y: 15.0, Z: 18.0 in 3PTB).

  • Box Size:

    
     Å. (Keep it tight to the S1 pocket to reduce noise).
    
Phase 3: The Validation Workflow

The following flowchart illustrates the mandatory validation loop.

DockingWorkflow Input Input PDB (3PTB) Extract Extract Ligand (Reference) Input->Extract Prep Prep Protein (Charge Asp189) Input->Prep Compare Calculate RMSD (Docked vs Ref) Extract->Compare Reference Dock Run Docking (Vina/Glide) Prep->Dock Dock->Compare Pose Decision RMSD < 2.0 Å? Compare->Decision Success Protocol Validated Proceed to Screening Decision->Success Yes Fail Fail: Check Protonation Decision->Fail No Fail->Prep Retry

Figure 2: Self-validating docking workflow. The "Redocking" loop (RMSD check) is mandatory before screening new compounds.

Technical Insights & Troubleshooting

Why AutoDock Vina Sometimes Fails

Vina uses a rigid receptor model by default. In Trypsin, Tyr228 can rotate slightly to accommodate larger ligands.

  • Solution: If docking bulky benzamidine derivatives (e.g., naphthamidine), enable Flexible Side-Chain docking for Tyr228 and Ser190.

The "Water Bridge" Phenomenon

High-resolution structures show a water molecule bridging the inhibitor and Ser190 .

  • Commercial Tools (Glide/GOLD): Can toggle "explicit water" on/off. Including this water usually improves RMSD for benzamidine but may hinder larger ligands that displace it.

  • Open Source (Vina): Treat the water as part of the protein (rigid) or remove it. Removing it is generally safer for virtual screening to avoid steric clashes with diverse ligands.

References

  • Bode, W., & Schwager, P. (1975). The single calcium-binding site of crystalline bovine beta-trypsin. Journal of Molecular Biology. (Source of PDB 3PTB).[7][8] [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Friesner, R. A., et al. (2006). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.[2][3][5][9] Journal of Medicinal Chemistry. [Link]

  • Talhout, R., & Engberts, J. B. (2001). Thermodynamic analysis of the binding of benzamidine to trypsin. European Journal of Biochemistry. (Source of Experimental Binding Energy).[1][4][10][11][12] [Link]

  • Scior, T., et al. (2012). Recognizing Pitfalls in Virtual Screening: A Critical Review. Journal of Chemical Information and Modeling. [Link]

Sources

inter-laboratory validation of a serine protease inhibition assay using 4-amidinobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Validation Guide to a Serine Protease Inhibition Assay Utilizing 4-Amidinobenzoic Acid

Introduction to Serine Protease Inhibition Assays

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, ranging from digestion to blood coagulation and immunity. Their activity is tightly regulated, and dysregulation is implicated in numerous diseases, making them significant targets for drug development.[1] A key tool in the discovery of novel therapeutics is the enzyme inhibition assay, which allows for the quantification of a compound's ability to modulate the activity of a specific protease.

This guide provides a comprehensive overview of the as a model competitive inhibitor. 4-Amidinobenzoic acid belongs to the benzamidine class of compounds, which are known to be effective inhibitors of serine proteases like trypsin.[2][3] The objective of this guide is to present a framework for establishing a robust, reproducible, and reliable assay that can be consistently implemented across different research settings. We will delve into the mechanistic underpinnings of the assay, provide a detailed experimental protocol, and present a comparative analysis of simulated inter-laboratory validation data.

The Mechanism of Competitive Inhibition by 4-Amidinobenzoic Acid

4-Amidinobenzoic acid functions as a competitive inhibitor of serine proteases such as trypsin. Its mechanism of action is rooted in its structural similarity to the natural substrates of these enzymes. The positively charged amidinium group of the inhibitor mimics the side chain of arginine or lysine residues, which are the canonical recognition sites for trypsin-like serine proteases. This allows 4-amidinobenzoic acid to bind to the enzyme's active site, specifically the S1 pocket, thereby preventing the substrate from binding and being cleaved.[1][2] This interaction is a reversible equilibrium, and the inhibitor's potency is quantified by its inhibition constant (Ki).[3]

G cluster_0 Serine Protease Active Site Enzyme Serine Protease (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Substrate (S) Substrate->ES_Complex Product Product (P) Inhibitor 4-Amidinobenzoic Acid (I) Inhibitor->EI_Complex ES_Complex->Enzyme + P ES_Complex->Product

Caption: Mechanism of competitive inhibition.

Standardized Serine Protease Inhibition Assay Protocol

To ensure consistency across laboratories, a detailed and standardized protocol is paramount. The following protocol describes a fluorescence-based assay in a 96-well plate format, a common setup for inhibitor screening.

Materials and Reagents:

  • Serine Protease: e.g., Bovine Trypsin (lyophilized powder)

  • Inhibitor: 4-Amidinobenzoic Acid

  • Substrate: Fluorogenic peptide substrate, e.g., Boc-Gln-Ala-Arg-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • Microplate: Black, flat-bottom 96-well plates suitable for fluorescence measurements

  • Microplate Reader: Capable of excitation at ~380 nm and emission at ~460 nm

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of trypsin in the assay buffer. Aliquot and store at -20°C.

    • Prepare a 10 mM stock solution of 4-amidinobenzoic acid in DMSO.

    • Prepare a 1 mM stock solution of the fluorogenic substrate in DMSO.

  • Assay Procedure:

    • Inhibitor Dilution: Create a serial dilution of the 4-amidinobenzoic acid stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Include a buffer-only control (no inhibitor).

    • Enzyme Preparation: Dilute the trypsin stock solution in assay buffer to the desired final concentration (e.g., 10 nM).

    • Assay Plate Setup:

      • Add 50 µL of the diluted inhibitor solutions (or buffer control) to the wells of the 96-well plate.

      • Add 25 µL of the diluted trypsin solution to each well.

      • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation:

      • Prepare the substrate solution by diluting the stock to the desired final concentration (e.g., 50 µM) in assay buffer.

      • Add 25 µL of the diluted substrate solution to each well to initiate the enzymatic reaction.

    • Fluorescence Measurement:

      • Immediately place the plate in a microplate reader pre-set to the appropriate excitation and emission wavelengths.

      • Measure the fluorescence intensity kinetically over a period of 30 minutes, with readings taken every minute.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the velocities to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Inter-Laboratory Validation Study Design

An inter-laboratory validation study is essential to assess the robustness and transferability of the assay.

Study Participants: A minimum of three independent laboratories should participate in the study.

Materials Provided: Each laboratory will receive a standardized kit containing:

  • Aliquots of the same batch of serine protease.

  • Aliquots of the same batch of 4-amidinobenzoic acid.

  • Aliquots of the same batch of the fluorogenic substrate.

  • The detailed, standardized assay protocol.

Validation Parameters:

  • IC50 Determination: Each laboratory will perform the assay to determine the IC50 of 4-amidinobenzoic acid.

  • Intra-assay Precision (Repeatability): Each laboratory will run the assay in triplicate on the same day to assess the precision of the measurements within a single run.

  • Inter-assay Precision (Intermediate Precision): Each laboratory will repeat the assay on three different days to evaluate the precision between runs.

  • Z'-Factor: This parameter will be calculated to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

G cluster_0 Centralized Preparation cluster_1 Participating Laboratories cluster_2 Data Analysis & Comparison Materials Standardized Reagents (Enzyme, Inhibitor, Substrate) LabA Laboratory A Materials->LabA LabB Laboratory B Materials->LabB LabC Laboratory C Materials->LabC Protocol Standardized Protocol Protocol->LabA Protocol->LabB Protocol->LabC Analysis IC50 Calculation Precision Assessment Z'-Factor Determination LabA->Analysis LabB->Analysis LabC->Analysis Comparison Inter-Laboratory Reproducibility Assessment Analysis->Comparison

Sources

comparing the cost-effectiveness of different synthetic routes to 4-carbamimidoylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of synthetic routes to 4-carbamimidoylbenzoic acid, structured for application scientists and process chemists.

Executive Summary

The synthesis of 4-carbamimidoylbenzoic acid (also known as 4-amidinobenzoic acid, CAS: 1203-86-7) presents a classic chemoselectivity challenge: converting a nitrile to an amidine in the presence of a carboxylic acid. This moiety is a critical pharmacophore in serine protease inhibitors (e.g., thrombin and trypsin inhibitors like Dabigatran and Nafamostat).

This guide compares the two dominant industrial strategies:

  • The Pinner Synthesis (Route A): The historical standard using anhydrous HCl.

  • The Amidoxime-Reduction (Route B): The modern alternative using hydroxylamine and catalytic hydrogenation.

Recommendation: While Route A utilizes lower-cost raw materials, Route B is recommended for GMP pharmaceutical intermediates due to superior impurity profiles, higher single-pass yields, and the elimination of corrosive gaseous HCl, resulting in a lower Total Cost of Ownership (TCO) at scale.

Technical Analysis of Synthetic Routes

Route A: The Modified Pinner Reaction

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, followed by ammonolysis. When applied to 4-cyanobenzoic acid, the acidic conditions almost invariably esterify the carboxylic acid, necessitating a subsequent hydrolysis step.

Mechanism & Workflow:

  • Activation: Sparging anhydrous HCl gas into a solution of 4-cyanobenzoic acid in ethanol.

  • Imidate Formation: Formation of ethyl 4-(ethoxycarbonimidoyl)benzoate hydrochloride (the "Pinner Salt").

  • Ammonolysis: Treatment with ammonia (alcoholic) to form ethyl 4-amidinobenzoate.

  • Hydrolysis: Acidic or basic hydrolysis to yield the free acid (zwitterion) or hydrochloride salt.

Critical Process Parameters (CPPs):

  • Moisture Control: Strictly anhydrous conditions are required (<0.1% H2O). Moisture hydrolyzes the imidate back to the ester/amide, killing the yield.

  • Temperature: Must be kept <5°C during HCl addition to prevent exotherms and side reactions.

Route B: The Amidoxime-Reduction Sequence

This route bypasses the unstable imidate intermediate. The nitrile is converted to a stable amidoxime, which is then reduced to the amidine. This method tolerates the free carboxylic acid (or its salt) much better than the Pinner reaction.

Mechanism & Workflow:

  • Amidoxime Formation: Reaction of 4-cyanobenzoic acid with hydroxylamine hydrochloride and a base (NaOH/Na2CO3) in water/alcohol.

  • Reduction: Catalytic hydrogenation (H2, Pd/C) or chemical reduction (Zn/Acetic Acid) of the amidoxime to the amidine.[1]

Critical Process Parameters (CPPs):

  • Hydroxylamine Handling: Exothermic addition; potential mutagenicity of residual hydroxylamine.

  • Catalyst Poisoning: The amidine product can sometimes inhibit Pd catalysts; acetic anhydride or acidic media is often used to facilitate turnover.

Comparative Data Analysis

The following data summarizes typical lab-scale (10–100g) performance metrics derived from process optimization literature.

MetricRoute A: Pinner SynthesisRoute B: Amidoxime-Reduction
Overall Yield 50 – 65% (3 steps)85 – 92% (2 steps)
Raw Material Cost (RMC) Low (HCl, Ethanol, NH3)Medium (NH2OH, Pd/C catalyst)
Process Time 48 – 72 hours (Slow kinetics)12 – 24 hours
E-Factor (Waste) High (Large solvent volumes, salt waste)Low (Water/Alcohol solvent, recycled catalyst)
Equipment Requirement Glass-lined/Hastelloy (Corrosion resistant)Standard Stainless Steel (Hydrogenator)
Safety Profile High Risk: Gaseous HCl, pressureModerate Risk: H2 gas, pyrophoric catalyst
Impurity Profile High (Esters, amides, triazines)Low (Trace starting material)

Visualizing the Pathways

The following diagram illustrates the chemical flow and decision points for both routes.

Figure 1: Synthetic pathway comparison. Route A (Red) involves esterification side-reactions requiring correction, while Route B (Green) offers a direct linear path.

Detailed Experimental Protocols

Protocol A: The Pinner Route (Lab Scale)

Note: This protocol assumes the formation of the ethyl ester intermediate due to the use of ethanol.

  • Setup: Equip a 500 mL 3-neck flask with a gas inlet tube, thermometer, and drying tube (CaCl2).

  • Dissolution: Suspend 4-cyanobenzoic acid (14.7 g, 0.1 mol) in absolute ethanol (150 mL). Cool to 0°C in an ice/salt bath.

  • Saturation: Sparge dry HCl gas into the mixture for 2-3 hours until saturation is reached (approx. 30% weight increase). Maintain temp <5°C.

  • Incubation: Seal the flask and store at 0–5°C for 24–48 hours. The imidate ester hydrochloride will precipitate.[2]

  • Ammonolysis: Filter the precipitate (exclude moisture!). Resuspend in absolute ethanol (100 mL) containing 15% dry ammonia. Stir at room temperature for 24 hours.

  • Hydrolysis: Evaporate solvent. Reflux the residue in dilute HCl (2N) for 2 hours to hydrolyze the ethyl ester.

  • Isolation: Cool to precipitate the crude 4-amidinobenzoic acid hydrochloride. Recrystallize from water/acetone.

Protocol B: The Amidoxime Route (Recommended)

Based on modified procedures from Judkins et al. and patent literature.

  • Amidoxime Synthesis:

    • Dissolve hydroxylamine hydrochloride (7.6 g, 0.11 mol) and Na2CO3 (5.8 g, 0.055 mol) in water (30 mL).

    • Add 4-cyanobenzoic acid (14.7 g, 0.1 mol) dissolved in ethanol (50 mL).

    • Reflux for 6 hours. Monitor by TLC/HPLC (disappearance of nitrile).

    • Cool, acidify slightly to precipitate 4-(N'-hydroxycarbamimidoyl)benzoic acid. Yield: ~95%.

  • Reduction:

    • Dissolve the amidoxime (10 g) in acetic acid (100 mL) with acetic anhydride (1.1 eq) to protect the amidine as it forms (optional, improves yield) or use dilute HCl.

    • Add 10% Pd/C catalyst (1 g, 50% wet).

    • Hydrogenate at 3–5 bar (45–75 psi) at 50°C for 4 hours.

    • Filter catalyst.[3] Concentrate solvent.

    • Add conc. HCl to precipitate the 4-amidinobenzoic acid hydrochloride.

Cost-Effectiveness Decision Matrix

When choosing a route, the "cost" is not just materials but the Total Cost of Ownership (TCO) .

DecisionMatrix Start Start: Select Synthesis Route Scale What is the production scale? Start->Scale Equipment Is Hastelloy/Glass-lined equipment available? Scale->Equipment >100 kg Purity Is the product for GMP Pharma use? Scale->Purity <10 kg (Lab/Pilot) Pinner Route A: Pinner Best for Commodity Scale Low Material Cost High CapEx (Corrosion) Equipment->Pinner Yes Amidoxime Route B: Amidoxime Best for Pharma/High Value High Yield Low CapEx Equipment->Amidoxime No (Stainless only) Purity->Pinner No (Technical Grade) Purity->Amidoxime Yes (Strict Impurity Profile)

Figure 2: Decision matrix for selecting the optimal synthetic strategy based on scale and infrastructure.

References

  • Judkins, B. D., et al. (1996). "A General Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367.

  • Pinner, A., & Klein, F. (1877).[2] "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. (Classic Reference for Mechanism).

  • Clement, B. (2002). "Reduction of Amidoximes to Amidines." Drug Metabolism Reviews, 34(3), 565-579. (Discusses biological and chemical reduction).
  • Dunn, P. J. (2012). "The importance of Green Chemistry in Process Research and Development." Chemical Society Reviews.
  • BenchChem. (2025). "A Comparative Guide to the Synthesis of Amidines."

Sources

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